Hexadecanedioic acid
Description
This compound has been reported in Microchloropsis, Drosophila melanogaster, and other organisms with data available.
Structure
3D Structure
Propriétés
IUPAC Name |
hexadecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHJDPROMQRDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060129 | |
| Record name | Hexadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hexadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
505-54-4 | |
| Record name | Hexadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEXADECANEDIOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanedioic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVZ90045Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hexadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120 - 123 °C | |
| Record name | Hexadecanedioic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000672 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Hexadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecanedioic acid, also known as Thapsic acid, is a C16 α,ω-dicarboxylic acid with significant potential in polymer synthesis, as a precursor for fragrances and lubricants, and in pharmaceutical applications. Its long aliphatic chain and two terminal carboxylic acid groups confer a unique combination of hydrophobicity and functionality. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, solubility profile, reactivity, and spectroscopic data. Detailed experimental protocols for the determination of its key properties are also presented to facilitate further research and application.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O₄ | [2][3] |
| Molecular Weight | 286.41 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | Thapsic acid, 1,14-Tetradecanedicarboxylic acid | [3][4] |
| CAS Number | 505-54-4 | [2][3] |
| Appearance | White crystalline solid/powder | [1][2] |
| Melting Point | 120-126 °C | [4][5] |
| Boiling Point | 457.5 °C at 760 mmHg (estimated) | [4] |
| Density | ~1.0-1.2 g/cm³ | [1][4] |
| pKa (predicted) | pKa₁ ≈ 4.48 ± 0.10 | [5][6] |
Solubility Profile
The solubility of this compound is dictated by its long, nonpolar hydrocarbon chain and its two polar carboxylic acid head groups. This amphiphilic nature results in poor solubility in water but better solubility in many organic solvents, a characteristic that increases with temperature.[1][7]
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 5.098 mg/L | 20 | [5] |
| Methanol (B129727) | Slightly soluble | Room Temperature | [5] |
| Ethanol (B145695) | Slightly soluble | Room Temperature | |
| Dimethyl Sulfoxide (DMSO) | 12 mg/mL | Room Temperature | |
| Dimethylformamide (DMF) | 16 mg/mL | Room Temperature | |
| Ether | Soluble | Not specified | [1] |
| Hexane | Soluble | Not specified | [1] |
Chemical Reactivity
The chemical behavior of this compound is primarily governed by the reactivity of its two carboxylic acid functional groups. These groups can undergo a variety of reactions, including esterification, reduction, and salt formation.
Esterification
This compound readily undergoes esterification with alcohols in the presence of an acid catalyst to form the corresponding diesters. This reaction is crucial for the synthesis of polyesters and for modifying the properties of the molecule for various applications.
Reduction
The carboxylic acid groups of this compound can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into 1,16-hexadecanediol, a valuable monomer for polymer synthesis. Milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.
Oxidation
Dicarboxylic acids are generally stable to oxidation under mild conditions. However, under harsh conditions with strong oxidizing agents, they can undergo oxidative degradation. The long aliphatic chain of this compound can also be susceptible to oxidation at high temperatures.
Thermal Decomposition
The thermal decomposition of long-chain dicarboxylic acids typically involves decarboxylation at elevated temperatures. The stability of the molecule and the specific decomposition products will depend on the conditions, including temperature and the presence of catalysts. For long-chain carboxylic acids, thermal decomposition on surfaces like copper has been shown to occur between approximately 227°C and 377°C.[10]
Spectroscopic Data
NMR Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is characterized by a few key signals. The acidic protons of the carboxylic acid groups are typically observed as a broad singlet far downfield. The protons on the carbons alpha to the carbonyl groups (C2 and C15) appear as a triplet. The protons on the carbons beta to the carbonyls (C3 and C14) also appear as a multiplet, with the large number of chemically similar methylene (B1212753) groups in the center of the chain (C4-C13) producing a large, complex multiplet.
¹³C NMR: The carbon NMR spectrum shows a signal for the carbonyl carbons of the carboxylic acid groups in the downfield region. The carbons alpha and beta to the carbonyls will have distinct signals, while the internal methylene carbons will have very similar chemical shifts, often appearing as a single, intense peak.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is typically characterized by the loss of water (M-18) and the loss of a carboxyl group (M-45). Further fragmentation of the aliphatic chain can also be observed.
Experimental Protocols
The following are detailed methodologies for the determination of key chemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method with a melting point apparatus.
-
Procedure:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is slowed to 1-2 °C/min as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample is liquid are recorded as the melting point range.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent in a sealed flask.
-
The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as titration or HPLC.
-
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.
-
Procedure:
-
A known mass of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent like methanol to ensure solubility).
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The data of pH versus the volume of titrant added is plotted. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid, two equivalence points and two pKa values are expected.
-
Fischer Esterification
This protocol describes the synthesis of a diester of this compound.
-
Procedure:
-
This compound and an excess of the desired alcohol (e.g., ethanol) are combined in a round-bottom flask.
-
A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess alcohol is removed by distillation.
-
The remaining mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid and the catalyst.
-
The crude ester is then purified, typically by distillation or chromatography.
-
Visualizations
Caption: Workflow for the chemical characterization of this compound.
Caption: Fischer esterification of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thapsic acid - Wikipedia [en.wikipedia.org]
- 5. This compound | 505-54-4 [chemicalbook.com]
- 6. This compound CAS#: 505-54-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Palmitic acid - Wikipedia [en.wikipedia.org]
- 9. palmitic acid [chemister.ru]
- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Green Horizon: A Technical Guide to Hexadecanedioic Acid Synthesis from Renewable Feedstocks
A comprehensive overview of biotechnological and chemical pathways for the sustainable production of hexadecanedioic acid, tailored for researchers, scientists, and drug development professionals.
The long-chain dicarboxylic acid, this compound (HDA), is a valuable chemical intermediate with applications in the synthesis of polymers, lubricants, adhesives, and pharmaceuticals. Traditionally derived from petrochemical sources, there is a growing demand for sustainable production routes from renewable feedstocks. This technical guide provides an in-depth exploration of the core microbial and chemical synthesis pathways for HDA, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate research and development in this burgeoning field.
Biotechnological Synthesis of this compound
Microbial fermentation has emerged as a promising and environmentally benign approach for the production of dicarboxylic acids from renewable sources such as alkanes and fatty acids. Species of the yeast genus Candida, particularly Candida tropicalis, have been extensively studied and engineered for this purpose. The key metabolic pathway exploited in these microorganisms is the ω-oxidation pathway.
The ω-Oxidation Pathway
The ω-oxidation pathway facilitates the terminal oxidation of alkanes and fatty acids to their corresponding dicarboxylic acids. This multi-step enzymatic process is a cornerstone of biotechnological HDA synthesis.
.dot
Caption: The ω-oxidation pathway for the conversion of n-hexadecane to this compound.
Metabolic engineering strategies are often employed to enhance the flux towards dicarboxylic acid production. A common approach involves the disruption of the β-oxidation pathway, which competes for the fatty acid substrate, thereby redirecting the metabolic flow exclusively through the ω-oxidation pathway.
Quantitative Data from Microbial Synthesis
The following table summarizes the yields of long-chain dicarboxylic acids, including this compound, achieved through microbial fermentation using various renewable feedstocks and engineered yeast strains.
| Microorganism | Feedstock | Dicarboxylic Acid (Carbon Chain Length) | Titer (g/L) | Reference |
| Candida tropicalis (mutant) | n-Tridecane | C13 | 153 | [1] |
| Candida tropicalis (mutant) | n-Dodecane | C12 | 166 | [1] |
| Candida tropicalis (mutant) | n-Tetradecane | C14 | 138 | [1] |
| Candida tropicalis (engineered) | Fatty acids/Alkanes | C14 | 210 | [2] |
| Candida tropicalis (engineered) | Fatty acids/Alkanes | C18 | 100 | [2] |
| Wickerhamiella sorbophila UHP4 | Methyl laurate | C12 | 92.5 | [3] |
| Yarrowia lipolytica (engineered) | Glycerol | C16 & C18 | 3.49 | [4] |
Experimental Protocol: this compound Production using Candida tropicalis
This protocol outlines a typical fed-batch fermentation process for the production of this compound from n-hexadecane using a genetically engineered strain of Candida tropicalis with a blocked β-oxidation pathway.
.dot
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a promising microbial platform for the production of dicarboxylic acids from biorenewable resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Thapsic Acid: A Technical Guide to its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thapsic acid, systematically known as hexadecanedioic acid, is a C16 saturated α,ω-dicarboxylic acid. Its name is derived from the plant genus Thapsia, from which it was first identified. This technical guide provides an in-depth overview of the natural sources, occurrence, and relevant biochemical and analytical methodologies associated with Thapsic acid. While it is found in various organisms, including as a human metabolite, its primary and most well-documented natural source is the Mediterranean plant Thapsia garganica.[1] This document synthesizes the available scientific information on its origins, methods for its study, and its biosynthetic context.
Natural Occurrence of Thapsic Acid
The principal natural source of Thapsic acid is the root of Thapsia garganica L., a perennial herbaceous plant belonging to the Apiaceae family, commonly known as the "deadly carrot".[2][3] This plant is native to the Mediterranean region and has a rich history in traditional medicine, largely due to a variety of bioactive compounds it produces.[2]
While the name "Thapsic acid" points to its origin in Thapsia, detailed quantitative analyses of its concentration in various parts of the plant are not extensively reported in the current scientific literature. Research on the chemical composition of Thapsia garganica has often focused on other compounds of pharmacological interest, such as the sesquiterpene lactone thapsigargin, as well as various flavonoids and tannins.
Quantitative Data on Related Phytochemicals in Thapsia garganica
| Compound Class | Compound Name | Plant Part | Concentration (% of dry weight) | Reference |
| Sesquiterpene Lactone | Thapsigargin | Roots | 0.2% - 1.2% | [4] |
| Sesquiterpene Lactone | Thapsigargin | Ripe Fruits | 0.7% - 1.5% | [4] |
| Sesquiterpene Lactone | Thapsigargin | Stems | 0.1% - 0.5% | [4] |
| Sesquiterpene Lactone | Thapsigargin | Leaves | 0.1% | [4] |
| Flavonoids | Total Flavonoids | Leaves | 0.283 mg RE/g DW | [5] |
| Phenolics | Total Phenolics | Leaves | 0.763 mg GAE/g DW | [5] |
| Tannins | Condensed Tannins | Leaves | 0.12 mg CE/g DW | [6] |
| Tannins | Condensed Tannins | Roots | 0.04 mg CE/g DW | [6] |
RE: Rutin Equivalents; GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight.
Biosynthesis of Thapsic Acid
The biosynthesis of long-chain dicarboxylic acids like Thapsic acid in plants is understood to occur via the ω-oxidation pathway of fatty acids. This pathway is a crucial part of the synthesis of cutin and suberin, which are protective biopolymers in plants. The general pathway involves the enzymatic conversion of a long-chain fatty acid, in this case, hexadecanoic acid (palmitic acid), to its corresponding dicarboxylic acid.
The following diagram illustrates the proposed biosynthetic pathway for Thapsic acid.
Caption: Proposed biosynthetic pathway of Thapsic acid via ω-oxidation.
Experimental Protocols
The following sections detail generalized methodologies for the extraction, isolation, and quantification of Thapsic acid from plant material, primarily based on techniques used for dicarboxylic acids and other phytochemicals from Thapsia garganica. These protocols should be considered as a starting point and may require optimization for specific research purposes.
Extraction of Lipids and Fatty Acids from Thapsia garganica Roots
-
Sample Preparation: Air-dry the roots of Thapsia garganica at room temperature and then grind them into a fine powder.
-
Solvent Extraction:
-
Perform a Soxhlet extraction on the powdered root material using n-hexane as the solvent for 6-8 hours to extract non-polar lipids, including fatty acids.
-
Alternatively, maceration with a polar solvent like methanol (B129727) can be used to extract a broader range of phytochemicals.[7] A 70% aqueous-methanol solution can be used for initial soaking, followed by repeated extractions with increasing concentrations of methanol (80%, 90%).[7]
-
-
Solvent Removal: Remove the solvent from the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Fractionation (for methanol extract): The crude methanol extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate fractions based on polarity. Thapsic acid is expected to be in the less polar fractions.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step before GC-MS analysis.[8][9]
1. Derivatization: Silylation
Silylation is a common method for derivatizing carboxylic acids for GC-MS analysis.[8][10]
-
Reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, and pyridine (B92270) (anhydrous).
-
Procedure:
-
Place a dried aliquot of the plant extract (or a standard) in a reaction vial.
-
Add 50 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 1 hour in a heating block or oven.
-
Cool the vial to room temperature before injection into the GC-MS system.
-
2. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode, with an injection volume of 1 µL and an injector temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min, hold for 2 minutes.
-
Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Identification: The identification of the Thapsic acid derivative can be confirmed by comparing its mass spectrum and retention time with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST).
The following diagram illustrates a general workflow for the extraction and analysis of Thapsic acid.
Caption: General experimental workflow for Thapsic acid analysis.
Conclusion
Thapsic acid is a dicarboxylic acid whose origins are intrinsically linked to the plant Thapsia garganica. While this plant is its primary known natural source, the existing body of scientific literature has largely prioritized the study of other bioactive constituents, such as thapsigargin. As a result, there is a notable lack of specific quantitative data for Thapsic acid in its native source. However, established methodologies for the extraction and analysis of dicarboxylic acids from plant matrices provide a solid foundation for future research in this area. The protocols and pathways detailed in this guide offer a comprehensive starting point for scientists and researchers interested in further exploring the occurrence, biosynthesis, and potential applications of Thapsic acid.
References
- 1. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. REINVESTIGATION OF ESSENTIAL OIL CONTENT OF THAPSIA GARGANICA GROWN IN THE EAST OF ALGERIA | ASJP [asjp.cerist.dz]
- 3. Apiaceae - Wikipedia [en.wikipedia.org]
- 4. Thapsigargin—From Thapsia L. to Mipsagargin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asjp.cerist.dz [asjp.cerist.dz]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexadecanedioic Acid (CAS 505-54-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexadecanedioic acid, also known as thapsic acid, is a C16 saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₁₄COOH. This long-chain dicarboxylic acid and its derivatives are of significant interest in various scientific fields, including drug delivery, polymer chemistry, and as a biomarker in metabolic research. This technical guide provides an in-depth overview of the core physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant metabolic pathway.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in research and development. A summary of its key physical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₃₀O₄ | [1][2] |
| Molar Mass | 286.41 g/mol | [1][2] |
| Melting Point | 120-126 °C (248-259 °F; 393-399 K) | [1] |
| Boiling Point | 457.5 °C (855.5 °F; 730.6 K) at 760 mmHg | [1] |
| Density | 1.209 g/cm³ | [1] |
| Solubility in Water | 0.0057 g/L | [1] |
| Solubility in Organic Solvents | Soluble in non-polar organic solvents like hexane (B92381) and ether. Solubility increases with temperature. | [3] |
| Vapor Pressure | - | - |
| pKa | - | - |
| Appearance | White crystalline solid | [3] |
Experimental Protocols
Accurate determination of physical properties is crucial for the successful application of this compound in research. The following sections detail the methodologies for measuring its key physical parameters.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Principle: A small, finely powdered sample of the solid is heated in a capillary tube, and the temperature range over which the substance melts is observed.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
A small amount of dry this compound is finely powdered using a mortar and pestle.
-
The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is sufficient.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the heating bath of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination
The solubility of this compound in various solvents is a key parameter for its formulation and application.
Principle: A known amount of solute is added to a known amount of solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute is then determined.
Apparatus:
-
Constant temperature water bath with shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The container is placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique. A calibration curve prepared with standard solutions of known concentrations is used for quantification.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Principle: A solution of the weak acid is titrated with a strong base, and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.
Apparatus:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized strong base solution (e.g., 0.1 M NaOH)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent to ensure solubility).
-
The pH electrode is calibrated using standard buffer solutions.
-
The acid solution is placed in a beaker with a magnetic stir bar, and the initial pH is recorded.
-
The standardized strong base is added in small increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of base added.
-
The equivalence point is determined from the point of inflection of the curve. The volume of base at the half-equivalence point is then determined.
-
The pKa is equal to the pH of the solution at the half-equivalence point. Since this compound is a dicarboxylic acid, two equivalence points and two pKa values (pKa₁ and pKa₂) will be observed.
Biological Pathway: Omega-Oxidation of Fatty Acids
This compound is a product of the omega (ω)-oxidation of palmitic acid (a C16:0 fatty acid). This metabolic pathway is an alternative to the more common beta-oxidation and occurs primarily in the endoplasmic reticulum of the liver and kidneys. It becomes more significant when beta-oxidation is impaired.
Caption: The omega-oxidation pathway of palmitic acid leading to the formation of this compound.
Synthetic Workflow: A Conceptual Overview
While this compound can be isolated from natural sources, its synthesis is often necessary for research and industrial applications. A common conceptual workflow involves the oxidation of a suitable C16 precursor.
Caption: A generalized workflow for the synthesis of this compound.
References
The Biological Role of Hexadecanedioic Acid in Fatty Acid Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid (HDDA), a 16-carbon dicarboxylic acid, is a key intermediate in the alternative pathway of fatty acid metabolism. While the primary route for fatty acid catabolism is β-oxidation of monocarboxylic fatty acids within the mitochondria, the formation and subsequent breakdown of dicarboxylic acids like HDDA represent an important metabolic route, particularly under conditions of high fatty acid flux or impaired mitochondrial β-oxidation. This technical guide provides a comprehensive overview of the biological role of HDDA in fatty acid metabolism, detailing its synthesis, degradation in peroxisomes and mitochondria, and its function as a signaling molecule through the activation of peroxisome proliferator-activated receptors (PPARs). This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating lipid metabolism and related metabolic disorders.
Formation of this compound via ω-Oxidation
This compound is primarily synthesized from palmitic acid (a 16-carbon monocarboxylic fatty acid) through a process known as ω-oxidation. This pathway occurs in the smooth endoplasmic reticulum, predominantly in the liver and kidneys, and provides an alternative to the β-oxidation of fatty acids.[1][2] The ω-oxidation pathway involves a series of three enzymatic reactions that convert the terminal methyl group (ω-carbon) of a fatty acid into a carboxylic acid group.
The key enzymes involved in this process are:
-
Cytochrome P450 (CYP) monooxygenases: These enzymes, particularly from the CYP4A and CYP4F families, hydroxylate the ω-carbon of the fatty acid.[3]
-
Alcohol dehydrogenase (ADH): The newly formed hydroxyl group is then oxidized to an aldehyde.[1]
-
Aldehyde dehydrogenase (ALDH): Finally, the aldehyde group is oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid, in this case, this compound.[1]
Peroxisomal β-Oxidation of this compound
Once formed, this compound is primarily metabolized through β-oxidation within peroxisomes.[4] Peroxisomes are specialized in the oxidation of very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The β-oxidation spiral in peroxisomes differs from the mitochondrial pathway in its first step.
The key enzymes in peroxisomal β-oxidation of dicarboxylic acids are:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme of peroxisomal β-oxidation.[5][6] It catalyzes the first step, the formation of a double bond, and in the process, transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).
-
Multifunctional Enzyme (MFE): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
3-ketoacyl-CoA thiolase: This enzyme cleaves the shortened dicarboxylic acyl-CoA, releasing acetyl-CoA and a dicarboxylic acyl-CoA that is two carbons shorter.
The process continues until the dicarboxylic acid is chain-shortened to a medium-chain dicarboxylic acid, such as adipic acid (C6) or suberic acid (C8), which can then be further metabolized in the mitochondria.
Mitochondrial β-Oxidation of Dicarboxylic Acids
While peroxisomes are the primary site for the initial chain-shortening of long-chain dicarboxylic acids, mitochondria can also metabolize these molecules, particularly the shorter-chain dicarboxylic acids produced by peroxisomal β-oxidation.[4] The entry of dicarboxylic acids into the mitochondria is not as strictly dependent on the carnitine shuttle as it is for long-chain monocarboxylic fatty acids. Once inside the mitochondrial matrix, they undergo β-oxidation, generating acetyl-CoA, which can then enter the citric acid cycle for complete oxidation and ATP production.
This compound as a Signaling Molecule: PPAR Activation
Beyond its role as a metabolic intermediate, this compound and other dicarboxylic acids can function as signaling molecules by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.[7] PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.
Upon binding to ligands such as dicarboxylic acids, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding leads to the increased transcription of genes encoding proteins involved in:
-
Fatty acid uptake and transport: (e.g., CD36, FATP)
-
Peroxisomal β-oxidation: (e.g., ACOX1)
-
Mitochondrial β-oxidation: (e.g., CPT1)
-
ω-oxidation: (e.g., CYP4A family)
This creates a positive feedback loop where the products of ω-oxidation stimulate their own synthesis and degradation, thereby enhancing the overall capacity for fatty acid catabolism.
Quantitative Data
While extensive quantitative data specifically for this compound is limited in the literature, the following tables summarize available data for dicarboxylic acids and related processes.
Table 1: Effect of Dicarboxylic Acids on Mitochondrial Respiration
| Dicarboxylic Acid | Concentration | Effect on Mitochondrial Respiration | Reference |
| This compound | Not specified | Stimulates respiration in isolated liver mitochondria | [8] |
| MEDICA 16 (a derivative) | Dose-dependent | Increases peroxisomal β-oxidation in cultured rat hepatocytes | [3] |
Table 2: EC50 Values for PPARα Activation by Fatty Acids
| Ligand | EC50 (µM) | Cell Type | Reference |
| Monobenzyl phthalate (B1215562) (MBzP) | 21 | COS cells (mouse PPARα) | [9] |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | 0.6 | COS cells (mouse PPARα) | [9] |
| Mono-(2-ethylhexyl)-phthalate (MEHP) | 3.2 | COS cells (human PPARα) | [9] |
| Compound 1 (a synthetic ligand) | 2.06 | HepG2 cells (human PPARα) | [10] |
| Compound 3 (a synthetic ligand) | 1.78 | HepG2 cells (human PPARα) | [10] |
| Fenofibrate | >21.84 | HepG2 cells (human PPARα) | [10] |
Experimental Protocols
Protocol 1: Measurement of Peroxisomal β-Oxidation of [1-¹⁴C]this compound
This protocol is adapted from methods for measuring peroxisomal β-oxidation of fatty acids.[11]
Objective: To quantify the rate of peroxisomal β-oxidation of this compound in isolated peroxisomes or cell homogenates.
Principle: The assay measures the production of radiolabeled acetyl-CoA from [1-¹⁴C]this compound.
Materials:
-
[1-¹⁴C]this compound
-
Isolated peroxisomes or cell homogenate
-
Assay Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM MgCl₂, 1 mM DTT, 0.1% Triton X-100)
-
Cofactor solution (10 mM ATP, 1 mM CoA, 2 mM NAD⁺)
-
Etomoxir (to inhibit mitochondrial CPT1)
-
Perchloric acid (10% w/v)
-
Potassium hydroxide (B78521) (3 M)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
50 µL Assay Buffer
-
10 µL Cofactor solution
-
10 µL Etomoxir (final concentration 40 µM)
-
20 µL of isolated peroxisomes or cell homogenate (protein concentration ~1 mg/mL)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of [1-¹⁴C]this compound (final concentration and specific activity to be optimized).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of ice-cold 10% perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant (containing acid-soluble radiolabeled products) to a new tube.
-
Neutralize the supernatant with 3 M KOH.
-
Centrifuge to remove the KClO₄ precipitate.
-
Add an aliquot of the final supernatant to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the rate of β-oxidation based on the specific activity of the substrate and the amount of protein used.
Protocol 2: Measurement of Mitochondrial Respiration with this compound
This protocol is a general guide for using a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.[12]
Objective: To assess the impact of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
This compound stock solution
-
Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Day 1: Cell Plating
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density.
-
Incubate overnight in a 37°C, 5% CO₂ incubator.
-
-
Day 2: Assay Preparation and Execution
-
Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight in a non-CO₂ incubator at 37°C.
-
Prepare assay medium by supplementing Seahorse XF Base Medium with substrates (e.g., glucose, pyruvate, glutamine).
-
Prepare the test compound (this compound) at various concentrations in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection series would be: Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A.
-
Wash the cells with the assay medium and add fresh assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay protocol. The instrument will measure OCR before and after the injection of each compound.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
-
Protocol 3: PPARα Transactivation Assay using a Luciferase Reporter System
This protocol describes a cell-based assay to determine if this compound can activate PPARα.[13][14]
Objective: To quantify the activation of PPARα by this compound.
Principle: Cells are co-transfected with a PPARα expression vector and a reporter vector containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be quantified by measuring light emission.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Positive control (e.g., a known PPARα agonist like Wy-14643)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Day 1: Cell Transfection
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
-
Day 2: Compound Treatment
-
Replace the transfection medium with fresh culture medium.
-
Treat the cells with various concentrations of this compound, a vehicle control, and a positive control.
-
Incubate for 24 hours.
-
-
Day 3: Luciferase Assay
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to the total protein concentration.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value if applicable.
-
Protocol 4: Quantification of this compound in Biological Samples by GC-MS
This protocol provides a general workflow for the analysis of dicarboxylic acids using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[8]
Objective: To quantify the concentration of this compound in biological samples such as plasma, urine, or cell culture media.
Materials:
-
Biological sample
-
Internal standard (e.g., a deuterated dicarboxylic acid)
-
Acetonitrile (B52724) (ice-cold)
-
Ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE)
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or BF₃/butanol for esterification)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Protein Precipitation: Add ice-cold acetonitrile to the sample in a 5:1 volume ratio. Vortex vigorously and centrifuge to pellet the proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE): Acidify the supernatant and add an immiscible organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the phases. Collect the organic layer containing the dicarboxylic acids.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatization agent and heat the sample as required by the chosen method (e.g., 60-100°C for 30-60 minutes for esterification).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on an appropriate GC column.
-
Detect and quantify the analytes using the mass spectrometer, typically in selected ion monitoring (SIM) mode for targeted analysis.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound plays a multifaceted role in fatty acid metabolism. It is a product of the ω-oxidation pathway, which becomes more significant when mitochondrial β-oxidation is impaired. Its subsequent degradation in both peroxisomes and mitochondria highlights the metabolic flexibility of the cell in handling fatty acid overload. Furthermore, its ability to act as a signaling molecule through the activation of PPARα underscores its role in the transcriptional regulation of lipid metabolism. A deeper understanding of the biology of this compound and other dicarboxylic acids may open new avenues for therapeutic interventions in metabolic diseases such as dyslipidemia, non-alcoholic fatty liver disease, and insulin (B600854) resistance. This technical guide provides a foundational resource for researchers to further explore the intricate roles of dicarboxylic acids in health and disease.
References
- 1. byjus.com [byjus.com]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5 inhibits peroxisomal ACOX1 to prevent oxidative damage and is downregulated in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 14. PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C16 Dicarboxylic Acid: Structure, Nomenclature, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C16 dicarboxylic acid, a molecule of growing interest in various scientific domains, including polymer chemistry, cosmetics, and as a potential biomarker in metabolic studies. This document details its structure, nomenclature, physicochemical properties, and relevant experimental methodologies.
Structure and Nomenclature
C16 dicarboxylic acid, a saturated long-chain dicarboxylic acid, possesses a sixteen-carbon backbone with a carboxylic acid group at each terminus.
Chemical Structure
The chemical formula for C16 dicarboxylic acid is C₁₆H₃₀O₄.[1] Its structure consists of a linear chain of fourteen methylene (B1212753) (-CH₂-) groups flanked by two carboxyl (-COOH) groups.
Caption: Chemical Structure of C16 Dicarboxylic Acid.
Nomenclature
The naming of this compound follows both systematic IUPAC nomenclature and common trivial names.
-
IUPAC Name: The systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is Hexadecanedioic acid .[1] The "-dioic acid" suffix indicates the presence of two carboxylic acid groups on the sixteen-carbon chain.
-
Trivial Name: The most common trivial name for this compound is Thapsic acid .[1]
-
Other Synonyms: It is also referred to as 1,14-tetradecanedicarboxylic acid.[1]
Caption: Nomenclature of C16 Dicarboxylic Acid.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₄ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Melting Point | 120-123 °C | [1] |
| Boiling Point | 457.5 °C at 760 mmHg (estimated) | |
| Solubility in Water | Practically insoluble | |
| Solubility in Organic Solvents | Soluble in DMF (16 mg/ml) and DMSO (12 mg/ml); slightly soluble in ethanol (B145695).[2] | |
| Appearance | White solid/powder |
Biological Significance and Metabolic Pathway
This compound is a product of fatty acid ω-oxidation, an alternative pathway to the more common β-oxidation. This pathway becomes more significant when β-oxidation is impaired. The ω-oxidation pathway occurs primarily in the endoplasmic reticulum of liver and kidney cells.[3][4]
Omega (ω)-Oxidation Pathway
The ω-oxidation of a C16 fatty acid, such as palmitic acid, proceeds through a series of enzymatic reactions to yield this compound.
Caption: Omega-Oxidation of Palmitic Acid.
This pathway involves the initial hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid by a cytochrome P450-dependent mixed-function oxidase.[3] This is followed by successive oxidations to an aldehyde and then to a carboxylic acid by alcohol and aldehyde dehydrogenases, respectively, resulting in the formation of the dicarboxylic acid.[3][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of C16 dicarboxylic acid.
General Synthesis of Dicarboxylic Acids from Fatty Acids
A common laboratory-scale synthesis of long-chain dicarboxylic acids involves the oxidative cleavage of an unsaturated fatty acid. While a specific protocol for the direct synthesis of this compound from a readily available precursor is not extensively detailed in the literature, a general approach can be outlined starting from a C16 unsaturated fatty acid. A more industrially relevant method involves the hydrolysis of triglycerides from sources like palm oil, followed by purification.[5]
Principle: Oxidative cleavage of the double bond in an unsaturated fatty acid, such as palmitoleic acid (a C16 monounsaturated fatty acid), can yield a dicarboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup are typically employed.
Generalized Protocol (Illustrative):
-
Dissolution: Dissolve the starting unsaturated fatty acid (e.g., palmitoleic acid) in a suitable solvent system, such as a mixture of t-butanol and water.
-
Oxidation: Slowly add a solution of the oxidizing agent (e.g., a solution of KMnO₄ and NaIO₄) to the reaction mixture while maintaining a controlled temperature (e.g., using an ice bath). The reaction is typically stirred for several hours to ensure complete oxidation.
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium bisulfite, until the characteristic color of the oxidizing agent disappears.
-
Acidification: Acidify the reaction mixture with a strong acid, such as hydrochloric acid (HCl), to a low pH to protonate the dicarboxylic acid.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as diethyl ether or ethyl acetate, to isolate the dicarboxylic acid.
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent.
Caption: General Synthesis Workflow.
Analysis by Acid-Base Titration
The concentration of a solution of this compound can be accurately determined by acid-base titration with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH).
Principle: Each molecule of this compound has two carboxylic acid groups that will react with two equivalents of a strong base in a neutralization reaction. The endpoint of the titration can be determined using a pH indicator or a pH meter.
H₂A + 2 NaOH → Na₂A + 2 H₂O (where H₂A represents the dicarboxylic acid)
Experimental Protocol:
-
Preparation of the Analyte: Accurately weigh a sample of this compound and dissolve it in a suitable solvent in which it is soluble (e.g., a mixture of ethanol and water). If the acid is not readily soluble in water, a back titration method may be employed.[6] Transfer the solution to a volumetric flask and dilute to a known volume with deionized water.
-
Preparation of the Titrant: Prepare a standardized solution of approximately 0.1 M NaOH.
-
Titration Setup: Rinse a burette with the standardized NaOH solution and then fill it. Pipette a known volume of the this compound solution into an Erlenmeyer flask. Add a few drops of a suitable indicator (e.g., phenolphthalein).[7]
-
Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask. Continue the addition until the indicator shows a persistent color change, which signals the endpoint of the titration.[7]
-
Data Recording: Record the initial and final volumes of the NaOH solution in the burette to determine the volume of titrant used.
-
Calculations: Calculate the molarity of the this compound solution using the stoichiometry of the reaction and the known molarity of the NaOH solution.
Caption: Acid-Base Titration Workflow.
References
- 1. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Omega oxidation - Wikipedia [en.wikipedia.org]
- 4. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 5. Palmitic acid - Wikipedia [en.wikipedia.org]
- 6. Acids and bases: Titration of acids and bases | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 7. cerritos.edu [cerritos.edu]
A Comprehensive Technical Guide to the Solubility of Hexadecanedioic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of hexadecanedioic acid in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields where this dicarboxylic acid is utilized.
Introduction to this compound
This compound, also known as thapsic acid, is a long-chain dicarboxylic acid with the chemical formula C16H30O4. Its structure, featuring a 16-carbon backbone with a carboxylic acid group at each end, imparts unique physicochemical properties that are relevant to its application in various chemical syntheses and formulations. A thorough understanding of its solubility is critical for its use in research and development, particularly in areas such as polymer chemistry and drug delivery systems.[1]
Solubility of this compound in Organic Solvents
The solubility of this compound is influenced by its long hydrocarbon chain, which makes it generally insoluble in water but more soluble in organic solvents.[2] The principle of "like dissolves like" is a key determinant of its solubility profile.
Quantitative Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in publicly accessible literature. However, the following data has been reported:
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 78.13 | 25 | 57 mg/mL (199.01 mM)[3] |
| Methanol | CH4O | 32.04 | Not Specified | Slightly Soluble[4] |
| Ethanol | C2H6O | 46.07 | Not Specified | Soluble (for crystallization)[5] |
| Acetone | C3H6O | 58.08 | Not Specified | Data not available |
| Ethyl Acetate | C4H8O2 | 88.11 | Not Specified | Soluble (for crystallization)[5] |
| Hexane | C6H14 | 86.18 | Not Specified | Better solubility (qualitative)[2] |
| Diethyl Ether | C4H10O | 74.12 | Not Specified | Better solubility (qualitative)[2] |
| Benzene | C6H6 | 78.11 | Not Specified | Soluble (for crystallization)[5] |
Note: "Slightly Soluble" and "Soluble" are qualitative descriptors from the cited sources and do not represent specific quantitative values. The term "better solubility" is a comparative statement. The solubility in DMSO is a precise quantitative value.
Factors Influencing Solubility
The solubility of dicarboxylic acids like this compound in organic solvents is influenced by several factors:
-
Solvent Polarity: While the long hydrocarbon chain suggests good solubility in non-polar solvents, the two polar carboxylic acid groups allow for interactions with more polar solvents.[2]
-
Temperature: The solubility of dicarboxylic acids in organic solvents generally increases with temperature.[2] This indicates that the dissolution process is typically endothermic.
-
Chain Length: Studies on homologous series of dicarboxylic acids have shown that there can be an "odd-even" effect in their solubility, where dicarboxylic acids with an odd number of carbon atoms are more soluble than those with an even number.[6][7] As this compound has an even number of carbon atoms (16), this effect may contribute to its solubility characteristics.
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The following outlines a general methodology based on the widely used static equilibrium method.
Principle
The equilibrium solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, where the dissolved solute is in dynamic equilibrium with any undissolved solid.
Materials and Equipment
-
High-purity this compound
-
High-purity organic solvent of choice
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatic shaker or water bath with precise temperature control
-
Vials with airtight seals
-
Syringes and filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and place it into a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.
-
Solvent Addition: Add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it in the thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vial to rest in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.
-
Analysis: Determine the concentration of this compound in the collected sample using a validated analytical method.
-
Gravimetric Analysis: Weigh the collected aliquot of the saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until the solute is completely dry. Weigh the remaining solid. The solubility can then be calculated as the mass of the solute per mass or volume of the solvent.
-
Chromatographic Analysis (e.g., HPLC): Dilute the collected sample with a suitable solvent to a concentration within the calibration range of the instrument. Analyze the diluted sample and quantify the concentration by comparing its response to a standard calibration curve prepared with known concentrations of this compound.
-
Data Reporting
Solubility is typically reported in units such as:
-
g/100 mL of solvent
-
mg/mL of solvent
-
mol/L (Molarity)
-
Mole fraction
It is essential to always report the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a solid compound in an organic solvent.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in organic solvents. While precise quantitative data is limited for many common solvents, the provided information on its solubility in DMSO and qualitative descriptions for other solvents, along with the detailed experimental protocol, offers a valuable resource for researchers and professionals. The general principles of solubility and the provided experimental workflow can guide further empirical determination of solubility in specific solvent systems as required for various applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. This compound CAS#: 505-54-4 [m.chemicalbook.com]
- 5. This compound | 505-54-4 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. An odd–even effect on solubility of dicarboxylic acids in organic solvents [inis.iaea.org]
An In-depth Technical Guide to Hexadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid, also known as thapsic acid, is a saturated, straight-chain alpha,omega-dicarboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group at each end of a 14-carbon chain, imparts unique properties that make it a valuable molecule in various scientific and industrial fields, including polymer synthesis and biomedical research.[1] This technical guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, and experimental applications of this compound.
Molecular Formula and Structure
The fundamental identity of this compound is defined by its molecular formula and weight.
The molecule consists of a tetradecane (B157292) backbone with carboxyl functional groups at positions 1 and 16. This dicarboxylic nature is central to its chemical reactivity, particularly in polymerization and esterification reactions.[6]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. These properties are critical for its application in experimental design and chemical synthesis.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₃₀O₄ | [1][4][5] |
| Molecular Weight | 286.41 g/mol | [1][2][4] |
| CAS Number | 505-54-4 | [1][4][5] |
| Appearance | White powder/solid | [4][7] |
| Melting Point | 120 - 123 °C | [2][4] |
| Boiling Point | 160-165 °C at 0.7 Torr | [8] |
| Solubility | DMSO: 57 mg/mLDMF: 16 mg/mL | [9][10] |
| Storage Temperature | Below +30°C | [4] |
| Linear Formula | HOOC(CH₂)₁₄COOH | [1] |
Applications in Research and Drug Development
This compound serves as a versatile intermediate and building block in several areas of research.
-
Polymer Synthesis: Its bifunctional nature makes it an excellent monomer for the synthesis of polyesters and polyamides. These polymers can possess high thermal stability, hydrophobicity, and biocompatibility, rendering them suitable for applications like eco-friendly food packaging.[1]
-
Drug Delivery: The compound is explored for its use in drug delivery systems.[7] Its derivatives can be used to create biodegradable polymers for encapsulating therapeutic agents or to form components of solid lipid nanoparticles (SLNs), which can improve the bioavailability and control the release of lipophilic drugs.
-
Biomedical Research: It is used as a research intermediate in studies concerning blood pressure regulation.[4][6] Furthermore, when radiolabeled with Gallium-68, it can be used as a tracer for cardiac metabolic imaging with PET scans, helping to visualize fatty acid metabolism in the heart.[1] It has also been found to stimulate mitochondrial respiration and decrease the production of reactive oxygen species (ROS) in isolated rat liver mitochondria.[9]
Experimental Protocols
The carboxylic acid groups of this compound are amenable to various chemical modifications. A key reaction is the formation of an amide bond through conjugation, for example with hydroxylamine. This process typically involves the activation of the carboxyl groups.
Protocol: Conjugation Reaction with Hydroxylamine
This protocol outlines the general steps for the conjugation of this compound, a foundational technique for creating derivatives for further application.[6]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
N-hydroxysuccinimide (NHS)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Brine solution
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve this compound in dichloromethane in a suitable reaction vessel.
-
Activation: Sequentially add EDCI, N-hydroxysuccinimide, DMAP, and N,N-diisopropylethylamine to the solution. This step activates the carboxylic acid groups to facilitate amide bond formation.
-
Reaction: Stir the resulting mixture at room temperature for approximately 3 hours.
-
Work-up & Extraction:
-
Wash the reaction mixture with brine.
-
Perform an acidic wash with 5% citric acid.
-
Neutralize with a basic wash using saturated sodium bicarbonate.
-
Perform a final wash with brine.
-
-
Drying and Isolation: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the mixture to remove the drying agent and concentrate the solution to isolate the product.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the conjugation reaction protocol described above.
Caption: Workflow for the conjugation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 1-methyl ester synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. α,ω-Hexadecanedioic acid induces proton-translocating decoupling at complex III via Q-cycle disruption: evidence from kinetic and structural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 505-54-4 [chemicalbook.com]
- 8. Subcellular localization of this compound activation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. selleckchem.com [selleckchem.com]
Spectroscopic Analysis of Hexadecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for hexadecanedioic acid, a dicarboxylic acid with applications in various research and development sectors. The guide details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 2H | -COOH |
| 2.18 | Triplet | 4H | -CH ₂-COOH |
| 1.49 | Quintet | 4H | -CH₂-CH₂ -COOH |
| 1.24 | Multiplet | 20H | -(CH ₂)- |
Solvent: DMSO-d₆. Frequency: 400 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.4 | -C OOH |
| 33.7 | -C H₂-COOH |
| 29.1 | -(C H₂)- |
| 28.8 | -(C H₂)- |
| 28.6 | -(C H₂)- |
| 24.5 | -CH₂-C H₂-COOH |
Solvent: DMSO-d₆. Frequency: 100 MHz.
Experimental Protocol
A sample of approximately 10 mg of this compound is dissolved in 600 µL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid strong solvent signals in the ¹H NMR spectrum.[2] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[3][4] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.51 ppm for ¹³C).[5][6]
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound. The characteristic vibrations of the carboxylic acid groups are prominent features of the IR spectrum.
Data Presentation
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2917 | Strong | C-H stretch (alkane) |
| 2849 | Strong | C-H stretch (alkane) |
| 1690 | Strong | C=O stretch (carboxylic acid dimer) |
| 1471 | Medium | C-H bend (scissoring) |
| 1412 | Medium | O-H bend (in-plane) |
| 1295 | Strong, Broad | C-O stretch and O-H bend combination |
| 935 | Broad | O-H bend (out-of-plane) |
Sample Preparation: KBr Pellet
Experimental Protocol
A solid sample of this compound is prepared for IR analysis using the KBr (potassium bromide) pellet method.[7][8][9][10] Approximately 1-2 mg of the finely ground sample is intimately mixed with about 100-200 mg of dry, spectroscopic grade KBr powder.[8][10] The mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[9] A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
Data Presentation
The electron ionization (EI) mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions. The molecular weight of this compound is 286.41 g/mol .[11]
Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 286 | < 1 | [M]⁺ (Molecular Ion) |
| 268 | ~ 5 | [M - H₂O]⁺ |
| 241 | ~ 10 | [M - COOH]⁺ |
| 129 | ~ 30 | [C₇H₁₃O₂]⁺ |
| 111 | ~ 45 | [C₇H₁₁O]⁺ |
| 98 | ~ 100 | [C₆H₁₀O]⁺ (Base Peak) |
| 84 | ~ 60 | [C₅H₈O]⁺ |
| 55 | ~ 75 | [C₄H₇]⁺ |
Source: Based on NIST WebBook data.[11]
Experimental Protocol
The mass spectrum is obtained using an electron ionization (EI) source.[11] The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Spectroscopic analysis workflow for this compound.
References
- 1. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ckgas.com [ckgas.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. scienceijsar.com [scienceijsar.com]
- 10. How Do You Prepare A Ftir Sample With Kbr? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 11. This compound [webbook.nist.gov]
Thermogravimetric Analysis of Long-Chain Dicarboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] In the pharmaceutical and materials science industries, understanding the thermal properties of long-chain dicarboxylic acids is crucial for drug development, formulation, and quality control.[2] These molecules are not only important chemical intermediates but also feature in various biological processes.[3] This guide provides an in-depth overview of the thermogravimetric analysis of long-chain dicarboxylic acids, detailing experimental protocols, presenting comparative data, and illustrating key processes.
The thermal decomposition of dicarboxylic acids is influenced by the length of the hydrocarbon chain separating the two carboxyl groups. Generally, the decomposition process for many dicarboxylic acids involves decarboxylation, and for some, the formation of cyclic anhydrides or ketones.[4][5][6] The stability and decomposition pathways can be systematically studied using TGA, providing valuable data on onset decomposition temperatures, weight loss percentages, and kinetic parameters.
Experimental Protocols
A successful thermogravimetric analysis relies on a well-defined experimental protocol. The following sections detail the typical methodology for analyzing long-chain dicarboxylic acids.
Instrumentation and General Setup
A standard thermogravimetric analyzer consists of a high-precision balance, a furnace, a programmable temperature controller, and a purge gas system. The sample is placed in a crucible, typically made of alumina (B75360) or platinum, which is suspended from the balance within the furnace. An inert gas, such as nitrogen or argon, is continuously passed over the sample to prevent oxidative degradation and to carry away volatile decomposition products.[7]
Sample Preparation
-
Sample Purity: Ensure the dicarboxylic acid samples are of high purity to avoid interference from impurities during thermal analysis.
-
Sample Form: Samples should ideally be in a fine powder form to ensure uniform heat distribution and to prevent issues with heat flow.
-
Sample Mass: A small sample mass, typically in the range of 5-10 mg, is recommended to minimize thermal gradients within the sample and to ensure that the heat transfer is not a limiting factor in the decomposition kinetics.[8]
TGA Experimental Conditions
The following parameters are critical for the thermogravimetric analysis of long-chain dicarboxylic acids and should be carefully controlled and reported:
-
Heating Rate (β): A linear heating rate is typically employed. Common heating rates for studying the decomposition of organic molecules are 5, 10, and 20 K/min.[9][10] The heating rate can affect the observed decomposition temperature; higher heating rates tend to shift the decomposition to higher temperatures.[9]
-
Temperature Range: The analysis should start from ambient temperature and extend to a temperature sufficiently high to ensure complete decomposition of the sample. For long-chain dicarboxylic acids, a range from room temperature to 600 °C is generally adequate.
-
Purge Gas: An inert gas atmosphere is crucial to study the intrinsic thermal decomposition without oxidation. Nitrogen is commonly used with a typical flow rate of 20-100 mL/min.[8]
-
Crucible Type: Open platinum or alumina crucibles are suitable for these analyses.[9]
The experimental workflow for a typical TGA experiment is illustrated in the diagram below.
Data Presentation: Thermal Decomposition of Long-Chain Dicarboxylic Acids
The following tables summarize the key thermal decomposition data for a series of long-chain dicarboxylic acids obtained under a nitrogen atmosphere. The onset temperature (Tonset) is the temperature at which significant weight loss begins, and the peak decomposition temperature (Tpeak) is the temperature at which the rate of weight loss is maximum, as determined from the derivative thermogravimetric (DTG) curve.
| Dicarboxylic Acid | Chemical Formula | Molecular Weight ( g/mol ) | Tonset (°C) | Tpeak (°C) | Total Mass Loss (%) |
| Adipic Acid | HOOC(CH2)4COOH | 146.14 | 152 - 203 | ~240 | ~100 |
| Suberic Acid | HOOC(CH2)6COOH | 174.19 | ~230 | ~280 | ~100 |
| Sebacic Acid | HOOC(CH2)8COOH | 202.25 | ~250 | ~300 | ~100 |
| Dodecanedioic Acid | HOOC(CH2)10COOH | 230.30 | ~260 | ~320 | ~100 |
| Tetradecanedioic Acid | HOOC(CH2)12COOH | 258.35 | ~270 | ~340 | ~100 |
| Note: The exact temperatures can vary slightly depending on the experimental conditions, particularly the heating rate. |
Kinetic Analysis
The kinetic parameters of the thermal decomposition, such as the activation energy (Ea), can be determined from TGA data obtained at multiple heating rates using model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods.[11] The activation energy provides insight into the energy barrier for the decomposition reaction.
| Dicarboxylic Acid | Activation Energy (Ea) (kJ/mol) |
| Adipic Acid | 130 - 160 |
| Sebacic Acid | 150 - 180 |
| Dodecanedioic Acid | 160 - 200 |
| Note: These are approximate values and can vary based on the calculation method and experimental conditions. |
Proposed Thermal Decomposition Pathway
The thermal decomposition of long-chain dicarboxylic acids in an inert atmosphere is generally believed to proceed through a decarboxylation mechanism. For shorter-chain dicarboxylic acids like adipic acid, cyclization to form a ketone (cyclopentanone) and subsequent decomposition is a known pathway.[4] For longer-chain acids, the primary decomposition products are likely a mixture of smaller molecules resulting from the cleavage of the hydrocarbon chain following initial decarboxylation.
The following diagram illustrates a generalized proposed decomposition pathway for a long-chain dicarboxylic acid.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of long-chain dicarboxylic acids. This guide has outlined the standard experimental protocols for TGA and presented a comparative summary of the thermal stability of several common long-chain dicarboxylic acids. The data clearly indicates that thermal stability, as reflected by the onset and peak decomposition temperatures, generally increases with the length of the hydrocarbon chain.
The provided experimental workflow and proposed decomposition pathway offer a foundational understanding for researchers. For professionals in drug development, this information is critical for assessing the stability of active pharmaceutical ingredients and excipients, ensuring product quality and shelf-life. Further investigation using coupled techniques such as TGA-FTIR or TGA-MS can provide more detailed insights into the specific volatile decomposition products and reaction mechanisms.
References
- 1. tainstruments.com [tainstruments.com]
- 2. youtube.com [youtube.com]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. etamu.edu [etamu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bath.ac.uk [bath.ac.uk]
- 10. docta.ucm.es [docta.ucm.es]
- 11. jestec.taylors.edu.my [jestec.taylors.edu.my]
Hexadecanedioic Acid: A Comprehensive Technical Guide on its Role as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid (HDA), a 16-carbon α,ω-dicarboxylic acid, is an endogenous human metabolite found in various biological matrices including blood, urine, and feces.[1] Traditionally viewed as a minor product of fatty acid ω-oxidation, recent studies have illuminated its significant role in metabolic regulation and its potential as a biomarker and therapeutic agent in metabolic diseases, particularly Metabolic-Associated Fatty Liver Disease (MAFLD). This technical guide provides an in-depth overview of human metabolite studies concerning this compound, focusing on its quantitative analysis, experimental protocols, and its involvement in key signaling pathways.
Quantitative Data on this compound in Human Studies
While extensive quantitative data in large human cohorts remains an area of active research, preliminary findings consistently indicate a dysregulation of this compound in metabolic disorders. The following tables summarize the current understanding of its relative abundance in healthy versus diseased states.
Table 1: Qualitative Plasma Concentration of this compound in Healthy vs. MAFLD Subjects
| Condition | Relative Plasma Concentration of this compound | Reference |
| Healthy Individuals | Normal | [2][3][4] |
| MAFLD Patients | Significantly Depleted | [2][3][4] |
Table 2: General Quantitative LC-MS/MS Assay Parameters for this compound in Human Plasma
| Parameter | Value | Reference |
| Standard Curve Range | 2.5 - 1000 nM | [3] |
| Matrix | Analyte-free charcoal-stripped human plasma | [3] |
| Internal Standard | Deuterated dicarboxylic acids | [5] |
Signaling Pathway Involvement: The Gut-Liver Axis and IRE1α-XBP1s
Recent groundbreaking research has identified a crucial link between the gut microbiome, this compound, and the progression of MAFLD. Specifically, the gut bacterium Bacteroides uniformis has been shown to produce this compound.[2][3][4] In healthy individuals, this metabolite is transported to the liver via the portal vein, where it plays a protective role.
In MAFLD, a depletion of Bacteroides uniformis leads to lower levels of this compound. This reduction is associated with the activation of the Inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1s (XBP1s) signaling pathway, a key component of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. The activation of this pathway in the liver contributes to lipogenesis and ferroptosis, key pathological features of MAFLD.[2][3][4]
Administration of this compound has been demonstrated to ameliorate MAFLD symptoms by suppressing the IRE1α-XBP1s pathway, thereby inhibiting fat absorption and reducing lipogenesis and ferroptosis in the liver.[2][3][4]
Experimental Protocols
Accurate quantification of this compound in biological matrices is critical for its study as a metabolite. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two primary analytical techniques employed.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on established methods for dicarboxylic acid analysis.[1][5][6]
1. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound standard
-
Deuterated this compound internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the deuterated internal standard solution.
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the dicarboxylic acids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from other fatty acids (e.g., linear gradient from 5% to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for this compound and its deuterated internal standard need to be optimized.
Protocol 2: Profiling of this compound in Human Urine by GC-MS
This protocol is a generalized procedure for organic acid profiling in urine, which can be adapted for the analysis of this compound.[7][8][9][10][11]
1. Materials and Reagents:
-
Human urine sample
-
Internal standard (e.g., a non-endogenous dicarboxylic acid)
-
Ethyl acetate (B1210297)
-
Hexane
-
Methoxyamine hydrochloride in pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
2. Sample Preparation and Derivatization:
-
Thaw urine sample.
-
To 200 µL of urine in a glass vial, add a known amount of the internal standard.
-
Add 40 µL of methoxyamine hydrochloride solution.
-
Incubate at 60°C for 30 minutes to protect keto-groups.
-
Acidify the sample with HCl.
-
Perform a liquid-liquid extraction by adding 600 µL of ethyl acetate, vortexing for 1 minute, and centrifuging at 10,000 RPM for 3 minutes.
-
Transfer the upper organic layer to a new glass vial. Repeat the extraction and combine the organic layers.
-
Evaporate the combined ethyl acetate to dryness under a stream of nitrogen.
-
To the dried residue, add 40 µL of BSTFA + 1% TMCS and 160 µL of hexane.
-
Tightly cap the vial and incubate at 70-90°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature and transfer to a GC-MS autosampler vial with an insert.
3. GC-MS Analysis:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1 minute, then ramp at 10°C/min to a final temperature of 300°C and hold for 3 minutes.
-
MS System: A single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan for qualitative profiling or Selected Ion Monitoring (SIM) for quantitative analysis of specific ions characteristic of the TMS-derivatized this compound.
References
- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bacteroides uniformis-generated this compound ameliorates metabolic-associated fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacteroides uniformis-generated this compound ameliorates metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. aurametrix.weebly.com [aurametrix.weebly.com]
- 8. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Thapsic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thapsic acid, known systematically as hexadecanedioic acid, is a saturated dicarboxylic acid with a 16-carbon chain. First identified from the roots of the Mediterranean plant Thapsia garganica, its history is intertwined with early phytochemical investigations. This technical guide provides a comprehensive overview of the discovery, history, and key chemical and biological properties of Thapsic acid. It includes detailed experimental protocols for its isolation and synthesis, quantitative data on its physicochemical characteristics and biological activities, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.
Introduction
Thapsic acid, or this compound, is a straight-chain aliphatic dicarboxylic acid with the chemical formula C₁₆H₃₀O₄.[1][2] Its name originates from the genus Thapsia, a group of perennial plants native to the Mediterranean, from which it was first isolated.[1][2] As a dicarboxylic acid, it possesses carboxyl groups at both ends of its hydrocarbon chain, a feature that imparts specific chemical properties and biological activities.[1] Beyond its natural origins, Thapsic acid is also recognized as a human metabolite.[2]
This guide aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the historical context, chemical data, and biological insights related to Thapsic acid.
Discovery and History
Early research focused on the chemical constituents of Thapsia species, leading to the identification of various compounds, including Thapsic acid. It is a naturally occurring dicarboxylic acid found in the roots of these Mediterranean perennials.[1][2]
Physicochemical Properties
Thapsic acid is a white, crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₀O₄ | [1][2] |
| Molar Mass | 286.41 g/mol | [3] |
| Melting Point | 122-123 °C | [3] |
| Boiling Point | 457.5 °C at 760 mmHg | [2] |
| Density | 1.209 g/cm³ | [2] |
| Solubility in Water | 0.0057 g/L | [2] |
| Assay | ≥96.0% (acidimetric) | [3] |
Experimental Protocols
Isolation from Natural Sources
While a specific, detailed protocol for the isolation of Thapsic acid from Thapsia garganica is not extensively documented in readily available literature, a general methodology can be inferred from standard phytochemical extraction techniques for plant roots.
Protocol: General Extraction of Dicarboxylic Acids from Plant Roots
-
Sample Preparation: Air-dry the roots of Thapsia garganica in the shade and then pulverize them into a fine powder.
-
Extraction:
-
Perform a Soxhlet extraction of the powdered root material with methanol (B129727) (1500 mL for 600g of powder) at 85°C.[4]
-
Concentrate the resulting crude methanol extract using a rotary evaporator or a hot air oven at 60°C.[4]
-
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning. Sequentially partition the extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[4]
-
The fraction containing Thapsic acid would be determined by analytical methods like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Purification:
-
The fraction enriched with Thapsic acid can be further purified using column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent to yield crystalline Thapsic acid.
-
Chemical Synthesis
A general method for the synthesis of α,ω-dicarboxylic acids can be adapted for the preparation of this compound. One common approach involves the oxidation of the corresponding α,ω-diol.
Protocol: Synthesis of this compound via Oxidation of 1,16-Hexanediol
-
Reaction Setup: In a reaction vessel, dissolve 1,16-hexanediol in a suitable solvent, such as acetic acid.
-
Oxidation: Add an oxidizing agent, such as nitric acid, to the solution. The reaction is typically carried out at an elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques like TLC or GC to ensure the complete conversion of the diol to the dicarboxylic acid.
-
Work-up:
-
Once the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude this compound.
-
Filter the precipitate and wash it with cold water to remove any residual acid and byproducts.
-
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or water, to obtain pure this compound.
Biological Activity and Signaling Pathways
Thapsic acid has been reported to exhibit biological activities, including antitumor effects and modulation of mitochondrial function.
Antitumor Activity
Some studies have suggested that esters of this compound possess antitumor activity.[1] However, specific IC50 values for Thapsic acid against various cancer cell lines are not consistently reported in the literature, with some studies using the abbreviation "TA" which could potentially refer to other compounds like Tannic Acid. Further research is required to definitively establish the cytotoxic profile of Thapsic acid.
Mitochondrial Function
Thapsic acid has been shown to affect mitochondrial respiration. It can be activated by mitochondrial and microsomal fractions in the liver.[5] The following table summarizes quantitative data on its effect on mitochondrial respiration.
| Parameter | Condition | Value | Reference |
| Activation in Liver Homogenate | Human Liver | 0.5 µmol/min/g wet wt | Pettersen JE, Aas M (1974) |
Long-chain fatty acids, including dicarboxylic acids, are known to influence mitochondrial function through various mechanisms, including serving as substrates for β-oxidation and potentially modulating the activity of respiratory chain complexes.[6][7]
Potential Signaling Pathways
While direct evidence linking Thapsic acid to specific signaling pathways is limited, its nature as a fatty acid suggests potential involvement in pathways regulated by lipid molecules.
PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism.[8][9] Fatty acids are natural ligands for PPARs.[8][10] It is plausible that Thapsic acid, as a dicarboxylic acid, could modulate PPAR activity, thereby influencing the expression of genes involved in fatty acid oxidation and energy homeostasis.
Caption: Potential PPAR signaling pathway modulated by Thapsic acid.
AMPK is a key energy sensor that regulates cellular metabolism.[5][11] It can be activated by an increase in the AMP/ATP ratio, which can be influenced by fatty acid metabolism.[12][13] Thapsic acid's involvement in mitochondrial function suggests it could indirectly influence AMPK signaling by altering the cellular energy status.
Caption: Potential indirect modulation of AMPK signaling by Thapsic acid.
Experimental Workflows
The analysis of dicarboxylic acids like Thapsic acid in biological samples typically involves chromatographic methods coupled with mass spectrometry.
Workflow for GC-MS Analysis of Dicarboxylic Acids
Caption: General workflow for the analysis of dicarboxylic acids by GC-MS.
Conclusion
Thapsic acid, or this compound, is a dicarboxylic acid with a rich history rooted in natural product chemistry. While its discovery is well-established, its biological activities and mechanisms of action are still areas of active investigation. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on its physicochemical properties, providing detailed experimental protocols, and outlining potential signaling pathways and analytical workflows. Further research is warranted to fully elucidate its therapeutic potential, particularly in the areas of oncology and metabolic diseases.
References
- 1. This compound / Thapsic Acid | CAS: 505-54-4 | Description & Pharmaceutical Uses [pharmacompass.com]
- 2. Thapsic acid - Wikipedia [en.wikipedia.org]
- 3. This compound for synthesis 505-54-4 [sigmaaldrich.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. AMP-activated protein kinase signaling in metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The functional significance of mitochondrial respiratory chain supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Hexadecanedioic Acid: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for hexadecanedioic acid. The information is compiled to ensure safe laboratory practices for professionals in research and drug development. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2] The toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[3][4]
Physicochemical and Hazard Information
A summary of the key physical, chemical, and hazard properties of this compound is presented below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Synonyms | Thapsic acid, 1,14-Tetradecanedicarboxylic acid | [3][5][6] |
| CAS Number | 505-54-4 | [2][4][6] |
| Molecular Formula | C16H30O4 | [4][6] |
| Molecular Weight | 286.41 g/mol | [4] |
| Appearance | White powder/solid | [5] |
| Odor | Odorless | [5] |
| Melting Point | 124 - 126 °C (255.2 - 258.8 °F) | [5] |
| Boiling Point | No information available | [5] |
| Flash Point | Not applicable | [3] |
| Solubility | Not soluble in water | [1] |
| Chemical Stability | Stable under normal temperatures and pressures | [3][5] |
Table 2: Hazard Identification and Classification
| Hazard | Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Causes skin irritation | GHS07 | Warning | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS07 | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | GHS07 | Warning | H335 |
GHS classification information is based on depositor-supplied data and may vary.[6]
Toxicological Data
Comprehensive toxicological data for this compound is limited. The available information suggests that it may cause irritation upon contact with the eyes, skin, and respiratory tract.[3][7] Ingestion may lead to irritation of the digestive tract.[3]
Table 3: Summary of Toxicological Information
| Exposure Route | Potential Health Effects |
| Inhalation | May cause respiratory tract irritation.[3][7] |
| Skin Contact | May cause skin irritation.[3][7] |
| Eye Contact | May cause eye irritation.[3] |
| Ingestion | May cause irritation of the digestive tract.[3] |
| Chronic Exposure | No information found.[3] |
| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65.[3] |
| LD50/LC50 | Not available.[3] |
Exposure Controls and Personal Protection
To minimize exposure, appropriate engineering controls and personal protective equipment (PPE) should be utilized.
Table 4: Exposure Control and Personal Protective Equipment
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[8] Facilities should be equipped with an eyewash station and a safety shower.[3] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] |
| Skin Protection | Wear impermeable and resistant gloves (e.g., nitrile).[8] A laboratory coat or chemical-resistant apron should be worn.[8][9] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. A dust mask (e.g., N95) may be used if dust is generated.[8] For higher-level protection, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
Storage:
-
Keep in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as bases, reducing agents, and oxidizing agents.[5]
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is critical.
Table 5: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][8] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation develops.[3][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical aid.[3][8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[3][5] |
Accidental Release Measures: In the event of a spill, immediately clean it up while observing precautions in the Protective Equipment section. Sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dusty conditions and ensure adequate ventilation.[3]
Fire-Fighting Measures: Use an extinguishing agent most appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4] During a fire, irritating and highly toxic gases may be generated by thermal decomposition.[3] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Experimental Workflow and Logical Diagrams
While specific experimental protocols for safety studies are not available, a general workflow for handling solid chemicals like this compound can be established.
Caption: General workflow for handling solid chemicals.
Caption: Logical flow for responding to a chemical spill.
Caption: Decision logic for selecting appropriate PPE.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. capotchem.cn [capotchem.cn]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Commercial Suppliers of High-Purity Hexadecanedioic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical factor for the success and reproducibility of experimental work. This technical guide provides an in-depth overview of commercial suppliers of high-purity hexadecanedioic acid, including a comparison of available products, detailed experimental protocols for its use, and a visualization of its metabolic pathway.
This compound (CAS 505-54-4), also known as thapsic acid, is a C16 α,ω-dicarboxylic acid with applications in various research areas, including drug delivery systems, polymer synthesis, and as a bioactive molecule with potential antitumor and mitochondrial function-modulating properties.[1][2] Its utility in pharmaceutical research necessitates the use of well-characterized, high-purity material.
Commercial Supplier and Product Specifications
A survey of prominent chemical suppliers reveals several sources for high-purity this compound. The table below summarizes the quantitative data available from these suppliers to facilitate easy comparison. It is important to note that while some suppliers provide specific purity data with the analytical method used, others offer a more general purity range. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed information on purity and impurity profiles.[3]
| Supplier | Product Number | Purity | Analytical Method(s) | Molecular Weight | Melting Point (°C) | CAS Number |
| Chem-Impex | 10459 | ≥ 97% | Titration, GC | 286.41 | 124 - 128 | 505-54-4 |
| Selleck Chemicals | S614701 | 98.56% | NMR & HPLC | 286.41 | - | 505-54-4 |
| Sigma-Aldrich | 35730 | 96% | - | 286.41 | 120 - 123 | 505-54-4 |
| MOLNOVA | M20041 | >98% | HPLC, NMR | 286.41 | - | 505-54-4 |
| Cayman Chemical | 10010328 | ≥95% | - | 286.4 | - | 505-54-4 |
| Larodan | 15-1600 | >98% | - | 286.41 | - | 505-54-4 |
| RayBiotech | - | 98% | - | - | - | 505-54-4 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in a drug development context.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
High-purity this compound
-
DMSO (for stock solution preparation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the this compound solutions or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.[4]
Protocol 2: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol allows for the real-time measurement of mitochondrial function in live cells treated with this compound.[6][7]
Materials:
-
Cells of interest seeded in a Seahorse XF cell culture microplate
-
High-purity this compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF microplate and allow them to attach. Treat the cells with the desired concentrations of this compound or vehicle control and incubate for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 37°C incubator for 1 hour.
-
Cartridge Loading: Hydrate a Seahorse XF sensor cartridge overnight. Load the mitochondrial modulators (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.
-
Seahorse Assay: Place the cell culture plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the modulators.[8]
-
Data Analysis: The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: General Procedure for Nanoparticle Formulation for Drug Delivery
This protocol provides a general framework for the formulation of polymeric nanoparticles that could be adapted for the encapsulation of this compound or for using it as a component of the delivery system.[9][10]
Materials:
-
High-purity this compound (as the drug or as a monomer)
-
Biodegradable polymer (e.g., PLGA, if not using this compound as a monomer)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous phase (e.g., deionized water with a surfactant like PVA)
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and this compound (if it is the drug to be encapsulated) in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating the mixture. This will form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove any residual surfactant and then lyophilize them to obtain a dry powder.
-
Characterization: Characterize the nanoparticles for size, surface charge, morphology, drug loading, and encapsulation efficiency using techniques such as dynamic light scattering (DLS), zeta potential measurement, scanning electron microscopy (SEM), and UV-Vis spectrophotometry.
Signaling and Metabolic Pathways
Peroxisomal β-Oxidation of this compound
This compound, as a long-chain dicarboxylic acid, is primarily metabolized in peroxisomes through the β-oxidation pathway. This process involves a series of enzymatic reactions that shorten the fatty acid chain, ultimately producing acetyl-CoA and succinyl-CoA.[11][12]
Caption: Peroxisomal β-oxidation of this compound.
Hypothetical Signaling Pathway for Antitumor Effects
Hexadecanoic acid, a related saturated fatty acid, has been shown to exert anticancer effects through various mechanisms, including the modulation of key signaling pathways.[13][14] While the specific signaling cascade for this compound is less defined, a hypothetical pathway can be constructed based on the known targets of similar fatty acids.
Caption: Hypothetical signaling pathways for the antitumor effects of this compound.
References
- 1. molnova.cn [molnova.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. evotec.com [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. 약물 전달 제형 및 기술 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
Environmental Fate and Degradation of Hexadecanedioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, is a molecule of interest in various industrial applications, including as a precursor for polymers and lubricants. Understanding its environmental fate and degradation is crucial for assessing its ecological impact and ensuring its sustainable use. This technical guide provides a comprehensive overview of the current knowledge on the biotic and abiotic degradation pathways of this compound, its potential for bioaccumulation and ecotoxicity, and its mobility in the environment. Detailed experimental protocols for assessing these parameters, based on internationally recognized OECD guidelines, are also provided.
Introduction
This compound (CAS 505-54-4), also known as thapsic acid, is a straight-chain, saturated dicarboxylic acid with the chemical formula HOOC(CH₂)₁₄COOH. Its chemical structure, with two polar carboxylic acid groups at either end of a long hydrophobic carbon chain, dictates its physicochemical properties and, consequently, its behavior in the environment. This guide synthesizes available data on its environmental persistence, degradation mechanisms, and potential ecological effects.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility and solid state at room temperature suggest that if released into the environment, it will predominantly partition to soil and sediment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 286.41 g/mol | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| Melting Point | 120-123 °C | --INVALID-LINK-- |
| Water Solubility | Very low (practically insoluble) | --INVALID-LINK-- |
| pKa | Estimated ~4.5-5.0 | General chemical principles |
Environmental Fate and Degradation
The environmental fate of this compound is governed by a combination of biotic and abiotic processes, which are detailed below.
Biotic Degradation (Biodegradation)
The primary route of degradation for this compound in the environment is expected to be microbial biodegradation. Long-chain dicarboxylic acids are natural metabolites in some organisms and can be utilized as a carbon source by various microorganisms.[1] The degradation process typically involves two key pathways: ω-oxidation followed by β-oxidation.
-
ω-Oxidation: This pathway initiates the degradation of long-chain fatty acids and alkanes by introducing a hydroxyl group at the terminal methyl (ω) carbon.[2][3][4][5] This is followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in the formation of an α,ω-dicarboxylic acid.[3][6]
-
β-Oxidation: Once formed, the dicarboxylic acid can undergo β-oxidation from both ends of the carbon chain.[1][7] This process sequentially shortens the carbon chain by two-carbon units, releasing acetyl-CoA which can then enter the citric acid cycle for energy production.[7] In eukaryotes, the β-oxidation of dicarboxylic acids primarily occurs in peroxisomes.[7]
Quantitative Data on Biodegradability:
Specific experimental data on the ready biodegradability of this compound is limited. However, based on data for structurally similar long-chain dicarboxylic acids and related esters, it is anticipated to be readily biodegradable. For instance, various fatty acid esters have been shown to be readily biodegradable under OECD 301 test conditions.
Table 2: Biodegradability Data (Analog Approach)
| Parameter | Test Guideline | Result | Interpretation | Reference |
| Ready Biodegradability | OECD 301B/F | Expected to pass (>60% in 10-day window) | Readily Biodegradable | Based on analogs like fatty acid esters |
Abiotic Degradation
Abiotic degradation mechanisms for this compound include hydrolysis and photolysis.
-
Hydrolysis: As this compound does not contain hydrolyzable functional groups like esters or amides, it is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
-
Photolysis: Direct photolysis is not expected to be a significant degradation pathway as this compound does not absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, through reactions with photochemically generated reactive species like hydroxyl radicals, may occur, but its contribution to the overall degradation is likely to be minor compared to biodegradation.
Table 3: Abiotic Degradation Potential
| Degradation Pathway | Test Guideline | Expected Outcome | Reference |
| Hydrolysis | OECD 111 | Negligible | Chemical structure |
| Direct Photolysis | OECD 316 | Negligible | Chemical structure |
Environmental Distribution and Mobility
Due to its low water solubility and likely high octanol-water partition coefficient (Kow), this compound is expected to have low mobility in soil and will tend to adsorb to soil organic matter and sediment.
Table 4: Environmental Distribution Parameters
| Parameter | Predicted Value/Behavior | Interpretation |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High (Estimated) | Low mobility in soil |
| Volatilization from Water/Soil | Low | Not a significant transport pathway |
| Partitioning | Predominantly to soil and sediment | Low potential for water column contamination |
Bioaccumulation and Ecotoxicity
Bioaccumulation
The potential for a substance to bioaccumulate is often related to its lipophilicity (log Kow) and its ability to be metabolized and eliminated by organisms. While long-chain fatty acids can be lipophilic, the presence of two carboxylic acid groups in this compound may reduce its overall lipophilicity compared to a corresponding monocarboxylic acid. Furthermore, its high molecular weight may limit its ability to cross biological membranes. Therefore, the bioaccumulation potential of this compound is expected to be low.
Table 5: Bioaccumulation Potential
| Parameter | Test Guideline | Predicted Value | Interpretation |
| Bioconcentration Factor (BCF) | OECD 305 | Low | Low potential for bioaccumulation in aquatic organisms |
Ecotoxicity
Based on data for structurally related long-chain dicarboxylic acids and fatty acids, this compound is expected to have low acute toxicity to aquatic organisms.
Table 6: Ecotoxicity Profile (Analog Approach)
| Endpoint | Test Guideline | Species | Predicted Effect Concentration | Interpretation |
| Acute Fish Toxicity (LC50, 96h) | OECD 203 | Fish | > 100 mg/L | Not harmful |
| Acute Daphnia Toxicity (EC50, 48h) | OECD 202 | Daphnia magna | > 100 mg/L | Not harmful |
| Algae Growth Inhibition (EC50, 72h) | OECD 201 | Algae | > 100 mg/L | Not harmful |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the environmental fate of this compound, based on OECD guidelines.
Ready Biodegradability - CO₂ Evolution Test (based on OECD 301B)
Objective: To determine the ultimate aerobic biodegradability of this compound by measuring the amount of carbon dioxide produced.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a wastewater treatment plant and incubated under aerobic conditions in the dark. The amount of CO₂ evolved is measured and is expressed as a percentage of the theoretical amount of CO₂ (ThCO₂) that would be produced if the test substance were completely mineralized.
Apparatus:
-
CO₂-free air supply
-
Gas-washing bottles
-
Test flasks (e.g., 2-5 L) with gas-tight seals and ports for aeration and sampling
-
CO₂-absorption bottles containing a known volume of barium or sodium hydroxide (B78521) solution
-
Magnetic stirrers and stir bars
-
Constant temperature chamber (22 ± 2 °C)
-
Apparatus for titration of hydroxide solution or an inorganic carbon analyzer
Procedure:
-
Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients for microbial growth.
-
Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant. The sludge is washed and aerated to prepare a suitable inoculum.
-
Test Setup:
-
Test Flasks: Add mineral medium and the test substance (to achieve a concentration of 10-20 mg of total organic carbon per liter) to the test flasks. Inoculate with the prepared activated sludge.
-
Blank Flasks: Prepare flasks containing only the mineral medium and inoculum to measure endogenous CO₂ production.
-
Reference Flasks: Prepare flasks with a readily biodegradable reference substance (e.g., sodium benzoate) to verify the activity of the inoculum.
-
-
Incubation: Incubate the flasks in the dark at a constant temperature (22 ± 2 °C) for 28 days. Aerate the flasks with CO₂-free air, and pass the exit gas through the CO₂-absorption bottles.
-
CO₂ Measurement: At regular intervals, measure the amount of CO₂ produced by titrating the remaining hydroxide in the absorption bottles or by using an inorganic carbon analyzer.
-
Calculation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced from the test substance (corrected for the blank) to the ThCO₂.
Pass Criteria: The substance is considered readily biodegradable if it reaches ≥ 60% of the ThCO₂ within a 10-day window during the 28-day test period.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (based on OECD 305)
Objective: To determine the bioconcentration factor (BCF) of this compound in fish.
Principle: The test consists of two phases: an uptake phase and a depuration phase. During the uptake phase, fish are exposed to the test substance in water at a constant concentration. During the depuration phase, the fish are transferred to a clean environment. The concentration of the test substance in the fish is measured at intervals during both phases.
Apparatus:
-
Flow-through or semi-static exposure system with temperature control
-
Aquaria made of inert material
-
Apparatus for maintaining water quality parameters (dissolved oxygen, pH, temperature)
-
Analytical instrumentation for quantifying the test substance in water and fish tissue (e.g., LC-MS/MS)
Procedure:
-
Test Organisms: Select a suitable fish species (e.g., zebrafish, rainbow trout) of a uniform size.
-
Acclimation: Acclimate the fish to the test conditions for at least two weeks.
-
Uptake Phase:
-
Expose the fish to the test substance in the water at a constant, sublethal concentration.
-
Sample fish and water at predetermined intervals (e.g., days 1, 3, 7, 14, 21, 28).
-
Analyze the concentration of the test substance in the whole fish (or specific tissues) and in the water.
-
-
Depuration Phase:
-
After the uptake phase (typically 28 days or until steady-state is reached), transfer the remaining fish to a clean, flowing water system without the test substance.
-
Continue sampling fish at intervals to determine the rate of elimination.
-
-
Calculation: The BCF is calculated as the ratio of the concentration of the substance in the fish (C_f) to the concentration in the water (C_w) at steady-state. Kinetic BCFs can also be calculated from the uptake and depuration rate constants.
Hydrolysis as a Function of pH (based on OECD 111)
Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.
Principle: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) containing the test substance are incubated in the dark at a constant temperature. The concentration of the test substance is measured over time to determine the hydrolysis rate.
Procedure:
-
Preparation: Prepare sterile buffer solutions at pH 4, 7, and 9.
-
Incubation: Add the test substance to each buffer solution in sterile, sealed containers. Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for a preliminary test).
-
Sampling and Analysis: At appropriate time intervals, take samples from each solution and analyze for the concentration of the test substance using a suitable analytical method (e.g., HPLC).
-
Calculation: Determine the rate constants and half-lives for hydrolysis at each pH.
Phototransformation of Chemicals in Water – Direct Photolysis (based on OECD 316)
Objective: To determine the rate of direct photolysis of this compound in water.
Principle: A solution of the test substance in pure water is exposed to a light source that simulates natural sunlight. The concentration of the test substance is monitored over time to determine the rate of photodegradation.
Procedure:
-
UV-Vis Spectrum: Obtain the UV-visible absorption spectrum of the test substance to determine if it absorbs light at wavelengths >290 nm.
-
Irradiation: Irradiate a solution of the test substance in a quartz vessel with a light source simulating sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.
-
Dark Control: Run a parallel experiment with a solution of the test substance kept in the dark to account for any non-photolytic degradation.
-
Sampling and Analysis: At various time points, withdraw samples from the irradiated and dark control solutions and analyze for the concentration of the test substance.
-
Calculation: Determine the photolysis rate constant and quantum yield.
Logical Relationships in Environmental Fate
The overall environmental persistence of this compound is a function of its susceptibility to various degradation pathways and its partitioning behavior.
Conclusion
This compound is expected to be readily biodegradable in the environment, with microbial degradation via ω- and β-oxidation being the primary removal mechanism. Abiotic degradation pathways such as hydrolysis and photolysis are not considered significant. Due to its physicochemical properties, it is likely to partition to soil and sediment, where it will be available for biodegradation. The potential for bioaccumulation and ecotoxicity is predicted to be low. While specific experimental data for this compound is limited, this assessment, based on its chemical structure and data from analogous substances, provides a strong indication of its likely environmental behavior. Further experimental testing following the detailed OECD protocols is recommended for a definitive environmental risk assessment.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. OECD 301B Sustainable Guide [smartsolve.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyamides Using Hexadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamides derived from long-chain dicarboxylic acids, such as hexadecanedioic acid (a C16 diacid), are a class of polymers with significant potential in various high-performance applications. The long aliphatic chain of this compound imparts flexibility, hydrophobicity, and lower moisture absorption to the resulting polyamide compared to their short-chain counterparts (e.g., Nylon 6,6). These properties make them attractive for use as specialty fibers, engineering plastics, and matrices for controlled drug delivery.
This document provides detailed application notes and experimental protocols for the synthesis of polyamides using this compound as a monomer. The primary synthesis route discussed is melt polycondensation, a robust and widely used method for producing high molecular weight polyamides.
General Reaction Scheme
The synthesis of polyamides from this compound and a diamine proceeds via a polycondensation reaction, where a molecule of water is eliminated with the formation of each amide bond.
Application Notes and Protocols for the Synthesis of High-Performance Polyesters Using Hexadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid, a C16 α,ω-dicarboxylic acid, is a valuable monomer for the synthesis of high-performance aliphatic polyesters. Its long methylene (B1212753) chain imparts flexibility, hydrophobicity, and potential for unique crystalline structures in the resulting polymers. These characteristics make polyesters derived from this compound promising candidates for a variety of applications, including biomedical devices, drug delivery systems, specialty elastomers, and advanced packaging materials. The properties of these polyesters can be tailored by the choice of diol co-monomer, allowing for the creation of materials with a wide range of thermal and mechanical properties.
These application notes provide detailed protocols for the synthesis of polyesters from this compound via two primary methods: melt polycondensation and enzymatic polymerization. Representative quantitative data, based on polyesters derived from this compound and analogous long-chain dicarboxylic acids, are presented to guide researchers in predicting the properties of their synthesized polymers.
Data Presentation
The following tables summarize representative quantitative data for polyesters synthesized from long-chain dicarboxylic acids, including analogs of this compound. This data serves as a reference for the expected properties of the resulting polymers. Due to the limited availability of a comprehensive dataset specifically for a homologous series of poly(alkylene hexadecanedioate)s, data from closely related long-chain aliphatic polyesters are included to provide a broader understanding of structure-property relationships.
Table 1: Properties of Long-Chain Aliphatic Polyesters Synthesized via Melt Polycondensation
| Dicarboxylic Acid | Diol | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Tm (°C) |
| Dodecanedioic Acid | 1,4-Butanediol | TBT | 25,000 | 66,000 | 2.64 | -33 | 73 |
| Dodecanedioic Acid | 1,6-Hexanediol | TBT | 28,000 | 72,000 | 2.57 | -45 | 70 |
| Dodecanedioic Acid | 1,8-Octanediol | TBT | 31,000 | 78,000 | 2.52 | -52 | 78 |
| Dodecanedioic Acid | 1,12-Dodecanediol | TBT | 35,000 | 95,000 | 2.71 | -60 | 89 |
| Sebacic Acid | 1,4-Butanediol | H₃PO₄ | - | 85,000 | - | - | 65 |
| Adipic Acid | 1,4-Butanediol | H₃PO₄ | - | 23,000 | - | - | 52 |
Data is representative and compiled from analogous systems. TBT (Tetrabutyl titanate). Mn (Number average molecular weight), Mw (Weight average molecular weight), PDI (Polydispersity index), Tg (Glass transition temperature), Tm (Melting temperature).
Table 2: Properties of Polyesters Synthesized via Enzymatic Polymerization
| Dicarboxylic Acid | Diol | Enzyme | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| This compound | 1,8-Octanediol | Novozym 435 | Diphenyl ether | 1,637 | - | - |
| Adipic Acid | 1,8-Octanediol | Novozym 435 | - | 17,800 | - | - |
| Sebacic Acid | 1,8-Octanediol | Novozym 435 | - | - | - | - |
| Divinyl Adipate | 1,4-Butanediol | Novozym 435 | - | ~12,000 | - | - |
Data is representative and compiled from various sources.[1]
Experimental Protocols
Protocol 1: Synthesis of Poly(alkylene hexadecanedioate) via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method, a common and robust technique for synthesizing high molecular weight polyesters.
Materials:
-
This compound
-
Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol, 1,8-octanediol)
-
Catalyst (e.g., tetrabutyl titanate (TBT), antimony(III) oxide, or phosphoric acid)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Distillation head and condenser
-
Receiving flask
-
Heating mantle with a temperature controller
-
Vacuum pump with a cold trap
-
Nitrogen/Argon inlet
Procedure:
Stage 1: Esterification
-
Charge the three-neck flask with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.1:1 molar ratio of diol to diacid) can be used to compensate for its potential loss during the reaction.
-
Add the catalyst to the reaction mixture (e.g., 0.05-0.1 mol% relative to the diacid).
-
Assemble the reaction apparatus, ensuring all joints are well-sealed.
-
Begin purging the system with a slow stream of inert gas (nitrogen or argon) to create an inert atmosphere.
-
Start the mechanical stirrer.
-
Gradually heat the mixture to 180-200°C. The reactants will melt and the esterification reaction will begin, producing water as a byproduct.
-
Continue this stage for 2-4 hours, or until the collection of water in the receiving flask ceases.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This facilitates the removal of the excess diol and any remaining water, driving the polymerization reaction towards the formation of a high molecular weight polymer.
-
A noticeable increase in the viscosity of the melt will be observed. The stirring speed may need to be adjusted to ensure proper mixing.
-
Continue the polycondensation reaction for 4-8 hours, or until the desired melt viscosity is achieved, which is indicative of high molecular weight.
-
To stop the reaction, remove the heat and break the vacuum with an inert gas.
-
The polyester (B1180765) can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.
Purification:
-
Dissolve the synthesized polyester in a suitable solvent (e.g., chloroform (B151607) or toluene) at an elevated temperature.
-
Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol (B129727) or ethanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomers and catalyst residues.
-
Dry the purified polyester in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Protocol 2: Synthesis of Poly(alkylene hexadecanedioate) via Enzymatic Polymerization
This protocol outlines a greener alternative to melt polycondensation, utilizing a lipase (B570770) catalyst under milder reaction conditions.
Materials:
-
This compound or its dimethyl ester
-
Aliphatic diol (e.g., 1,4-butanediol, 1,8-octanediol)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous solvent (e.g., diphenyl ether or toluene)
-
Molecular sieves (3Å or 4Å)
Equipment:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Magnetic stirrer with a heating plate
-
Condenser
-
Vacuum line with a cold trap
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine equimolar amounts of this compound (or its dimethyl ester) and the diol.
-
Add the anhydrous solvent to dissolve the monomers (e.g., to a concentration of 0.5 M).
-
Add the immobilized lipase (typically 10% by weight of the total monomers) and a small amount of activated molecular sieves to the flask to maintain anhydrous conditions.[1]
-
Seal the flask and purge with an inert gas for 15-20 minutes to remove any air.
-
Place the flask on the magnetic stirrer with heating and maintain the reaction temperature between 60-80°C.
-
If starting from the diacid, a vacuum can be applied to remove the water byproduct and drive the reaction forward. If using a diester, the alcohol byproduct (methanol) will be formed.
-
The reaction is typically run for 24-72 hours. The progress can be monitored by analyzing small aliquots of the reaction mixture using techniques like GPC to determine the molecular weight.
-
After the desired reaction time, cool the mixture to room temperature.
Purification:
-
Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can often be washed and reused.
-
Precipitate the polyester by pouring the filtrate into a large volume of a non-solvent (e.g., cold methanol or ethanol) with stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent.
-
Dry the purified polyester in a vacuum oven at a temperature below its melting point.
Visualizations
Caption: Workflow for the synthesis of polyesters via melt polycondensation.
Caption: Workflow for the enzymatic synthesis of polyesters.
References
Application Notes and Protocols: Hexadecanedioic Acid in Novel Cosmetic Emollients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid, a C16 α,ω-dicarboxylic acid, presents a promising platform for the development of novel cosmetic emollients. Its linear, bifunctional structure allows for the synthesis of unique diester molecules with tailored physicochemical and sensory properties. These novel emollients can offer a range of benefits, from forming a protective, occlusive barrier on the skin to providing a luxurious skin feel. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and performance evaluation of new cosmetic emollients derived from this compound.
Synthesis of Novel Emollients
Novel emollients can be synthesized from this compound through esterification with various fatty alcohols (e.g., C12-C18 alcohols). Both chemical and enzymatic methods can be employed.
Chemical Synthesis: Fischer Esterification
This method involves the acid-catalyzed esterification of this compound with a fatty alcohol.
Experimental Protocol:
-
Reactants: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1 molar equivalent), a selected fatty alcohol (e.g., cetyl alcohol, 2.2 molar equivalents), and a suitable solvent (e.g., toluene).
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 molar equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester.
-
Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product by spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the ester formation and purity.
Enzymatic Synthesis
Enzymatic synthesis offers a milder and more sustainable alternative to chemical methods, often resulting in higher purity products with fewer byproducts.[1] Lipases are commonly used enzymes for esterification.[1]
Experimental Protocol:
-
Reactants: In a reaction vessel, combine this compound (1 molar equivalent) and a selected fatty alcohol (2.2 molar equivalents) in a suitable organic solvent (e.g., hexane) or in a solvent-free system.[2]
-
Enzyme: Add an immobilized lipase (B570770) (e.g., Novozym 435) to the mixture. The amount of enzyme will need to be optimized for the specific reaction.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring. The removal of water, a byproduct of the reaction, can be achieved by applying a vacuum or using molecular sieves to drive the equilibrium towards product formation.
-
Monitoring: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC) or by titrating the remaining free fatty acid.[2]
-
Work-up: After the reaction, separate the immobilized enzyme by filtration for potential reuse.
-
Purification and Characterization: Remove the solvent under reduced pressure. The resulting diester can be further purified if necessary. Characterize the product using FTIR and NMR spectroscopy.
Physicochemical Characterization
The synthesized diester emollients should be characterized for their key physicochemical properties, which influence their performance in cosmetic formulations.
| Property | Method | Description |
| Melting Point | Differential Scanning Calorimetry (DSC) | Determines the temperature at which the solid emollient melts, which is crucial for formulation stability and texture. |
| Viscosity | Rotational Viscometer/Rheometer | Measures the resistance to flow, impacting the spreadability and skin feel of the final product. |
| Refractive Index | Refractometer | Indicates the light-bending ability of the emollient, which can contribute to the gloss and appearance of a formulation. |
| Surface Tension | Pendant Drop Method | Measures the force at the liquid-air interface, influencing wetting and spreading properties. |
| Solubility | Visual Assessment | The solubility in various cosmetic oils and solvents is determined to ensure compatibility in formulations. |
Performance Evaluation
The performance of the novel emollients should be assessed through a series of in vitro and in vivo tests to determine their suitability for cosmetic applications.
Spreadability
Spreadability is a critical parameter for emollients, affecting the ease of application and sensory perception of a cosmetic product.
Experimental Protocol (Image Analysis Method):
-
Substrate: Use an artificial skin substrate or the volar forearm of human volunteers.
-
Application: Apply a standardized volume (e.g., 10 µL) of the emollient to the substrate.[3]
-
Image Capture: Capture images of the emollient drop at specified time intervals (e.g., immediately after application and after 1, 5, and 10 minutes) using a high-resolution camera.[3][4]
-
Image Analysis: Use image analysis software to measure the area of the spread droplet at each time point.
-
Calculation: The spreadability can be expressed as the change in area over time. A larger area indicates better spreadability.
Emollience and Skin Hydration
The ability of the emollient to improve skin hydration and reduce water loss is a key measure of its efficacy.
Experimental Protocol (In Vivo):
-
Panelists: Recruit a panel of healthy volunteers with dry skin.
-
Baseline Measurement: Measure the baseline skin hydration (using a Corneometer®) and transepidermal water loss (TEWL) (using a Tewameter®) on designated areas of the forearm.
-
Application: Apply a standardized amount of a formulation containing the novel emollient to the test area. A control formulation without the emollient should be applied to a separate area.
-
Post-application Measurements: Measure skin hydration and TEWL at set time intervals (e.g., 1, 2, 4, and 8 hours) after application.
-
Analysis: Compare the changes in skin hydration and TEWL between the emollient-treated and control areas to determine the moisturizing effect.
Sensory Analysis
The sensory profile of an emollient is crucial for consumer acceptance.
Experimental Protocol:
-
Panelists: Train a panel of sensory assessors to evaluate specific attributes.
-
Attributes: Define a set of sensory attributes to be evaluated, such as ease of spreading, absorbency, oiliness, stickiness, and after-feel (e.g., smooth, greasy, waxy).[5][6][7]
-
Evaluation: Panelists will apply a standardized amount of the emollient (or a formulation containing it) to a designated skin area and rate the intensity of each attribute on a defined scale (e.g., a 10-point scale).[4]
-
Data Analysis: Analyze the data statistically to create a sensory profile for the novel emollient and compare it to benchmark emollients.
Safety Evaluation: In Vitro Skin Irritation
It is essential to ensure the safety of any new cosmetic ingredient. An in vitro skin irritation test using a reconstructed human epidermis (RhE) model is a reliable and ethical method.[5][6][7][8][9]
Experimental Protocol (Using Reconstructed Human Epidermis):
-
Model: Utilize a commercially available RhE model (e.g., EpiDerm™, SkinEthic™ RHE).
-
Application: Apply a defined amount of the neat emollient or a dilution to the surface of the tissue.[5][8]
-
Exposure and Incubation: Expose the tissue to the test substance for a specified period (e.g., 60 minutes), followed by a post-incubation period (e.g., 42 hours).[5][8]
-
Viability Assay: Assess cell viability using the MTT assay. The amount of formazan (B1609692) dye produced is proportional to the number of viable cells.[5][8]
-
Classification: Compare the tissue viability of the emollient-treated samples to the negative control. A significant reduction in viability may indicate irritation potential.[5][8]
Potential Secondary Benefits
Beyond emollience, dicarboxylic acids and their derivatives may offer additional skin benefits.
Skin Brightening: Tyrosinase Inhibition
Some dicarboxylic acids have been shown to inhibit tyrosinase, the key enzyme in melanin (B1238610) production, suggesting a potential for skin brightening effects.[10][11]
Experimental Protocol (Tyrosinase Inhibition Assay):
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate (B84403) buffer, L-tyrosine (substrate), and the novel this compound diester at various concentrations.
-
Enzyme: Add mushroom tyrosinase to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Kojic acid can be used as a positive control.
Anti-inflammatory and Barrier Function Support: PPARγ Activation
Dicarboxylic acids have been found to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, in keratinocytes.[12] PPARγ activation is involved in regulating keratinocyte differentiation, improving skin barrier function, and exerting anti-inflammatory effects.[12][13]
Signaling Pathway:
Dicarboxylic acids can enter keratinocytes and bind to and activate PPARγ. This activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). The PPARγ/RXR complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in keratinocyte differentiation (e.g., involucrin, loricrin) and lipid synthesis, which are crucial for a healthy skin barrier. Additionally, activated PPARγ can suppress the expression of pro-inflammatory cytokines.
Diagrams
Caption: Workflow for developing novel emollients.
Caption: PPARγ signaling pathway in keratinocytes.
Caption: Workflow for sensory analysis of emollients.
References
- 1. scielo.br [scielo.br]
- 2. longdom.org [longdom.org]
- 3. th-owl.de [th-owl.de]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of Hexadecanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of hexadecanedioic acid. This long-chain dicarboxylic acid is a valuable building block in the synthesis of polymers, plasticizers, lubricants, and various pharmaceutical intermediates. The following sections detail the chemical principles, experimental procedures, and key considerations for the successful synthesis of its corresponding esters.
Introduction
This compound, also known as thapsic acid, is a saturated dicarboxylic acid with the chemical formula C16H30O4. Its two carboxylic acid functional groups allow for the formation of diesters through reaction with alcohols. The esterification process is a reversible reaction, typically catalyzed by an acid, that involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[1][2][3] The general reaction is depicted in Figure 1.
Figure 1: General Esterification Reaction of this compound
To drive the equilibrium towards the formation of the ester, common strategies include using a large excess of the alcohol or removing water as it is formed.[2][3][4] Various catalysts can be employed to increase the reaction rate, with strong mineral acids like sulfuric acid being common in laboratory settings.[2][5] Heterogeneous catalysts, such as acidic alumina (B75360) and metal-exchanged montmorillonite (B579905) clays, offer advantages in terms of easier separation and potential for recycling.[6][7]
Experimental Protocols
This section provides detailed protocols for the synthesis of dimethyl hexadecanedioate (B1242263) and diethyl hexadecanedioate using a common and effective acid-catalyzed esterification method.
Protocol 1: Synthesis of Dimethyl Hexadecanedioate
This protocol outlines the synthesis of dimethyl hexadecanedioate using methanol (B129727) in the presence of a sulfuric acid catalyst.
Materials:
-
This compound (96%)
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Toluene (B28343) or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and a large excess of anhydrous methanol (e.g., 10-20 molar equivalents relative to the dicarboxylic acid). The methanol often serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2% w/w of the dicarboxylic acid) to the mixture.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for a period of 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by analyzing the acid value of the reaction mixture.
-
Work-up:
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.[8]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude dimethyl hexadecanedioate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as toluene or by vacuum distillation.
Protocol 2: Synthesis of Diethyl Hexadecanedioate
This protocol describes the synthesis of diethyl hexadecanedioate using ethanol (B145695) and an acid catalyst. The procedure is analogous to the synthesis of the dimethyl ester.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexane (B92381) or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: Combine this compound and a significant excess of anhydrous ethanol in a round-bottom flask fitted with a reflux condenser and a stirrer.
-
Catalyst Addition: Cautiously add concentrated sulfuric acid as the catalyst to the stirring mixture.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's completion via TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the resulting residue in an organic solvent (e.g., diethyl ether).
-
Wash the solution with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Solvent Removal: Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diethyl hexadecanedioate by recrystallization from a solvent like hexane or by vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the acid-catalyzed esterification of dicarboxylic acids. While specific yields for this compound may vary, these values provide a general guideline.
| Parameter | Dimethyl Ester | Diethyl Ester | Reference |
| Alcohol | Methanol | Ethanol | |
| Catalyst | Sulfuric Acid | Sulfuric Acid | [5] |
| Catalyst Loading | ~2% w/w of diacid | ~2% w/w of diacid | [5] |
| Reactant Mole Ratio (Acid:Alcohol) | 1:10 to 1:20 | 1:10 to 1:20 | |
| Reaction Temperature | Reflux (~65 °C) | Reflux (~78 °C) | |
| Reaction Time | 4 - 8 hours | 4 - 8 hours | [5] |
| Typical Yield | Good to Excellent | Good to Excellent | [7] |
Mandatory Visualization
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification of this compound.
References
- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. scienceready.com.au [scienceready.com.au]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hexadecanedioic Acid in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolic studies, biomarker discovery, and pharmacokinetic analysis.
Introduction
Hexadecanedioic acid (HDA) is a long-chain dicarboxylic acid that serves as an important intermediate in fatty acid metabolism. It has been identified as a potential endogenous biomarker for evaluating drug-drug interactions mediated by hepatic drug transporters, specifically organic anion-transporting polypeptides (OATPs).[1][2] Accurate and reliable quantification of HDA in complex biological matrices like human plasma is essential for clinical and research applications. However, the analysis is challenging due to its low endogenous concentrations and poor ionization efficiency in mass spectrometry.[3]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of HDA in human plasma. The protocol employs a stable isotope-labeled internal standard, a robust sample preparation procedure involving protein precipitation and solid-phase extraction (SPE), and chemical derivatization to enhance analytical performance.
Principle of the Method
The method is based on the stable isotope dilution technique, which ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[3] Plasma samples are first subjected to protein precipitation using ice-cold acetonitrile (B52724). The supernatant, containing HDA and the internal standard, is further purified and concentrated using solid-phase extraction.
Due to the polar nature of dicarboxylic acids, a chemical derivatization step is employed to convert the two carboxylic acid groups into dibutyl esters.[4] This process increases the hydrophobicity of the analyte, leading to improved retention on a reversed-phase chromatography column and significantly enhanced ionization efficiency in positive electrospray ionization (ESI+) mode.[4] The derivatized analyte is then separated by UHPLC and quantified using a triple quadrupole mass spectrometer operating in the highly selective Multiple Reaction Monitoring (MRM) mode.[3]
Experimental Protocols
Materials and Reagents
-
Standards: this compound (HDA) certified standard, this compound-d4 (HDA-d4) or other suitable stable isotope-labeled internal standard (IS).
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Water, n-Butanol, Hexane (B92381) (all LC-MS grade).
-
Reagents: Formic acid (LC-MS grade), Hydrochloric acid (HCl), Ammonium (B1175870) hydroxide (B78521).
-
Plasma: Human plasma (K2-EDTA), Charcoal-stripped human plasma for surrogate matrix.
-
SPE Cartridges: Mixed-mode or polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Bond Elut Plexa).[5][6]
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of HDA and HDA-d4 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions:
-
Prepare a series of HDA working solutions by serial dilution of the stock solution with 50:50 Methanol/Water to cover the desired calibration range (e.g., 2.5 nM to 1000 nM).[2]
-
Prepare an IS working solution at a suitable concentration (e.g., 500 nM) in 50:50 Methanol/Water.
-
-
Calibration and QC Samples: Prepare calibration standards and QC samples (Low, Mid, High) by spiking the appropriate HDA working solutions into a surrogate matrix (charcoal-stripped plasma) to minimize interference from endogenous HDA.[1][2]
Plasma Sample Preparation
-
Aliquoting: Thaw frozen plasma samples, calibration standards, and QC samples on ice. Vortex gently to mix. Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the IS working solution to all tubes except for the blank matrix sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[3][4]
-
Vortex & Centrifuge: Vortex each tube for 1 minute. Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.
Solid-Phase Extraction (SPE) Protocol
-
Column Conditioning: Condition the SPE column with 1 mL of methanol.[5]
-
Column Equilibration: Equilibrate the column with 1 mL of water.[5]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the equilibrated SPE column.
-
Washing:
-
Elution: Elute the HDA and IS with 1 mL of 90% methanol in water containing 0.5% ammonium hydroxide into a clean collection tube.[5]
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
Reagent Addition: Add 200 µL of 3M HCl in n-butanol (butanolic HCl) to the dried residue.[4]
-
Incubation: Cap the tube tightly and incubate at 60°C for 45 minutes to form the dibutyl esters.[3]
-
Extraction: After cooling to room temperature, add 500 µL of hexane and 200 µL of LC-MS grade water. Vortex vigorously for 3 minutes.[4]
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve clear phase separation.[4]
-
Final Sample Preparation: Transfer the upper hexane layer to a new tube and evaporate to dryness. Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80% Methanol/Water with 0.1% Formic Acid).[4] Transfer to an autosampler vial for analysis.
Data Presentation
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of derivatized this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| LC System | UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9-10 min (30% B), 10-12 min (30% B) |
Table 2: Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | MS System | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Analysis Mode | Multiple Reaction Monitoring (MRM)[3] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Dibutyl-HDA | 399.3 | 157.1 | 25 | | Dibutyl-HDA-d4 (IS) | 403.3 | 161.1 | 25 | | Ion Source Temp. | 550°C | | IonSpray Voltage | 5000 V |
Note: MRM transitions are for the dibutyl ester derivative and may require optimization based on the specific instrument used.
Table 3: Method Validation Summary (Representative Data)
| Parameter | Result |
|---|---|
| Linearity Range | 2.5 - 1000 nM[1][2] |
| Correlation Coeff. (r²) | > 0.995 |
| LLOQ | 2.5 nM |
| Intra-day Precision (%RSD) | ≤ 7.5%[7][8] |
| Inter-day Precision (%RSD) | ≤ 9.0% |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Extraction Recovery | > 85% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GC-MS Analysis of Hexadecanedioic Acid with BSTFA Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid, a 16-carbon dicarboxylic acid, is a molecule of interest in various fields, including polymer chemistry, fragrance formulation, and as a potential biomarker in metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this compound. However, due to its low volatility and polar nature, direct GC-MS analysis is challenging. Derivatization is a crucial step to enhance its volatility and improve chromatographic performance. This application note provides a detailed protocol for the analysis of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a derivatizing agent, followed by GC-MS analysis.
Principle
The carboxylic acid functional groups of this compound are converted to their corresponding trimethylsilyl (B98337) (TMS) esters through a silylation reaction with BSTFA. This process replaces the active protons on the carboxylic acid groups with non-polar TMS groups, thereby increasing the volatility and thermal stability of the analyte. The resulting di-TMS-hexadecanedioate is then readily analyzed by GC-MS.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
Ethyl acetate (B1210297), GC grade
-
Hexane, GC grade
-
Nitrogen gas, high purity
-
Autosampler vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with ethyl acetate to cover the desired concentration range for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation and Derivatization
-
Sample Aliquoting: Transfer 100 µL of the standard solution or sample extract into an autosampler vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as BSTFA is moisture-sensitive.[1]
-
Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.[2]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization for your specific instrument and column.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5 min |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of BSTFA-derivatized this compound. Please note that the retention time is an approximate value and can vary depending on the specific GC system, column, and analytical conditions. The mass spectral data is based on the electron ionization of the di-TMS derivative of this compound. The quantitative performance characteristics are representative values and should be determined in your laboratory during method validation.
| Parameter | Value | Reference |
| Analyte | Di-trimethylsilyl (di-TMS) Hexadecanedioate | |
| Molecular Formula | C₂₂H₄₆O₄Si₂ | |
| Molecular Weight | 430.77 g/mol | |
| Retention Time (approx.) | ~20-22 min | Representative |
| Mass Spectral Data (m/z) | ||
| Molecular Ion [M]⁺ | 430 | Predicted |
| Key Fragment Ions | 415 ([M-15]⁺), 341 ([M-89]⁺), 325, 297, 147, 73 | Jin et al., 1983 |
| Quantitative Performance | ||
| Limit of Detection (LOD) | 1-10 ng/mL | Representative |
| Limit of Quantification (LOQ) | 5-25 ng/mL | Representative |
| Linearity (R²) | ≥0.995 | Representative |
| Selected Ions for Monitoring (SIM) | ||
| Quantifier Ion | 415 | |
| Qualifier Ions | 341, 325 |
Visualizations
Experimental Workflow
References
Application Note: 1H and 13C NMR Analysis of Hexadecanedioic Acid in DMSO-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadecanedioic acid, also known as thapsic acid, is a C16 α,ω-dicarboxylic acid.[1][2][3] Its long-chain structure makes it a valuable building block in the synthesis of polymers, such as polyamides and polyesters, and it also finds applications in cosmetics and pharmaceuticals.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). DMSO-d6 is a common solvent for NMR analysis of dicarboxylic acids due to its ability to dissolve a wide range of polar compounds.[4]
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integrations for this compound in DMSO-d6. These predictions are based on established chemical shift ranges for aliphatic dicarboxylic acids.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d6
| Assignment (Carbon No.) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1, H-16 (COOH) | ~12.0 | broad singlet | 2H |
| H-2, H-15 | ~2.18 | triplet | 4H |
| H-3, H-14 | ~1.49 | quintet | 4H |
| H-4 to H-13 | ~1.25 | multiplet | 20H |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d6
| Assignment (Carbon No.) | Chemical Shift (δ, ppm) |
| C-1, C-16 (C=O) | ~174.5 |
| C-2, C-15 | ~34.0 |
| C-3, C-14 | ~28.9 |
| C-4, C-13 | ~28.7 |
| C-5 to C-12 | ~28.4 - 29.1 |
Experimental Protocol
This section details the methodology for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
This compound (purity ≥ 97%)[2]
-
Deuterated dimethyl sulfoxide (DMSO-d6), 99.9 atom % D
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[4]
-
Securely cap the vial and vortex until the solid is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Carefully transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrument: 400 MHz NMR spectrometer
-
Solvent: DMSO-d6
-
Temperature: 298 K (25 °C)
¹H NMR Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm |
¹³C NMR Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.5 s |
| Spectral Width | 240 ppm |
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Visualizations
Caption: Molecular Structure of this compound.
References
Application of Hexadecanedioic Acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid, a 16-carbon α,ω-dicarboxylic acid, presents unique opportunities in the design of advanced drug delivery systems.[1] Its long aliphatic chain imparts hydrophobicity, while the two terminal carboxylic acid groups offer versatile handles for chemical modification, such as polymerization and conjugation.[2] These properties make it a valuable component for creating drug carriers that can offer controlled release, improved stability, and targeted delivery.
This document provides detailed application notes and experimental protocols for the use of this compound in drug delivery, covering both its established role in an approved therapeutic and its potential applications in novel delivery platforms.
Part 1: Established Applications
Ultra-Long-Acting Insulin (B600854) Formulations: The Case of Insulin Degludec
The most prominent application of this compound in drug delivery is its central role in the molecular structure of Insulin Degludec (Tresiba®), an ultra-long-acting basal insulin analogue.[3][4]
Application Note:
This compound is conjugated to a modified insulin molecule to engineer a unique protraction mechanism.[2][5] Specifically, it is attached via a gamma-L-glutamyl spacer to the lysine (B10760008) residue at position B29 of the insulin analogue.[3][6] This modification allows the insulin molecules, in the presence of zinc and phenol (B47542) in the pharmaceutical formulation, to form stable di-hexamers.[1][7]
Upon subcutaneous injection, the phenol diffuses away, causing the di-hexamers to self-assemble into long, soluble multi-hexamer chains.[2][5] This creates a subcutaneous depot from which insulin monomers slowly and continuously dissociate, resulting in a flat and prolonged pharmacokinetic profile with a duration of action exceeding 42 hours.[3][8] This novel mechanism, enabled by the this compound moiety, leads to a consistent and predictable glucose-lowering effect with reduced day-to-day variability compared to other long-acting insulins.[2]
Quantitative Data Summary: Pharmacokinetics of Insulin Degludec
The following table summarizes key pharmacokinetic parameters for Insulin Degludec, showcasing the effect of the this compound-driven protraction mechanism.
| Parameter | Value | Reference |
| Onset of Action | 30–90 minutes | [3] |
| Duration of Action | > 42 hours | [3][8] |
| Time to Steady State | Within 3 days | [2] |
| Terminal Half-life (t½) | > 25 hours | [2] |
| Plasma Protein Binding | > 99% (to serum albumin) | [5] |
| Within-Subject Variability | Four times lower than Insulin Glargine | [2][8] |
Mechanism of Action: Insulin Degludec Self-Assembly
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of the Pharmacological Properties of Insulin Degludec and Their Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin degludec - Wikipedia [en.wikipedia.org]
- 4. Degludec: the new ultra-long insulin analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Degludec | C274H411N65O81S6 | CID 118984462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design of the Novel Protraction Mechanism of Insulin Degludec, an Ultra-long-Acting Basal Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insulin Degludec: Pharmacokinetic Properties in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
Hexadecanedioic Acid: A Promising Biomarker for Metabolic Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid (HDA), a 16-carbon dicarboxylic acid, is emerging as a significant biomarker in the study of various metabolic disorders. Under normal physiological conditions, the metabolism of long-chain fatty acids primarily occurs through β-oxidation within the mitochondria. However, when this primary pathway is impaired, an alternative route, ω-oxidation in the endoplasmic reticulum, is upregulated. This process leads to the formation of dicarboxylic acids, including HDA, which are then further metabolized in peroxisomes. Elevated levels of HDA and other dicarboxylic acids in biological fluids can, therefore, serve as an indicator of underlying metabolic dysregulation.
This document provides a comprehensive overview of the role of this compound as a biomarker, with a focus on its application in fatty acid oxidation disorders (FAODs) and other metabolic conditions like diabetes. Detailed protocols for the quantification of HDA in biological samples are provided, along with a summary of available quantitative data to aid researchers in their study design and interpretation.
Metabolic Significance and Signaling Pathways
The accumulation of this compound is a key indicator of a metabolic shift towards ω-oxidation of fatty acids. This pathway is particularly active when the mitochondrial β-oxidation is overwhelmed or genetically impaired.
Inborn errors of metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency, disrupt the normal breakdown of fatty acids, leading to their increased flux through the ω-oxidation pathway.[1] This results in a characteristic dicarboxylic aciduria, where elevated levels of various dicarboxylic acids, including HDA, are excreted in the urine.[1] The analysis of these dicarboxylic acids is a critical component in the diagnosis of these disorders.[1]
Recent research has also implicated this compound in other metabolic conditions. Studies suggest its potential as a biomarker in Metabolic Associated Fatty Liver Disease (MAFLD) and in understanding drug-drug interactions mediated by hepatic transporters.
Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.
Quantitative Data Summary
The quantification of this compound in biological fluids is crucial for its validation and application as a biomarker. The following tables summarize the available quantitative data for HDA in various metabolic states. It is important to note that concentrations can vary significantly based on the analytical method used, and the clinical state of the individual (e.g., during an acute metabolic crisis versus an asymptomatic period).
Table 1: Urinary this compound Concentrations
| Patient Group | Clinical State | Urinary this compound Level (µmol/mmol creatinine) |
| Fatty Acid Oxidation Disorders (FAODs) | ||
| MCAD Deficiency | Acute Illness | Significantly Elevated (Specific values not consistently reported, but part of a general dicarboxylic aciduria) |
| MCAD Deficiency | Asymptomatic | Elevated (Specific values not consistently reported) |
| Healthy Controls | ||
| Pediatric (1 day - 16 years) | N/A | Not typically reported as a distinct analyte in general organic acid panels. |
| Adult | N/A | Not typically reported as a distinct analyte in general organic acid panels. |
Note: While dicarboxylic aciduria is a known hallmark of FAODs, specific quantitative ranges for this compound are not well-established in the literature and are often reported as part of a broader panel of dicarboxylic acids.
Table 2: Plasma this compound Concentrations
| Patient Group | Analytical Method | Plasma this compound Concentration |
| General Population (for biomarker development) | LC-MS/MS | Standard curve range: 2.5–1000 nM[2] |
| Type 2 Diabetes | LC-MS/MS | Potentially altered, but specific concentration ranges in comparison to healthy controls are not yet firmly established. |
Experimental Protocols
Accurate and reproducible quantification of this compound is essential for its use as a clinical biomarker. The following sections provide detailed protocols for the analysis of HDA in urine and plasma using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of Urinary this compound by GC-MS
This protocol provides a general framework for the analysis of urinary organic acids, which can be adapted for the specific quantification of this compound.
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., stable isotope-labeled this compound or a structurally similar dicarboxylic acid not present in urine)
-
Urease
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous sodium sulfate
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 50 µL of urease solution and incubate at 37°C for 15 minutes to break down urea.
-
Add the internal standard to the sample.
-
Acidify the urine to a pH of approximately 1-2 with HCl.
-
Saturate the sample with NaCl.
-
Perform liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction process twice more, pooling the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried extract, add 100 µL of the derivatization agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.
-
Cool the sample to room temperature before injection into the GC-MS.
4. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MS (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound-TMS derivative and the internal standard.
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of the calibrators.
-
Quantify the concentration of this compound in the urine samples using the calibration curve.
-
Normalize the results to the urinary creatinine (B1669602) concentration (µmol/mmol creatinine).
Protocol 2: Quantification of Plasma this compound by LC-MS/MS
This protocol is based on a validated method for the quantification of this compound in human plasma.[2]
1. Materials and Reagents
-
This compound standard
-
Stable isotope-labeled this compound (e.g., ¹³C-labeled) as an internal standard
-
Human plasma (charcoal-stripped for standard curve preparation)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation
-
Thaw plasma samples on ice.
-
Prepare a stock solution of the internal standard in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, add 50 µL of plasma sample, calibrator, or quality control sample.
-
Add 10 µL of the internal standard working solution.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Instrumental Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation from other plasma components. (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibrators using a weighted (1/x²) linear regression.
-
Quantify the concentration of this compound in the plasma samples using the calibration curve.
Conclusion
This compound holds considerable promise as a biomarker for a range of metabolic disorders, particularly those involving impaired fatty acid oxidation. Its quantification in biological fluids can provide valuable insights into the metabolic state of an individual and may aid in the diagnosis, monitoring, and development of novel therapeutic strategies. The protocols outlined in this document provide a robust starting point for researchers to accurately measure this compound levels. Further studies are warranted to establish definitive reference ranges in both healthy and diseased populations to fully realize the clinical utility of this emerging biomarker.
References
Application Notes and Protocols for the Synthesis of Novel GLP-1 Derivatives Utilizing a Hexadecanedioic Acid Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of Glucagon-Like Peptide-1 (GLP-1) derivatives. This guide focuses on the incorporation of a hexadecanedioic acid linker, a long-chain dicarboxylic acid, to enhance the pharmacokinetic profile of the GLP-1 analogue through albumin binding. The protocols provided are intended to serve as a foundational methodology for researchers engaged in the development of long-acting GLP-1 receptor agonists.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with significant therapeutic potential for the treatment of type 2 diabetes and obesity.[1] Native GLP-1, however, has a very short biological half-life of less than two minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and renal clearance. To overcome this limitation, long-acting GLP-1 analogues have been developed. A successful strategy to extend the half-life of GLP-1 is the attachment of a fatty acid moiety, which facilitates binding to serum albumin, thereby creating a circulating depot of the drug.
This document outlines the synthesis of a GLP-1 derivative where a this compound linker is acylated to a lysine (B10760008) residue of the GLP-1 analogue. This modification is designed to promote high-affinity binding to albumin, leading to a prolonged duration of action.
Synthesis of GLP-1 Analogue Backbone
The GLP-1 analogue peptide backbone is synthesized using an automated solid-phase peptide synthesizer employing Fmoc/tBu chemistry.[2]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine (B6355638) solution in DMF (20%)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the GLP-1 analogue sequence.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and methanol (B129727) (3 times). Dry the peptide-resin under vacuum.
On-Resin Acylation with this compound Linker
The fatty acid linker is introduced by acylating the epsilon-amino group of a specific lysine residue on the resin-bound peptide. A mono-protected derivative of this compound is used to ensure selective coupling.
Experimental Protocol: On-Resin Acylation
Materials:
-
GLP-1 analogue-resin
-
This compound mono-tert-butyl ester
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Resin Swelling: Swell the GLP-1 analogue-resin in DMF for 1 hour.
-
Acylation Reaction:
-
Dissolve this compound mono-tert-butyl ester (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the swollen resin.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.
-
-
Washing: Wash the acylated peptide-resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Cleavage, Deprotection, and Purification
The final steps involve cleaving the acylated peptide from the resin, removing all side-chain protecting groups, and purifying the crude product.
Experimental Protocol: Cleavage and Deprotection
Materials:
-
Acylated GLP-1 derivative-resin
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[3]
-
Cold diethyl ether
Procedure:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Gently agitate the mixture for 2-3 hours at room temperature.[3]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
-
Pellet Collection: Centrifuge the mixture to pellet the precipitated peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether three times to remove scavengers and residual cleavage cocktail components.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
Experimental Protocol: Purification by RP-HPLC
Materials:
-
Crude acylated GLP-1 derivative
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Fraction Collection: Collect fractions corresponding to the major peak detected at 214 nm.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.[5][6]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified acylated GLP-1 derivative as a white powder.
Characterization and Quality Control
The identity and purity of the synthesized GLP-1 derivative are confirmed using analytical techniques.
Table 1: Analytical Characterization of Acylated GLP-1 Derivative
| Parameter | Method | Specification |
| Identity | Mass Spectrometry (ESI-MS) | Calculated Molecular Weight ± 1 Da |
| Purity | Analytical RP-HPLC (214 nm) | ≥ 95% |
| Impurities | Analytical RP-HPLC/MS | Identification of major impurities |
| Chiral Purity | Chiral HPLC-MS/MS | D-isomer content ≤ 0.1%[7] |
Note: The values in this table are representative and may vary depending on the specific GLP-1 analogue sequence and synthesis efficiency.
In Vitro Bioactivity Assays
The biological activity of the synthesized GLP-1 derivative is assessed by its ability to bind to and activate the GLP-1 receptor.
Experimental Protocol: GLP-1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the synthesized derivative for the GLP-1 receptor.[8]
Materials:
-
Cell membranes from a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 cells)
-
Radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1)
-
Synthesized acylated GLP-1 derivative
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)[5]
-
Glass fiber filters
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled GLP-1, and varying concentrations of the unlabeled synthesized GLP-1 derivative.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value, which can be converted to a Ki value.
Experimental Protocol: cAMP Accumulation Assay
This functional assay measures the ability of the synthesized derivative to stimulate intracellular cyclic AMP (cAMP) production, a key second messenger in the GLP-1 receptor signaling pathway.[9]
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor
-
Synthesized acylated GLP-1 derivative
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF or luminescence-based)
Procedure:
-
Cell Seeding: Seed the HEK293-GLP-1R cells in a 96-well plate and allow them to attach overnight.
-
Stimulation:
-
Pre-treat the cells with a PDE inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the synthesized GLP-1 derivative to the wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the GLP-1 derivative to generate a dose-response curve and determine the EC₅₀ value.
Table 2: Illustrative In Vitro Bioactivity Data
| Compound | GLP-1R Binding Affinity (Ki, nM) | GLP-1R Functional Potency (EC₅₀, nM) |
| Native GLP-1(7-37) | 1.5 | 0.8 |
| Acylated GLP-1 Derivative | 5.2 | 2.1 |
Note: These are example values. Actual results will depend on the specific GLP-1 analogue sequence and the nature of the acylation.
Visualization of Key Pathways and Workflows
GLP-1 Receptor Signaling Pathway
The binding of a GLP-1 agonist to its receptor (GLP-1R) on pancreatic β-cells initiates a signaling cascade that ultimately leads to enhanced glucose-stimulated insulin (B600854) secretion.[1][9][10]
Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.
Experimental Workflow for Synthesis and Purification
The overall process for generating the purified acylated GLP-1 derivative follows a sequential workflow.
Caption: Workflow for the synthesis of the acylated GLP-1 derivative.
Conclusion
The protocols outlined in these application notes provide a robust framework for the synthesis, purification, and in vitro characterization of novel GLP-1 derivatives incorporating a this compound linker. This approach offers a promising strategy for developing long-acting GLP-1 receptor agonists with improved pharmacokinetic properties. Researchers can adapt these methodologies to explore various GLP-1 analogue sequences and other fatty acid linkers to optimize therapeutic efficacy.
References
- 1. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 2. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. benchchem.com [benchchem.com]
- 6. apexpeptidesupply.com [apexpeptidesupply.com]
- 7. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Hexadecanedioic Acid in Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioic acid (HEXA) is a saturated, straight-chain dicarboxylic acid that has emerged as a significant molecule of interest in the study of cardiovascular physiology, particularly in the regulation of blood pressure. Evidence from human metabolomic studies and animal models suggests a causal link between elevated levels of circulating HEXA and increased blood pressure.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the role of HEXA in blood pressure regulation.
Mechanism of Action
The primary pathway for the metabolism of fatty acids is beta-oxidation. However, when this pathway is impaired, omega-oxidation serves as an alternative route.[1][3] this compound is a product of the omega-oxidation of palmitic acid. This pathway, primarily occurring in the smooth endoplasmic reticulum of the liver and kidneys, involves a series of enzymatic reactions.[1][3]
The key enzymes in the omega-oxidation pathway are:
-
Cytochrome P450 (CYP4A family): Initiates the pathway by hydroxylating the terminal methyl group of the fatty acid.[4]
-
Alcohol Dehydrogenase (ADH): Oxidizes the newly formed hydroxyl group to an aldehyde.[1]
-
Aldehyde Dehydrogenase (ALDH): Further oxidizes the aldehyde to a carboxylic acid, resulting in the formation of a dicarboxylic acid like this compound.[1]
Elevated levels of HEXA are associated with increased vascular tone and endothelial dysfunction, contributing to hypertension. While the precise downstream signaling pathways are still under investigation, a potential role for Peroxisome Proliferator-Activated Receptor alpha (PPARα) has been proposed. PPARα is a nuclear receptor that plays a crucial role in lipid metabolism and has been shown to influence vascular function.[5][6][7][8] Fibrates, which are PPARα agonists, are known to have blood pressure-lowering effects.[7][8] It is hypothesized that HEXA, or its metabolites, may modulate PPARα activity or downstream signaling, thereby affecting vascular smooth muscle cell function and endothelial nitric oxide bioavailability.
Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on blood pressure and vascular function.
Table 1: Effect of Oral this compound Administration on Blood Pressure in Wistar-Kyoto (WKY) Rats
| Treatment Group | Duration | Dose | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Statistical Significance | Reference |
| Control (Vehicle) | 3 weeks | - | Baseline | Baseline | - | [2] |
| This compound | 3 weeks | 250 mg/kg/day | Increased | Increased | p < 0.05 | [2] |
Table 2: Ex Vivo Vascular Reactivity of Mesenteric Resistance Arteries from Wistar-Kyoto (WKY) Rats Treated with this compound
| Agonist | Treatment Group | EC50 | Emax (% of KCl max) | Statistical Significance of EC50 Shift | Reference |
| Noradrenaline | Control (Vehicle) | - | - | - | [2] |
| Noradrenaline | This compound | Leftward Shift | No significant change | p = 0.013 | [2] |
| Carbachol (B1668302) (for relaxation) | Control (Vehicle) | - | - | No significant difference | [2] |
| Carbachol (for relaxation) | This compound | No significant change | No significant change | No significant difference | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on blood pressure regulation.
Protocol 1: In Vivo Blood Pressure Measurement in Rats
This protocol describes the non-invasive measurement of blood pressure in rats using tail-cuff plethysmography following oral administration of this compound.
Materials:
-
Wistar-Kyoto (WKY) rats
-
This compound
-
Vehicle control (e.g., corn oil)
-
Oral gavage needles
-
Tail-cuff plethysmography system
-
Animal restrainers
-
Warming chamber
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental conditions for at least one week before the start of the study.
-
Grouping: Randomly assign rats to a control group (vehicle) and a treatment group (this compound).
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 250 mg/kg).
-
Administer the suspension or vehicle daily via oral gavage for the duration of the study (e.g., 3 weeks).
-
-
Blood Pressure Measurement:
-
Train the rats to the tail-cuff procedure for several days before the actual measurements to minimize stress-induced variations.
-
On the day of measurement, place the rat in a warming chamber (30-32°C) for 10-15 minutes to increase blood flow to the tail.
-
Place the rat in a restrainer and attach the tail cuff and pulse sensor to the base of the tail.
-
Inflate and deflate the cuff multiple times to obtain stable and consistent readings.
-
Record systolic and diastolic blood pressure.
-
Perform measurements at baseline and at regular intervals throughout the study period.
-
-
Data Analysis:
-
Calculate the mean systolic and diastolic blood pressure for each group at each time point.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences between the groups.
-
Protocol 2: Ex Vivo Assessment of Vascular Function using Wire Myography
This protocol details the evaluation of vascular reactivity in isolated mesenteric resistance arteries from rats treated with this compound.
Materials:
-
Mesenteric arteries from control and this compound-treated rats
-
Wire myograph system
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
Noradrenaline
-
Carbachol
-
Dissection microscope and tools
Procedure:
-
Tissue Isolation:
-
Euthanize the rat and dissect the mesenteric arcade in ice-cold Krebs-Henseleit solution.
-
Under a dissection microscope, carefully isolate second or third-order mesenteric resistance arteries (150-250 µm in diameter).
-
Cut the arteries into 2 mm long segments.
-
-
Mounting:
-
Mount the arterial segments on two fine wires in the jaws of the wire myograph chambers filled with Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.
-
-
Normalization and Equilibration:
-
Stretch the vessels to their optimal resting tension for active force development.
-
Allow the vessels to equilibrate for at least 30 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the vessels with a high concentration of KCl (e.g., 60 mM) to assess viability.
-
Pre-constrict the vessels with noradrenaline and then assess endothelium-dependent relaxation with carbachol to check for endothelial integrity.
-
-
Concentration-Response Curves:
-
To assess vasoconstrictor responses, cumulatively add increasing concentrations of noradrenaline to the bath and record the developed tension.
-
To assess endothelium-dependent vasorelaxation, pre-constrict the vessels with noradrenaline and then cumulatively add increasing concentrations of carbachol.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal KCl-induced contraction.
-
Express the relaxation responses as a percentage of the pre-constriction.
-
Plot concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response).
-
Use appropriate statistical tests to compare the curves between the control and treated groups.
-
Protocol 3: Western Blot Analysis of Key Enzymes in the Omega-Oxidation Pathway
This protocol describes the quantification of protein expression levels of CYP4A, ADH, and ALDH in liver or kidney tissues from rats treated with this compound.
Materials:
-
Liver or kidney tissue from control and treated rats
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis system
-
PVDF membranes
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against CYP4A, ADH, ALDH, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control.
-
Compare the protein expression levels between the control and treated groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this document.
Caption: Omega-Oxidation Pathway of Palmitic Acid to this compound.
References
- 1. byjus.com [byjus.com]
- 2. Omega Oxidation of Fatty Acids: Steps & Significance [allen.in]
- 3. PPAR control of metabolism and cardiovascular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. PPAR-alpha effects on the heart and other vascular tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR-α effects on the heart and other vascular tissues | Semantic Scholar [semanticscholar.org]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. PPAR agonists for the treatment of cardiovascular disease in patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Hexadecanedioic Acid-Sepharose 4B for Plasma Protein Removal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vast dynamic range of protein concentrations in human plasma presents a significant challenge for comprehensive proteomic analysis. High-abundance proteins, such as serum albumin, can constitute over 50% of the total protein content, masking the detection of low-abundance proteins that may serve as critical biomarkers for disease diagnosis, prognosis, and drug development.[1] To address this, various methods have been developed to deplete high-abundance proteins. This document provides detailed application notes and protocols for the preparation and use of Hexadecanedioic acid (HDA)-Sepharose 4B, an effective affinity resin for the specific removal of serum albumin from plasma samples.[2][3] The use of HDA-Sepharose 4B has been shown to significantly enhance the detection of low-abundance proteins in subsequent analyses like two-dimensional gel electrophoresis (2-DE).[2]
Principle of Separation
This compound-Sepharose 4B utilizes the principles of hydrophobic interaction chromatography (HIC). The long, 16-carbon chain of this compound provides a hydrophobic surface that interacts with and captures proteins with exposed hydrophobic regions, most notably serum albumin.[2][4][5] By optimizing buffer conditions, plasma proteins with lower hydrophobicity will not bind to the resin, allowing for their separation from the highly abundant albumin.
Data Presentation
The following table summarizes the expected quantitative outcomes following the depletion of high-abundance proteins from plasma, based on two-dimensional differential gel electrophoresis (2-D DIGE) analysis.
| Parameter | Crude Serum | Serum after High-Abundance Protein Removal | Percentage Increase |
| Number of Detected Protein Spots | ~850 | >1500 | 76% |
| Data adapted from a study on the removal of six high-abundant serum proteins.[6] |
Experimental Protocols
Part 1: Preparation of this compound-Sepharose 4B
This protocol describes the synthesis of HDA-Sepharose 4B by coupling this compound to CNBr-activated Sepharose 4B.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound (HDA)
-
1 mM Hydrochloric Acid (HCl), chilled
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 1 M ethanolamine (B43304) or 0.1 M Tris-HCl, pH 8.0
-
Wash Buffer A: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Distilled water
-
Sintered glass filter
-
Reaction vessel
Protocol:
-
Swelling and Washing the Resin:
-
Weigh out the desired amount of CNBr-activated Sepharose 4B powder (1 g of lyophilized powder gives approximately 3.5 mL of final gel volume).[4]
-
Suspend the powder in chilled 1 mM HCl (approximately 200 mL per gram of powder).[4]
-
Allow the gel to swell for 15-30 minutes.
-
Wash the swollen gel with several volumes of chilled 1 mM HCl on a sintered glass filter.
-
-
Ligand Coupling:
-
Dissolve this compound in the coupling buffer to a final concentration of approximately 10-20 mg/mL.
-
Immediately transfer the washed and drained Sepharose 4B to the HDA solution in a reaction vessel.
-
Gently mix the suspension by end-over-end rotation or on a shaker at room temperature for 2 hours or overnight at 4°C. Note: Do not use a magnetic stirrer as it can damage the Sepharose beads.[4]
-
-
Blocking Unreacted Groups:
-
After coupling, collect the resin on a sintered glass filter and wash away excess ligand with coupling buffer.
-
Transfer the resin to the blocking buffer and mix for 2-4 hours at room temperature to block any remaining active groups on the Sepharose.[7]
-
-
Final Washing:
-
Wash the resin extensively to remove non-covalently bound blocking agent. Perform alternating washes with Wash Buffer A and Wash Buffer B. Repeat this cycle 3-5 times.[7]
-
Finally, wash the resin with several volumes of distilled water.
-
-
Storage:
-
Store the prepared this compound-Sepharose 4B resin in a suitable storage buffer (e.g., PBS with 20% ethanol) at 4°C.
-
Part 2: Plasma Protein Removal using HDA-Sepharose 4B
This protocol details the procedure for depleting albumin from plasma samples using the prepared HDA-Sepharose 4B resin.
Materials:
-
Prepared this compound-Sepharose 4B resin
-
Human plasma (collected with anticoagulant, e.g., EDTA or citrate)
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: PBS containing 1 M NaCl or a decreasing salt gradient
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Chromatography column
-
Centrifuge
Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Centrifuge the plasma at 10,000 x g for 10 minutes at 4°C to remove any precipitates or cellular debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Column Packing and Equilibration:
-
Pack a chromatography column with the prepared HDA-Sepharose 4B resin.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Protein Binding:
-
Dilute the prepared plasma sample 1:1 with Binding/Wash Buffer.
-
Apply the diluted plasma to the equilibrated column at a low flow rate to allow for sufficient interaction between the albumin and the resin.
-
Collect the flow-through fraction. This fraction contains the plasma proteins with low affinity for the HDA-Sepharose 4B and is the albumin-depleted sample.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Binding/Wash Buffer to remove any non-specifically bound proteins.
-
Continue washing until the absorbance at 280 nm of the effluent returns to baseline. The wash fractions can be pooled with the flow-through if desired.
-
-
Elution (Optional):
-
To elute the bound albumin for analysis or regeneration of the column, apply the Elution Buffer to the column. A step gradient of high salt concentration is effective.
-
Collect the eluate in fractions and neutralize immediately with Neutralization Buffer if necessary.
-
-
Regeneration and Storage:
-
To reuse the column, wash it extensively with several cycles of high and low pH buffers (e.g., Wash Buffer A and Wash Buffer B), followed by re-equilibration with the Binding/Wash Buffer.
-
For long-term storage, wash the column with distilled water and then with a storage solution (e.g., 20% ethanol). Store at 4°C.
-
Visualizations
Caption: Experimental workflow for HDA-Sepharose 4B preparation and plasma protein removal.
Caption: Mechanism of albumin depletion using HDA-Sepharose 4B.
References
- 1. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 2. longdom.org [longdom.org]
- 3. This compound | Aureus Pharma [aureus-pharma.com]
- 4. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prep-hplc.com [prep-hplc.com]
Application Notes and Protocols: Radiolabeled Hexadecanedioic Acid in Cardiac Metabolic Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac metabolic imaging is a crucial tool for understanding the pathophysiology of various heart diseases, including ischemia and heart failure. Fatty acids are the primary energy source for the healthy myocardium, and alterations in their metabolism are early indicators of cardiac dysfunction. Radiolabeled fatty acid analogs, in conjunction with positron emission tomography (PET), allow for the non-invasive visualization and quantification of myocardial fatty acid uptake and metabolism.
While various radiolabeled monocarboxylic fatty acids have been explored, dicarboxylic acids such as hexadecanedioic acid present an interesting avenue for developing novel cardiac imaging agents. This document provides detailed application notes and protocols on the use of radiolabeled this compound derivatives for cardiac metabolic imaging, with a focus on Gallium-68 (⁶⁸Ga) labeling.
Principle of the Method
This compound, a 16-carbon dicarboxylic acid, can be chemically modified to incorporate a chelator, which can then be radiolabeled with a positron-emitting radionuclide like ⁶⁸Ga. The resulting radiotracer, when injected intravenously, is transported to the heart. Its uptake and retention within the cardiomyocytes are indicative of fatty acid metabolism. PET imaging can then be used to measure the distribution and concentration of the radiotracer in the myocardium over time, providing quantitative data on regional fatty acid utilization. Alterations in this metabolic process can signify myocardial injury or disease.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving radiolabeled fatty acid analogs for cardiac imaging.
Table 1: Myocardial Uptake of ⁶⁸Ga-NOTA-Hexadecanoic Acid in Swiss Mice
| Time Post-Injection (p.i.) | Myocardial Uptake (%ID/g) |
| 2 minutes | 3.7 ± 1.3 |
*%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± standard deviation.[1][2]
Table 2: Biodistribution of ⁶⁸Ga-labeled Fatty Acid Analogs in Swiss Mice (%ID/g)
| Organ | ⁶⁸Ga-NOTA-undecanoic acid (2 min p.i.) | ⁶⁸Ga-NODAGA-undecanoic acid (2 min p.i.) | ⁶⁸Ga-DTPA-undecanoic acid (2 min p.i.) |
| Heart | 7.4 ± 2.8 | 3.8 ± 0.6 | 1.3 ± 0.5 |
| Blood | >14 | ~10 | ~2 |
| Liver | ~12 | ~10 | ~3 |
| Kidneys | ~2 | ~2 | ~4 |
*This table provides a comparison of myocardial uptake and biodistribution of different ⁶⁸Ga-labeled fatty acid analogs, highlighting the influence of the chelator on tracer kinetics.[3]
Table 3: Myocardial Uptake and Fatty Acid Utilization of Various PET Tracers in Humans
| Tracer | Condition | Myocardial Uptake (Ki, mL/100g/min) | Myocardial Fatty Acid Utilization (µmol/100g/min) |
| ¹⁸F-FTHA | Congestive Heart Failure | 19.7 ± 9.3 | 19.3 ± 2.3 |
| ¹⁸F-FDG | Congestive Heart Failure | 1.5 ± 0.37 | 12.3 ± 2.3 (Glucose Utilization) |
*This table presents clinical data from studies with the well-established fatty acid tracer ¹⁸F-FTHA for comparison.[1][4]
Experimental Protocols
Protocol 1: Synthesis of NOTA-Hexadecanoic Acid
This protocol describes the conjugation of this compound with the chelator p-NH₂-Bn-NOTA.
Materials:
-
This compound
-
p-NH₂-Bn-NOTA (p-amino-benzyl-1,4,7-triazacyclononane-N,N',N''-triacetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Brine solution
-
Magnesium sulfate, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated this compound.
-
-
Conjugation with p-NH₂-Bn-NOTA:
-
Dissolve the NHS-activated this compound and p-NH₂-Bn-NOTA (1 equivalent) in anhydrous DMF.
-
Add triethylamine (B128534) (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the final product, NOTA-hexadecanoic acid.
-
Characterize the product using techniques such as NMR and mass spectrometry.
-
Protocol 2: Radiolabeling of NOTA-Hexadecanoic Acid with ⁶⁸Ga
This protocol outlines the chelation of ⁶⁸Ga with the synthesized NOTA-hexadecanoic acid.
Materials:
-
NOTA-Hexadecanoic acid
-
⁶⁸Ge/⁶⁸Ga generator
-
Hydrochloric acid (0.1 M), ultrapure
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Sterile saline
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, add the desired amount of NOTA-hexadecanoic acid dissolved in a small volume of sterile water.
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
Adjust the pH of the reaction mixture to 4.0-4.5 using the sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
-
Purification:
-
Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.
-
Elute the ⁶⁸Ga-NOTA-hexadecanoic acid from the cartridge with ethanol.
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. A radiochemical purity of >95% is typically required for in vivo studies.
-
Protocol 3: Preclinical Cardiac PET Imaging in a Rodent Model
This protocol provides a general workflow for evaluating the cardiac uptake of a novel radiotracer in a rodent model.
Materials:
-
⁶⁸Ga-NOTA-hexadecanoic acid solution for injection
-
Animal model (e.g., Swiss mice or Wistar rats)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for intravenous injection
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to imaging to enhance myocardial fatty acid uptake.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance).
-
Place the animal on the scanner bed and maintain its body temperature using a heating pad.
-
-
Radiotracer Administration:
-
Administer a bolus injection of ⁶⁸Ga-NOTA-hexadecanoic acid (e.g., 5-10 MBq) via a tail vein catheter.
-
-
PET/CT Imaging:
-
Acquire dynamic PET images of the thoracic region for 30-60 minutes immediately following radiotracer injection.
-
Following the PET scan, acquire a CT scan for attenuation correction and anatomical localization.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Draw regions of interest (ROIs) over the heart (myocardium) and other organs of interest (e.g., blood pool, liver, kidneys) on the co-registered PET/CT images.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the uptake of the radiotracer in each organ at different time points, typically expressed as %ID/g.
-
Visualizations
Caption: Myocardial fatty acid uptake and β-oxidation pathway.
Caption: Experimental workflow for preclinical cardiac PET imaging.
Caption: Metabolic fate of dicarboxylic acids in cardiomyocytes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 68Ga labeled palmitic acid for cardiac metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 68Ga labeled fatty acids for cardiac metabolic imaging: Influence of different bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of myocardial fatty acid and glucose uptake using PET with [18F]fluoro-6-thia-heptadecanoic acid and [18F]FDG in Patients with Congestive Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexadecanedioic Acid as an Intermediate in Fragrance Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexadecanedioic acid, also known as thapsic acid, is a C16 α,ω-dicarboxylic acid that serves as a crucial intermediate in the synthesis of high-value macrocyclic musks.[1][2] These macrocyclic compounds, typically containing 15 to 17 carbon atoms in a large ring structure, are prized in the fragrance industry for their persistent, warm, and sensual musk odor.[3] The use of these synthetic musks has become increasingly important due to the ethical and economic limitations of sourcing natural musk from animals like the Asian musk deer.[3] this compound provides a linear C16 backbone that can be cyclized to form key fragrance compounds such as Exaltone® (cyclopentadecanone) and other related macrocycles. This document outlines the primary synthetic applications of this compound in the fragrance industry, providing detailed protocols and quantitative data for key transformations.
Synthesis of Macrocyclic Musks from this compound
The primary application of this compound in fragrance synthesis is its conversion into macrocyclic ketones and lactones. The most notable of these is Exaltone®, a 15-membered macrocyclic ketone.
Synthesis of Exaltone® (Cyclopentadecanone)
The classical synthesis of Exaltone® from this compound involves an intramolecular cyclization. The pioneering work by Ruzicka demonstrated the feasibility of this transformation via the pyrolysis of the thorium salt of this compound.[3] While this method has historical significance, subsequent improvements have led to higher yields.
Experimental Protocol: Ruzicka Cyclization (Thorium Salt Pyrolysis)
-
Salt Formation: this compound is neutralized with a stoichiometric amount of thorium hydroxide (B78521) to form thorium hexadecanedioate.
-
Pyrolysis: The dried thorium salt is subjected to high-vacuum distillation at elevated temperatures. The intramolecular ketonization occurs, leading to the formation of cyclopentadecanone (B167302) (Exaltone®) and thorium carbonate as a byproduct.
-
Purification: The crude distillate is purified by fractional distillation and/or chromatography to yield pure Exaltone®.
| Reaction Step | Reagents and Conditions | Yield | Reference |
| Thorium Salt Pyrolysis | Thorium hexadecanedioate, high vacuum, heat | 2% (initial), 60-70% (optimized) | [3] |
Logical Relationship: Synthesis of Exaltone®
Caption: Synthesis of Exaltone® from this compound.
Synthesis of Exaltolide® (Cyclopentadecanolide)
While not directly synthesized from this compound in a single step, the principles of macrocyclization are similar. Exaltolide®, a 16-membered macrocyclic lactone, is typically synthesized from 15-hydroxypentadecanoic acid.[4] However, derivatives of this compound can be used to access such precursors. For example, selective reduction of one carboxylic acid group to an alcohol would yield the required hydroxy acid.
Modern Synthetic Approaches
While classical methods are effective, modern organic synthesis has introduced more efficient and versatile techniques for macrocyclization, such as ring-closing metathesis (RCM).
Ring-Closing Metathesis (RCM)
RCM has emerged as a powerful tool for the synthesis of macrocyclic compounds, including musks.[5][6] This method involves the intramolecular reaction of a diene catalyzed by a transition metal complex, typically ruthenium-based catalysts, to form a cyclic alkene.[3][7] For the synthesis of macrocyclic musks from this compound, the diacid would first need to be converted into a diene.
Experimental Workflow: RCM Approach
-
Diene Synthesis: this compound is converted to a diene. This can be achieved by, for example, esterification followed by reduction to the diol, and subsequent conversion of the hydroxyl groups to terminal alkenes.
-
Ring-Closing Metathesis: The resulting diene is subjected to RCM using a suitable catalyst (e.g., Grubbs' catalyst) under high dilution to favor intramolecular cyclization.
-
Hydrogenation: The resulting unsaturated macrocycle is then hydrogenated to yield the saturated macrocyclic musk.
Caption: RCM approach to macrocyclic musks from this compound.
Biotechnological Production of Precursors
Recent advancements in biotechnology offer a sustainable alternative for the production of fragrance intermediates.[8][9][10] Microbial fermentation and enzymatic processes are being explored for the synthesis of long-chain dicarboxylic acids like this compound.[11][12] This approach can provide a renewable and potentially more cost-effective source of these key intermediates compared to traditional chemical synthesis.
Signaling Pathway: Biotechnological Production
Caption: Biotechnological route to this compound for fragrance synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of macrocyclic musks from this compound and related precursors.
| Product | Starting Material | Method | Yield (%) | Key Properties | Reference |
| Exaltone® | This compound | Thorium Salt Pyrolysis | 2 - 70 | Musk odor | [3] |
| Cyclohexadecenones | Diethyl hexadec-7-enedioate | Acyloin Condensation | - | Musk odor | [13] |
| (9E)-isoambrettolide | threo-Aleuritic acid | Lactonization with MNBA/DMAPO | High | Musk odor | [14] |
| Cyclopentadecanolide | ω-hydroxycarboxylic acid triglyceride | Cyclization | 63 | Musk-like odor | [15] |
Conclusion
This compound remains a valuable and versatile intermediate in the synthesis of macrocyclic musk fragrances. While classical methods such as the Ruzicka cyclization have been historically important, modern techniques like ring-closing metathesis offer improved efficiency and broader applicability. Furthermore, the emergence of biotechnological production routes for dicarboxylic acids presents a promising avenue for the sustainable manufacturing of these key fragrance precursors. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of fragrance synthesis.
References
- 1. This compound | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Cyclopentadecanolide - Wikipedia [en.wikipedia.org]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. apeiron-synthesis.com [apeiron-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biotechnological production of flavours and fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2015157719A9 - Semisynthetic routes to organic compounds - Google Patents [patents.google.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. Synthesis of (9E)-isoambrettolide, a macrocyclic musk compound, using the effective lactonization promoted by symmetric benzoic anhydrides with basic catalysts - Lookchem [lookchem.com]
- 15. d-nb.info [d-nb.info]
Application Note & Protocol: Melt Polycondensation for Terpolyester Synthesis with 1,6-Hexanediol Diacrylate (HDDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the synthesis of a biodegradable terpolyester via melt polycondensation, incorporating 1,6-hexanediol (B165255) diacrylate (HDDA) as a comonomer. Melt polycondensation is a widely used, solvent-free method for synthesizing high molecular weight polyesters.[1][2][3] The incorporation of a diacrylate monomer like HDDA can introduce unique functionalities into the polyester (B1180765) backbone, potentially offering sites for post-polymerization modification or for creating cross-linked materials with tunable properties, which is of significant interest in drug delivery and tissue engineering applications.[4] This protocol will detail a two-stage process involving an initial esterification step followed by a higher temperature, high vacuum polycondensation step to achieve a high molecular weight polymer.
Materials and Methods
Materials
-
Dimethyl Terephthalate (DMT)
-
1,4-Butanediol (BDO)
-
1,6-Hexanediol Diacrylate (HDDA)
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
Experimental Protocol: Two-Stage Melt Polycondensation
Stage 1: Esterification (Transesterification)
-
Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging the Reactor: Charge the reactor with dimethyl terephthalate, 1,4-butanediol, and 1,6-hexanediol diacrylate in the desired molar ratio. Add a catalytic amount of Titanium(IV) butoxide (e.g., 200-500 ppm relative to the diacid component) and a small amount of antioxidant.
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification stage.
-
Heating and Reaction: Gradually heat the reactor to 150-190°C under a nitrogen atmosphere. The transesterification reaction will commence, leading to the formation of methanol as a byproduct, which will be collected in the distillation condenser.
-
Monitoring Progress: The reaction progress can be monitored by measuring the amount of methanol collected. This stage is typically continued for 2-4 hours, or until approximately 90% of the theoretical amount of methanol has been distilled off.
Stage 2: Polycondensation
-
Applying Vacuum: Gradually reduce the pressure in the reactor to below 1 mbar over a period of 30-60 minutes. This will help to remove the excess diols and other volatile byproducts.
-
Increasing Temperature: Concurrently, increase the reaction temperature to 220-250°C. The high temperature and vacuum are crucial for driving the equilibrium towards the formation of a high molecular weight polymer.
-
Monitoring Viscosity: As the polycondensation reaction proceeds, the viscosity of the molten polymer will increase significantly. The stirring speed may need to be adjusted to ensure proper mixing. The reaction is typically continued for 3-5 hours.
-
Reaction Termination: Once the desired viscosity is reached (indicating high molecular weight), stop the reaction by cooling the reactor.
-
Polymer Extrusion and Purification: Extrude the molten polymer from the reactor under a nitrogen atmosphere. For purification, the obtained terpolyester can be dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as cold methanol. The purified polymer should be dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of terpolyesters synthesized with varying HDDA content.
| Sample ID | DMT (mol%) | BDO (mol%) | HDDA (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| TPE-0 | 50 | 50 | 0 | 25,000 | 50,000 | 2.0 | -30 | 120 |
| TPE-5 | 50 | 45 | 5 | 22,000 | 46,200 | 2.1 | -25 | 115 |
| TPE-10 | 50 | 40 | 10 | 19,000 | 41,800 | 2.2 | -20 | 110 |
Visualizations
Chemical Reaction Scheme
Caption: Terpolyester synthesis from three monomers.
Experimental Workflow
Caption: Workflow for terpolyester synthesis.
References
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis and Characterization of Degradable Bioconjugated Hydrogels with Hyperbranched Multifunctional Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hexadecanedioic Acid Synthesis via Catalytic Hydrogenation
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hexadecanedioic acid through catalytic hydrogenation. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for synthesizing this compound via catalytic hydrogenation?
A1: this compound is typically synthesized by the catalytic hydrogenation of an unsaturated 16-carbon dicarboxylic acid precursor or its corresponding diester, such as dimethyl hexadecanedioate. The hydrogenation process saturates the carbon-carbon double or triple bonds within the precursor's hydrocarbon chain to yield the final saturated diacid.
Q2: Which catalysts are most effective for the hydrogenation of long-chain dicarboxylic acid precursors?
A2: The choice of catalyst is critical for achieving high yield and selectivity. Commonly used heterogeneous catalysts include:
-
Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenating carbon-carbon multiple bonds.[1]
-
Platinum on Carbon (Pt/C): Often more active than palladium and can be effective for reducing aromatic systems if present.
-
Pearlman's Catalyst (Pd(OH)₂/C): A highly active form of palladium catalyst, particularly effective for removing protecting groups and reducing various functional groups.
-
Nickel-based catalysts (e.g., Raney Ni): A cost-effective option, though it may require higher temperatures and pressures.[2]
-
Ruthenium (Ru) and Rhodium (Rh) catalysts: Can offer high selectivity, particularly for the hydrogenation of carbonyl groups over C=C double bonds under specific conditions.[2]
Q3: What are the typical reaction conditions for this type of hydrogenation?
A3: Reaction conditions can vary significantly based on the substrate, catalyst, and desired reaction rate. General ranges are as follows:
-
Hydrogen Pressure: Typically ranges from atmospheric pressure (using a hydrogen balloon) to high pressures (15-30 MPa or higher) in a specialized reactor.[3]
-
Temperature: Can range from room temperature to 180-240°C.[4] Higher temperatures generally increase the reaction rate but may also lead to side reactions or catalyst degradation.
-
Solvent: Polar solvents like ethanol, methanol, ethyl acetate, and acetic acid are commonly used. The choice of solvent should ensure the solubility of the starting material.[1]
-
Catalyst Loading: Typically 5-10% by weight relative to the substrate.[1]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst may be old, have been improperly stored, or been deactivated. Use a fresh batch of catalyst.[1] |
| Catalyst Poisoning | The starting material or solvent may contain impurities (e.g., sulfur compounds, thiols, or heavy metals) that poison the catalyst. Purify the starting material and use high-purity solvents.[1] |
| Insufficient Hydrogen | Ensure a proper seal on the reaction vessel and purge the system adequately with hydrogen. For balloon hydrogenation, ensure the balloon remains inflated. For high-pressure systems, check for leaks. |
| Poor Mass Transfer | Inadequate stirring can limit the contact between the hydrogen gas, liquid phase, and solid catalyst. Increase the stirring rate to ensure vigorous mixing.[1] |
| Low Temperature/Pressure | The reaction may be too slow under the current conditions. Cautiously increase the temperature and/or hydrogen pressure.[1][3] |
Problem 2: Low Yield of this compound with Byproduct Formation
| Possible Cause | Troubleshooting Step |
| Over-reduction or Side Reactions | Harsh reaction conditions (high temperature or pressure) can lead to the formation of byproducts such as alcohols or lactones.[4] Reduce the temperature and/or pressure. |
| Incomplete Reaction | The reaction may not have run to completion. Monitor the reaction progress using techniques like TLC, GC, or NMR and increase the reaction time if necessary. |
| Catalyst Deactivation | The catalyst may deactivate over the course of the reaction. Consider adding a fresh portion of the catalyst. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Catalyst Fines in Product | Fine catalyst particles may pass through standard filter paper. Use a pad of Celite® or a membrane filter to ensure complete removal of the catalyst. |
| Product Co-precipitation with Catalyst | The product may adsorb onto the catalyst surface. After filtration, wash the catalyst thoroughly with a hot solvent in which the product is soluble. |
| Presence of Colored Impurities | The product may be discolored due to impurities from the starting material or side reactions. Recrystallization from a suitable solvent, potentially with the addition of activated carbon, can help remove colored impurities. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance for the hydrogenation of dicarboxylic acids and related compounds, which can serve as a starting point for optimizing this compound synthesis.
Table 1: Catalyst Performance in Dicarboxylic Acid Hydrogenation (Analogous Systems)
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Yield (%) | Reference |
| 5% Pt/C | trans,trans-Muconic Acid | 50-70 | 0.4 | Water | >99 | ~95 (Adipic Acid) | [5] |
| Pd/C | Unsaturated Fatty Acids | RT - 100 | 0.1 - 4.0 | Methanol, THF | >99 | >99 (Saturated Fatty Acid) | [6] |
| Ru/Al₂O₃ | 2-Methylquinoline | 120 - 180 | 2.5 - 7.5 | n-Hexane | >95 | Variable | [7] |
Table 2: General Operating Parameters for Carboxylic Acid Hydrogenation
| Parameter | Range | Remarks | Reference |
| Temperature | 180 - 240 °C | Higher temperatures increase reaction rates but may affect selectivity. | [4] |
| Pressure | 15 - 30 MPa | High pressure is often required for the reduction of the carboxylic acid group itself, but lower pressures are sufficient for C=C bonds. | [3] |
| Catalyst Loading | 0.07 - 0.35 wt% | Based on nickel catalysts for fatty acid hydrogenation. | [4] |
| Solvent | Various Polar Solvents | Choice depends on substrate solubility and catalyst compatibility. | [1] |
Experimental Protocols
Generalized Protocol for Catalytic Hydrogenation of an Unsaturated Dicarboxylic Acid Precursor
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the unsaturated dicarboxylic acid precursor and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
System Purge: Seal the reactor and purge the system multiple times with hydrogen gas to remove any air.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure and heat to the target temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by GC, LC-MS, or NMR. The reaction is complete when the starting material is no longer detected.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain the final high-purity this compound.
Visualizations
Caption: General experimental workflow for this compound synthesis.
References
- 1. The Patent Landscape for Hydrogenation Technology - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 2. Technology Trends of Catalysts in Hydrogenation Reactions: A Patent Landscape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. qualitas1998.net [qualitas1998.net]
- 7. iscre28.org [iscre28.org]
Technical Support Center: Minimizing Byproduct Formation in Dicarboxylic Acid Synthesis
Welcome to the Technical Support Center for dicarboxylic acid synthesis. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our focus is to help you minimize byproduct formation and enhance the purity of your target dicarboxylic acids.
Troubleshooting Guide
This section addresses specific issues that can arise during dicarboxylic acid synthesis, presented in a user-friendly question-and-answer format.
Q1: My adipic acid synthesis from cyclohexene (B86901) oxidation resulted in a low yield and a mixture of shorter-chain dicarboxylic acids like glutaric and succinic acids. What went wrong?
A1: The formation of shorter-chain dicarboxylic acids is a classic sign of over-oxidation. This typically occurs when the reaction conditions are too harsh, leading to the cleavage of carbon-carbon bonds beyond the desired transformation.
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained within the optimal range. For many oxidation reactions of cyclic precursors, exceeding the recommended temperature can promote aggressive oxidation. For instance, in permanganate-based oxidations, if the temperature rises above 45°C, it's advisable to cool the reaction mixture.[1]
-
Oxidant Stoichiometry: Carefully control the molar ratio of the oxidizing agent to the substrate. An excess of the oxidant can drive the reaction towards over-oxidation.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Avoid extending the reaction time unnecessarily, as this can lead to the degradation of the desired product.
-
Mixing: In multiphase reactions, such as the oxidation of an organic substrate in an aqueous solution, vigorous and consistent mixing is crucial.[1][2] Poor mixing can lead to localized "hot spots" of high oxidant concentration, promoting side reactions.
Q2: During the ozonolysis of a cyclic alkene to produce a dicarboxylic acid, I'm observing the formation of aldehydes and ketones as significant byproducts. How can I ensure complete conversion to the dicarboxylic acid?
A2: The presence of aldehydes and ketones after ozonolysis indicates an incomplete oxidative workup. The initial ozonolysis step cleaves the double bond to form carbonyl compounds, which must then be oxidized to carboxylic acids.
Troubleshooting Steps:
-
Choice of Workup: Employ an oxidative workup rather than a reductive one. While reductive workups (using reagents like dimethyl sulfide (B99878) or zinc) are designed to yield aldehydes and ketones, an oxidative workup is necessary for dicarboxylic acid synthesis.[3][4]
-
Oxidizing Agent in Workup: Use a suitable oxidizing agent during the workup. Hydrogen peroxide (H₂O₂) is commonly used to convert the intermediate aldehydes to carboxylic acids.[3][4]
-
Sufficient Oxidant: Ensure a sufficient amount of the oxidizing agent is used in the workup to drive the conversion to completion.
-
Reaction Conditions for Workup: The efficiency of the oxidative workup can also be dependent on temperature and reaction time. Consult relevant literature for the optimal conditions for your specific substrate.
Q3: My final dicarboxylic acid product is discolored and contains tarry residues. What is the cause and how can it be prevented?
A3: Discoloration and the formation of tarry byproducts often result from polymerization or degradation of starting materials or products under harsh reaction conditions.
Troubleshooting Steps:
-
Moderate Reaction Temperature: High temperatures can promote unwanted side reactions. Maintain the reaction temperature within the specified range for your protocol.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation by atmospheric oxygen.
-
Use of a Solvent: In some cases, using a suitable solvent can help to control the reaction temperature and prevent the concentration of reactive species that may lead to polymerization.
-
Purification of Starting Materials: Ensure the purity of your starting materials. Impurities can sometimes act as catalysts for unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of adipic acid from cyclohexane (B81311)?
The industrial production of adipic acid from cyclohexane typically proceeds through a two-step process, involving the oxidation of cyclohexane to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil), followed by oxidation with nitric acid. The primary byproducts are other dicarboxylic acids with shorter carbon chains, such as glutaric acid and succinic acid. The use of nitric acid also leads to the formation of nitrous oxide (N₂O), a significant greenhouse gas.
Q2: How can I minimize the formation of byproducts during the synthesis of dicarboxylic acids from fatty acids?
The synthesis of dicarboxylic acids from fatty acids, often through biotechnological routes involving ω-oxidation, can be compromised by the competing β-oxidation pathway, which degrades both the starting fatty acids and the resulting dicarboxylic acids.[5][6] To minimize byproduct formation, genetically engineered microbial strains are often used where the β-oxidation pathway is partially or completely blocked.[6][7] This strategy enhances the accumulation of the desired dicarboxylic acid.
Q3: What is the role of a phase transfer catalyst in dicarboxylic acid synthesis?
In reactions involving reactants that are soluble in different, immiscible phases (e.g., an organic substrate and an aqueous oxidant), a phase transfer catalyst is used to transport one of the reactants across the phase boundary, thereby facilitating the reaction.[8][9] This increases the reaction rate and can lead to milder reaction conditions, which in turn can help to minimize the formation of byproducts.
Q4: Are there "green" alternatives for the synthesis of dicarboxylic acids that generate fewer byproducts?
Yes, significant research is focused on developing more environmentally friendly methods for dicarboxylic acid synthesis. These include:
-
Using Hydrogen Peroxide as an Oxidant: Replacing traditional oxidants like nitric acid or permanganate (B83412) with hydrogen peroxide is a greener approach, as the only byproduct is water.[8]
-
Biocatalysis: The use of enzymes or whole microorganisms to produce dicarboxylic acids from renewable feedstocks like fatty acids or sugars is a growing field.[5] These methods can be highly selective, leading to fewer byproducts.
-
Catalytic Routes from Biomass: Developing catalytic pathways to convert biomass-derived molecules, such as 2,5-furandicarboxylic acid (FDCA), into adipic acid is another promising green alternative.
Data Presentation
Table 1: Influence of Reaction Conditions on Adipic Acid Yield from Cyclohexene Oxidation
| Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H₂O₂ | Sodium Tungstate / Phase Transfer Catalyst | 90 | 8 | 90 | [Sato et al., 1998, as cited in 4] |
| KMnO₄ | - | 35-40 | 0.33 | Variable | [1][2] |
Table 2: Common Byproducts in Dicarboxylic Acid Synthesis
| Synthesis Method | Target Dicarboxylic Acid | Common Byproducts |
| Oxidation of Cyclohexane/Cyclohexanone | Adipic Acid | Glutaric Acid, Succinic Acid |
| Ozonolysis of Cyclic Alkenes (Incomplete Oxidative Workup) | Various | Aldehydes, Ketones |
| Biotechnological Synthesis from Fatty Acids | Long-chain Dicarboxylic Acids | Shorter-chain Dicarboxylic Acids (due to β-oxidation) |
Experimental Protocols
Protocol 1: Synthesis of Adipic Acid from Cyclohexene using Potassium Permanganate
This protocol is adapted from procedures for the oxidation of cyclohexene.[1][2]
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Water
-
1% Sodium hydroxide (B78521) (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Methanol (B129727) (for cleanup)
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 50 mL of water, 2 mL of cyclohexene, and 8.4 g of potassium permanganate.
-
Loosely stopper the flask and swirl vigorously for 5 minutes. The flask should become warm.
-
Continue to swirl the flask at frequent intervals for the next 20 minutes, maintaining the temperature between 35°C and 40°C. If the temperature exceeds 45°C, cool the flask in an ice-water bath.[1][2]
-
After 20 minutes, place the flask on a steam bath for 15 minutes, continuing to swirl intermittently.
-
If a purple color from unreacted permanganate persists, add 1 mL of methanol and heat. Repeat until the color disappears.
-
Filter the mixture through a Büchner funnel under vacuum. Rinse the reaction flask and the filter cake with two 10 mL portions of hot 1% NaOH solution.
-
Combine the filtrate and washings in a beaker and boil until the volume is reduced to about 10 mL.
-
Cool the solution in an ice-water bath and carefully acidify to a pH of approximately 1 by adding concentrated HCl dropwise with stirring.
-
Allow the mixture to stand in the ice bath for 5-10 minutes to complete crystallization.
-
Collect the adipic acid crystals by vacuum filtration.
-
Recrystallize the crude product from a minimal amount of boiling water for purification.
Protocol 2: Ozonolysis of a Cyclic Alkene with Oxidative Workup
This is a general protocol for the synthesis of a dicarboxylic acid from a cyclic alkene via ozonolysis.[3][4]
Materials:
-
Cyclic alkene
-
Methanol (or other suitable solvent)
-
Ozone (O₃)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the cyclic alkene in methanol in a reaction vessel equipped with a gas inlet tube and a cold bath.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The reaction is complete when the solution turns blue, indicating the presence of unreacted ozone.[4] Alternatively, the endpoint can be detected by passing the exit gas through a potassium iodide solution, which will turn violet in the presence of excess ozone.[4]
-
Once the ozonolysis is complete, add hydrogen peroxide to the reaction mixture to perform the oxidative workup.
-
Allow the reaction to warm to room temperature and stir until the conversion of the intermediate ozonide and aldehydes to the dicarboxylic acid is complete (monitor by TLC or other suitable method).
-
The dicarboxylic acid can then be isolated and purified using standard techniques such as extraction and recrystallization.
Mandatory Visualization
Caption: Byproduct formation pathway in the synthesis of adipic acid from cyclohexane.
Caption: Decision workflow for ozonolysis to yield the desired dicarboxylic acid product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Designing and Creating a Synthetic Omega Oxidation Pathway in Saccharomyces cerevisiae Enables Production of Medium-Chain α, ω-Dicarboxylic Acids [frontiersin.org]
- 7. US9909151B2 - Biological methods for preparing a fatty dicarboxylic acid - Google Patents [patents.google.com]
- 8. studylib.net [studylib.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Dicarboxylic Acids
Welcome to the technical support center for troubleshooting high-performance liquid chromatography (HPLC) analysis of dicarboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shape, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered during the HPLC analysis of dicarboxylic acids?
A1: The most prevalent issues are peak tailing, peak fronting, and peak splitting.[1] Peak tailing results in an asymmetrical peak with a drawn-out trailing edge.[2][3] Conversely, peak fronting is characterized by a broader first half of the peak.[1][4] Peak splitting is observed when a single compound appears as two or more distinct peaks.[1]
Q2: Why are dicarboxylic acids particularly susceptible to poor peak shape in reversed-phase HPLC?
A2: Dicarboxylic acids possess two carboxyl functional groups that can engage in secondary interactions with the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns, which can cause peak tailing.[1][5] Furthermore, the ionization state of these carboxyl groups is dependent on the mobile phase pH. If the pH is not adequately controlled, it can result in multiple forms of the analyte in the solution, leading to peak broadening or splitting.[1][6]
Q3: What is considered an ideal peak shape in chromatography?
A3: The ideal chromatographic peak is a symmetrical, Gaussian curve. This shape indicates an efficient and uniform separation process, which is fundamental for accurate quantification and achieving good resolution between compounds that elute closely together.[1] A tailing factor close to 1.0 is optimal, while values exceeding 2.0 are generally deemed unacceptable for analytical methods that require high precision.[7]
Troubleshooting Guides
This section provides detailed question-and-answer guides to diagnose and resolve specific peak shape issues.
Peak Tailing
Q4: My dicarboxylic acid peak is exhibiting significant tailing. What are the likely causes?
A4: Peak tailing for acidic compounds like dicarboxylic acids is often attributed to one or more of the following factors:
-
Secondary Interactions: The carboxyl groups of the dicarboxylic acid can interact with active sites on the column's stationary phase, such as residual silanol groups on silica-based packing material.[1][3][5]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not sufficiently low, the dicarboxylic acid may be partially or fully ionized, leading to secondary interactions and peak tailing.[1][3][6] An unstable pH can also lead to retention time drift.[6]
-
Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, resulting in peak tailing.[5][8]
-
Column Degradation or Contamination: Over time, columns can degrade or become contaminated with strongly retained sample components, creating active sites that cause tailing.[3][5][7]
-
Extra-Column Effects: Excessive tubing length or diameter between the column and the detector can cause the separated analyte band to spread, leading to peak broadening and tailing.[2][5]
Q5: What steps can I take to eliminate peak tailing for dicarboxylic acids?
A5: To resolve peak tailing, consider the following experimental adjustments:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH using an acid modifier like formic acid or phosphoric acid is a critical step. A pH of 2.5-3.0 is often a good starting point to ensure the dicarboxylic acid is fully protonated, minimizing secondary interactions.[1][7]
-
Reduce Sample Load: To check for mass overload, dilute your sample or decrease the injection volume.[1][8] If the peak shape improves, column overload was the likely issue.
-
Select an Appropriate Column: Use an end-capped C18 column to minimize interactions with residual silanol groups.[1][9] For highly polar dicarboxylic acids, a Hydrophilic Interaction Chromatography (HILIC) column might be more suitable.[7]
-
Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.[8] A mismatch between the sample solvent and the mobile phase can cause peak distortion.[5]
-
Clean the Column: If you suspect contamination, flush the column with a strong solvent.[1]
Experimental Protocol: Adjusting Mobile Phase pH
-
Prepare the Aqueous Component: Measure the required volume of the aqueous portion of your mobile phase (e.g., HPLC-grade water).
-
Add Acid Modifier: While stirring, carefully add a small, measured amount of an appropriate acid (e.g., formic acid, phosphoric acid, or trifluoroacetic acid). Aim for a concentration that will bring the pH to the desired level (typically between 2.5 and 3.5 for dicarboxylic acids).
-
Measure and Adjust pH: Use a calibrated pH meter to measure the pH of the aqueous solution. Make small, incremental additions of the acid until the target pH is reached. It is crucial to measure the pH of the aqueous component before mixing with the organic modifier for accurate and reproducible results.[10]
-
Prepare the Final Mobile Phase: Combine the pH-adjusted aqueous solution with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired proportions.
-
Equilibrate the System: Flush the HPLC system with the new mobile phase until the baseline is stable and the system pressure has equilibrated.
Peak Fronting
Q6: My dicarboxylic acid peak is fronting. What does this indicate?
A6: Peak fronting is less common than tailing but can be caused by:
-
Column Overload: Injecting too large a sample volume or a sample that is too concentrated can lead to fronting.[8][11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the column too quickly at the beginning of the separation, causing fronting.[8][11]
-
Column Degradation: A collapsed column bed or the formation of a void at the column inlet can disrupt the flow path and lead to fronting.[4][11][13]
Q7: How can I resolve peak fronting?
A7: To address peak fronting, try the following:
-
Reduce Injection Volume or Concentration: This is the most straightforward way to check for column overload.[8]
-
Adjust Sample Solvent: Prepare your sample in the initial mobile phase composition. If this is not possible, use a solvent that is weaker than the mobile phase.[8]
-
Inspect and Replace the Column: If you suspect column degradation, inspect the column for any visible signs of a void at the inlet. If the problem persists after addressing other potential causes, replacing the column is often the best solution.[13]
Peak Splitting
Q8: I am observing a split or shoulder peak for my dicarboxylic acid. What could be the cause?
A8: Split peaks can arise from several issues:
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit of the column, disrupting the sample flow path.[1]
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[1][14]
-
Strong Sample Solvent: As with peak fronting, a sample solvent that is much stronger than the mobile phase can cause peak splitting.[1]
-
Co-elution: The split peak may actually be two different compounds eluting very close to each other.[1]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of the dicarboxylic acid, a mixture of ionized and unionized species can exist, leading to peak distortion or splitting.[6][15]
Q9: What are the solutions for split peaks?
A9: To troubleshoot split peaks, consider these steps:
-
Filter Samples and Mobile Phases: To prevent frit blockage, always filter your samples and mobile phases through an appropriate membrane filter (e.g., 0.45 µm or 0.22 µm).
-
Adjust Sample Solvent: Ensure your sample is dissolved in the initial mobile phase composition.[1]
-
Check for Co-elution: If possible, analyze the individual components suspected of co-eluting to confirm their retention times.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the dicarboxylic acid to ensure it is in a single ionic form.[16][17]
-
Backflush the Column: If a blocked frit is suspected, you can try backflushing the column (reversing the flow direction) to dislodge particulates. Be sure to disconnect the column from the detector during this process.[3] If this does not resolve the issue, the frit may need to be replaced.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of an Acidic Compound
The following table illustrates the typical effect of mobile phase pH on the peak asymmetry factor of an acidic compound. As the pH decreases and moves further away from the pKa of the analyte, the peak shape improves, and the asymmetry factor approaches the ideal value of 1.0.[3]
| Mobile Phase pH | Proximity to Analyte pKa | Expected Peak Shape | Typical Asymmetry Factor |
| 5.5 | Close to pKa | Significant Tailing/Splitting | > 1.8 |
| 4.5 | Near pKa | Moderate Tailing | 1.4 - 1.8 |
| 3.5 | Further from pKa | Minor Tailing | 1.1 - 1.4 |
| 2.5 | Far from pKa | Symmetrical (Good) | 1.0 - 1.2 |
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common HPLC peak shape problems.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: A logical workflow for troubleshooting peak fronting and splitting.
References
- 1. benchchem.com [benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. benchchem.com [benchchem.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. mastelf.com [mastelf.com]
- 10. agilent.com [agilent.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. obrnutafaza.hr [obrnutafaza.hr]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of Hexadecanedioic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Hexadecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the RP-HPLC analysis of this compound?
A typical starting mobile phase for the analysis of this compound on a C18 column is a mixture of acetonitrile (B52724) (ACN) and water, with an acidic modifier.[1] A common starting point is a gradient elution to determine the approximate solvent strength required to elute the analyte, followed by optimization to an isocratic method if desired.
Q2: Why is an acidic modifier necessary in the mobile phase for this compound analysis?
An acidic modifier is crucial for obtaining good peak shape and reproducible retention times for dicarboxylic acids like this compound.[2] These compounds have two carboxylic acid groups that can ionize depending on the pH of the mobile phase. By adding an acid such as phosphoric acid or formic acid, the pH of the mobile phase is lowered, suppressing the ionization of the carboxylic acid groups.[1][2] This ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and better retention on a reverse-phase column. For optimal results, the mobile phase pH should be at least 2 units below the pKa of the analyte.[2]
Q3: What are the common organic solvents used for the analysis of this compound, and how do I choose between them?
The most common organic solvents for reversed-phase HPLC are acetonitrile (ACN) and methanol (B129727).[3]
-
Acetonitrile (ACN) is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff, which can be advantageous for low-wavelength detection.
-
Methanol is a more cost-effective option and can offer different selectivity compared to acetonitrile, which may be useful for separating this compound from impurities.
The choice between ACN and methanol can be part of the method development process to achieve the desired separation.
Q4: Can I use a 100% aqueous mobile phase for the analysis of this compound?
While this compound is a polar molecule, using a 100% aqueous mobile phase on a standard C18 column is generally not recommended. This can lead to a phenomenon known as "phase collapse" or "dewetting," where the highly aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, resulting in a dramatic loss of retention and poor peak shape. If a highly aqueous mobile phase is required, it is advisable to use an aqueous-stable (AQ) C18 column specifically designed for these conditions.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in the analysis of acidic compounds like this compound and is often characterized by an asymmetrical peak with a drawn-out trailing edge.
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions | The most likely cause is the interaction of ionized this compound with residual silanol (B1196071) groups on the silica-based stationary phase.[4] To mitigate this, lower the mobile phase pH to 2.5-3.0 using an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid groups are fully protonated.[2][5] |
| Insufficient Buffer Capacity | If the mobile phase is not adequately buffered, the sample itself can alter the local pH on the column, leading to peak distortion. Ensure the buffer concentration is sufficient (typically 10-25 mM) for consistent pH control.[6] |
| Column Contamination | Strongly retained impurities from previous injections can interact with the analyte, causing tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. |
| Column Overload | Injecting too much sample can lead to peak fronting, but in some cases, it can also contribute to tailing.[7] Reduce the injection volume or dilute the sample and re-inject. |
| Column Void or Blockage | A void at the head of the column or a partially blocked frit can distort the peak shape.[4] Try backflushing the column (disconnected from the detector) or replacing the column frit. If a void is suspected, the column may need to be replaced. |
Q: I am observing split or fronting peaks for this compound. What should I investigate?
A: Split or fronting peaks can indicate a few different problems with your HPLC system or method.
Possible Causes & Solutions
| Cause | Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting and fronting. Whenever possible, dissolve the sample in the mobile phase. |
| Injector Issues | A partially blocked injector port or a worn rotor seal can cause the sample to be introduced onto the column in a non-uniform band, leading to split peaks. Inspect and clean the injector or replace the rotor seal if necessary. |
| Column Void | A void at the inlet of the column can cause the sample to travel through different paths, resulting in a split peak. Replacing the column is often the only solution. |
| Co-eluting Impurity | What appears to be a split peak could be two closely eluting compounds. Try adjusting the mobile phase composition (e.g., changing the organic solvent ratio or pH) to improve resolution. |
Problem 2: Poor or No Retention
Q: My this compound peak is eluting very early, close to the void volume. How can I increase its retention time?
A: Poor retention of polar analytes like this compound is a common challenge in reversed-phase HPLC.
Possible Causes & Solutions
| Cause | Solution |
| Mobile Phase is Too Strong | A high percentage of organic solvent in the mobile phase will cause the analyte to elute quickly. Decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase.[8] This will increase the retention time. |
| Incorrect Mobile Phase pH | If the mobile phase pH is too high, this compound will be ionized, making it more polar and less retained on a C18 column. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.0) to suppress ionization. |
| Phase Collapse | If you are using a highly aqueous mobile phase (>95% water) with a standard C18 column, the stationary phase may have collapsed.[8] Switch to an aqueous-stable (AQ) C18 column or increase the organic content of the mobile phase. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Acetonitrile/Water with Phosphoric Acid)
-
Prepare the Aqueous Component:
-
Measure a desired volume of HPLC-grade water (e.g., 500 mL) into a clean glass bottle.
-
Carefully add a specific amount of phosphoric acid to achieve the target pH (typically 2.5-3.0). For example, adding approximately 1 mL of 85% phosphoric acid to 1 L of water will result in a pH of about 2.
-
Use a calibrated pH meter to verify and adjust the pH.
-
-
Prepare the Mobile Phase Mixture:
-
Measure the desired volumes of the prepared aqueous component and HPLC-grade acetonitrile into a clean, graduated cylinder or directly into the mobile phase reservoir. For example, for a 60:40 Acetonitrile:Water mobile phase, you would mix 600 mL of acetonitrile with 400 mL of the acidified water.
-
Mix the solution thoroughly.
-
-
Degas the Mobile Phase:
-
Degas the prepared mobile phase using a vacuum degasser, sonication for 10-15 minutes, or by sparging with helium to remove dissolved gases, which can cause bubbles in the pump and detector.
-
-
Label the Mobile Phase Reservoir:
-
Clearly label the mobile phase bottle with its composition and the date of preparation.
-
Protocol 2: HPLC System Setup and Analysis
-
System Priming:
-
Prime the HPLC pump with the prepared mobile phase to ensure all lines are free of air bubbles and filled with the correct solvent.
-
-
Column Equilibration:
-
Install the appropriate reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the column until a stable baseline is achieved. This may take 15-30 minutes.
-
-
Detector Setup:
-
Set the UV detector to a low wavelength, typically around 210 nm, for the detection of carboxylic acids.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound standard or sample and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Injection and Data Acquisition:
-
Inject a standard volume of the prepared sample (e.g., 10 µL) onto the column.
-
Start the data acquisition to record the chromatogram.
-
Mobile Phase Composition and Expected Retention
The following table provides examples of starting mobile phase compositions for the analysis of this compound. Actual retention times will vary depending on the specific column, HPLC system, and other experimental conditions.
| Mobile Phase Composition | Acid Modifier | Column Type | Expected Outcome |
| Acetonitrile:Water (50:50, v/v) | 0.1% Phosphoric Acid | C18 | Good starting point for method development. |
| Acetonitrile:Water (40:60, v/v) | 0.1% Formic Acid | C18 | Increased retention compared to 50:50 mixture. |
| Methanol:Water (60:40, v/v) | 0.1% Phosphoric Acid | C18 | Alternative selectivity, may improve separation from impurities. |
Visualizing Troubleshooting Workflows
Below are diagrams illustrating the logical steps for troubleshooting common issues in the HPLC analysis of this compound.
Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.
Caption: A workflow for addressing issues of poor retention in RP-HPLC.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. veeprho.com [veeprho.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
Technical Support Center: Overcoming Solubility Challenges of Hexadecanedioic Acid in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of hexadecanedioic acid in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound's poor aqueous solubility stems from its molecular structure. It possesses a long, 16-carbon aliphatic chain, which is hydrophobic and repels polar water molecules. While it has two polar carboxylic acid groups, the nonpolar character of the long hydrocarbon chain dominates, leading to low water solubility.[1][2][3]
Q2: What is the approximate water solubility of this compound?
A2: The water solubility of this compound is approximately 5.098 mg/L at 20°C.[4][5]
Q3: In which solvents is this compound more soluble?
A3: this compound exhibits better solubility in organic solvents.[1] Quantitative data indicates solubility of 16 mg/mL in Dimethylformamide (DMF) and 12 mg/mL in Dimethyl sulfoxide (B87167) (DMSO). It is slightly soluble in ethanol (B145695).[6]
Q4: How does temperature affect the solubility of this compound?
A4: Increasing the temperature generally enhances the solubility of this compound in various solvents.[1] The additional thermal energy helps to overcome the crystal lattice energy of the solid acid, allowing for better interaction with the solvent molecules.
Q5: How does the carbon chain length of dicarboxylic acids influence their water solubility?
A5: For dicarboxylic acids, as the carbon chain length increases, the water solubility decreases.[2][7] The hydrophobic nature of the longer alkyl chain becomes more pronounced, reducing the molecule's overall polarity and its ability to form favorable interactions with water.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the solubilization of this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
-
Solution 1: pH Adjustment (Salt Formation)
-
Principle: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups of this compound, forming a more soluble dicarboxylate salt.[3]
-
Recommendation: Adjust the pH of your solution to a range of 8-11 by adding a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[8] At this pH, the dicarboxylic acid will convert to its highly soluble salt form.
-
-
Solution 2: Co-solvency
-
Principle: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Recommendation: Introduce a co-solvent such as Dimethyl sulfoxide (DMSO) or ethanol to your aqueous buffer. It is advisable to first dissolve the this compound in the organic co-solvent and then add it dropwise to the aqueous buffer with vigorous stirring.
-
-
Solution 3: Heating
-
Principle: As with many compounds, solubility can be increased at higher temperatures.
-
Recommendation: Gently heat the solution while stirring. Be mindful of the thermal stability of other components in your formulation.
-
Issue 2: My formulation requires a near-neutral pH, but the acid won't dissolve.
-
Solution 1: Cyclodextrin Inclusion Complexation
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic portion of this compound, forming an inclusion complex with enhanced aqueous solubility.
-
Recommendation: Prepare an inclusion complex of this compound with a suitable cyclodextrin, such as β-cyclodextrin or its derivatives.
-
-
Solution 2: Nanoparticle Formulation
-
Principle: Encapsulating this compound into polymeric nanoparticles can improve its dispersion and effective solubility in aqueous media.
-
Recommendation: Formulate this compound into nanoparticles using methods like nanoprecipitation or ionic gelation.
-
-
Solution 3: Liposomal Encapsulation
-
Principle: Liposomes are lipid vesicles that can encapsulate hydrophobic compounds within their lipid bilayer, effectively dispersing them in an aqueous phase.
-
Recommendation: Encapsulate this compound into liposomes using techniques such as the thin-film hydration method.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 5.098 mg/L | 20 |
| Dimethylformamide (DMF) | 16 mg/mL | Not Specified |
| Dimethyl sulfoxide (DMSO) | 12 mg/mL | Not Specified |
| Ethanol | Slightly Soluble | Not Specified |
Table 2: General Trend of Water Solubility for Dicarboxylic Acids
| Dicarboxylic Acid | Carbon Chain Length | General Water Solubility |
| Short-chain (e.g., Succinic Acid) | C4 | High |
| Medium-chain (e.g., Adipic Acid) | C6 | Moderate |
| Long-chain (e.g., this compound) | C16 | Low |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment (Salt Formation)
-
Preparation: Weigh the desired amount of this compound.
-
Dispersion: Disperse the this compound powder in the aqueous buffer with continuous stirring.
-
pH Adjustment: Slowly add a 1M solution of NaOH or KOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.
-
Dissolution: Continue adding the base until the this compound completely dissolves. This is typically achieved at a pH between 8 and 11.[8]
-
Final Adjustment: If necessary, adjust the pH back towards the desired value with a dilute acid, but be aware that precipitation may occur if the pH drops significantly.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the appropriate molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: In a mortar, place the calculated amount of β-cyclodextrin and add a small amount of water to form a paste.
-
Incorporation: Gradually add the this compound to the β-cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The paste should become smooth and consistent.
-
Drying: Dry the resulting paste in an oven at 50-60°C until a constant weight is achieved.
-
Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
Protocol 3: Liposomal Encapsulation (Thin-Film Hydration Method)
-
Lipid Mixture Preparation: Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol) in a suitable organic solvent such as chloroform (B151607) in a round-bottom flask.[9][10][11]
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[9][10][11]
-
Drying: Further dry the film under a vacuum to remove any residual solvent.[9]
-
Hydration: Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).[9][10][11]
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.[9]
Protocol 4: Nanoparticle Formulation (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., polylactic-co-glycolic acid, PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The polymer and the encapsulated this compound will precipitate as nanoparticles upon solvent displacement.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the nanoparticle suspension by centrifugation or dialysis to remove unencapsulated this compound and excess stabilizer.
Visualizations
Caption: Decision workflow for selecting a solubilization method.
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. brainly.com [brainly.com]
- 3. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 505-54-4 [m.chemicalbook.com]
- 5. This compound | 505-54-4 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02598A [pubs.rsc.org]
- 8. US11155512B2 - Method and system for refining long chain dicarboxylic acid - Google Patents [patents.google.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. protocols.io [protocols.io]
- 11. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Enhancing sensitivity for Hexadecanedioic acid detection in biological samples
Welcome to the technical support center for the analysis of Hexadecanedioic acid (HDA) in biological samples. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity and reliability of their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound in biological samples challenging?
A1: The detection of this compound and other dicarboxylic acids (DCAs) in biological matrices can be difficult due to their low natural abundance, poor ionization efficiency, and potential for thermal instability.[1] Furthermore, complex biological samples such as plasma contain numerous interfering substances that can cause matrix effects, leading to inaccurate quantification.[2][3][4]
Q2: What are the primary analytical methods for quantifying this compound?
A2: The two primary methods for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6] LC-MS/MS is often preferred for its high specificity and sensitivity without the need for derivatization, though it is more susceptible to matrix effects.[6] GC-MS is a robust technique but requires a derivatization step to increase the volatility of HDA.[6][7]
Q3: Is derivatization necessary for this compound analysis?
A3: For GC-MS analysis, derivatization is essential.[6][7] It converts the polar carboxylic acid groups into more volatile and thermally stable esters or silyl (B83357) derivatives, improving chromatographic performance.[6][7][8] For LC-MS/MS, derivatization is not always required but can be employed to significantly enhance detection sensitivity.[1] Charge-reversal derivatization, for example, can improve sensitivity by over 1000-fold compared to some GC-MS methods.[1]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS.[2][3][9] To minimize them, you can:
-
Optimize Sample Preparation: Employ rigorous cleanup steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids.[3][10]
-
Use a Stable Isotope-Labeled Internal Standard: This is a highly effective way to compensate for signal variability caused by matrix effects.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[6]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[2]
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No Analyte Signal
If you are observing a weak or absent signal for this compound, consider the following potential causes and solutions.
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting workflow for low or no analyte signal.
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Ensure the pH of the sample is adjusted to protonate the carboxylic acid groups for efficient extraction into an organic solvent.[1][11]- Test different extraction solvents (e.g., ethyl acetate, hexane/isopropanol mixtures) to optimize recovery.[1][12]- For SPE, ensure the correct sorbent and elution solvents are being used for acidic compounds.[11] |
| Incomplete Derivatization (GC-MS) | - Use fresh derivatization reagents (e.g., BSTFA, BF₃/methanol) as they are often sensitive to moisture.[6][7]- Ensure the sample extract is completely dry before adding the reagent, as water can deactivate it.[6]- Optimize the reaction time and temperature. Silylation often requires heating (e.g., 60-70°C).[7] |
| Poor Ionization (LC-MS/MS) | - Optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flows, and temperature.[6]- this compound is typically analyzed in negative ion mode (ESI-). Ensure you are using the correct polarity.- Adjust the mobile phase pH. Adding a small amount of a weak acid or base can sometimes improve ionization, though this must be optimized.[13] |
| Analyte Degradation | - Minimize sample exposure to high temperatures and strongly acidic or basic conditions, which can cause degradation.[14] |
Issue 2: Poor Reproducibility and High Signal Variability
Inconsistent results are often linked to matrix effects or variability in sample preparation.
Logical Flow for Diagnosing Poor Reproducibility
Caption: Diagnostic workflow for poor reproducibility.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (LC-MS/MS) | - Assessment: Quantify the extent of matrix effects by comparing the analyte response in a post-extraction spiked blank matrix to the response in a neat solvent.[3]- Mitigation: Use a stable isotope-labeled internal standard.[6] Enhance sample cleanup using more selective SPE phases or multi-step LLE.[3][11] |
| Inconsistent Sample Preparation | - Ensure all manual steps (pipetting, vortexing, evaporation) are performed as consistently as possible.[6]- If using SPE, ensure the column does not dry out at inappropriate steps and that flow rates are consistent.- For derivatization, ensure reaction times and temperatures are strictly controlled for all samples. |
| Instrument Instability | - Check the stability of the ESI spray. A fluctuating spray can cause highly variable signal. Clean the ion source if necessary.[6]- Periodically inject a system suitability standard throughout the analytical run to monitor the instrument's performance. |
| Carryover | - If a high concentration sample is followed by a low one, carryover can occur. Implement a thorough needle and column wash cycle between injections.[15][16] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of dicarboxylic acids using different methods. These values can serve as a benchmark for your own method development.
| Parameter | LC-MS/MS (HDA)[15][16] | GC-MS (General DCAs) |
| Standard Curve Range | 2.5 - 1000 nM | 250 - 2000 ng/mL[17] |
| Lower Limit of Quantification (LLOQ) | 2.5 nM | ~250 ng/mL[17] |
| Limit of Detection (LOD) | 0.9 - 29.5 nmol/L (for various DCAs)[16] | < 10 pg (on column, with derivatization)[18] |
| Derivatization Required | No (but can be used to enhance sensitivity)[1] | Yes (Silylation or Esterification)[8][18][19] |
| Precision (%RSD) | < 15% | < 15%[8][19] |
| Accuracy (%Recovery) | 92.6% - 104.0% (from matrix)[17] | 92.6% - 104.0% (from matrix)[17] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is adapted from a validated assay for the quantification of HDA as a potential biomarker.[15][16]
General LC-MS/MS Workflow
Caption: General workflow for LC-MS/MS analysis of HDA.
-
Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add a suitable internal standard (e.g., a stable isotope-labeled HDA). b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile, vortexing, and centrifuging at high speed (e.g., 14,000 rpm for 15 min at 4°C).[1] c. Transfer the supernatant to a new tube. d. Acidify the supernatant with a small volume of formic acid. e. Perform liquid-liquid extraction by adding an appropriate volume of ethyl acetate, vortexing, and centrifuging to separate the layers.[1] f. Transfer the organic (upper) layer to a clean tube. g. Evaporate the solvent to dryness under a stream of nitrogen. h. Reconstitute the dried extract in the mobile phase for injection.
-
LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.[14]
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute HDA.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transition for HDA and its internal standard.
-
Protocol 2: GC-MS Analysis of this compound with Silylation
This protocol provides a general guideline for the derivatization and analysis of HDA by GC-MS.
-
Sample Preparation and Extraction: a. Perform sample extraction as described in the LC-MS/MS protocol (steps 1a-1f) to obtain a clean, dry extract. It is critical that the final extract is anhydrous.[6]
-
Derivatization (Silylation): a. To the dried extract, add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[17][19] b. Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile. c. Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure the reaction goes to completion.[7] d. Cool the sample to room temperature before injection.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[20]
-
Injector Temperature: 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 10 minutes at 300°C.[20]
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode for the highest sensitivity, targeting characteristic ions of the derivatized HDA.[17]
-
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative determination of octadecenedioic acid in human skin and transdermal perfusates by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Preventing column overload in chromatographic analysis of fatty acids
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to column overload during the chromatographic analysis of fatty acids.
Troubleshooting Guide: Column Overload
This guide addresses common symptoms and solutions for column overload in a direct question-and-answer format.
Question: What are the common signs of column overload in my chromatogram?
Answer: Column overload occurs when the amount of sample injected exceeds the capacity of the column, leading to distorted peak shapes and potential shifts in retention time. The primary signs depend on the type of overload:
-
Mass Overload : This is the most common type, happening when too high a concentration of the analyte is injected.[1] It typically results in "shark-fin" shaped peaks, which have a sharp, vertical front and a sloping tail.[2][3] This occurs because the stationary phase becomes saturated, causing excess analyte molecules to travel more quickly through the column.[4]
-
Volume Overload : This happens when the injection volume is too large, even if the sample concentration is appropriate. It leads to symmetrical peak broadening.[1] In severe cases, peaks may start to tail, and retention times can increase.[1]
Question: How can I prevent column overload during my fatty acid analysis?
Answer: Preventing column overload is crucial for accurate quantification and resolution. Here are several strategies:
-
Reduce Sample Concentration: The most straightforward solution is to dilute the sample.[5][6] This directly addresses mass overload by reducing the amount of analyte introduced to the column.[7]
-
Decrease Injection Volume: Injecting a smaller volume of your sample can prevent both mass and volume overload.[6][8][9]
-
Use Split Injection (for GC): For concentrated samples in Gas Chromatography (GC), using a split injection mode is highly effective. This technique vents a portion of the injected sample, allowing only a fraction to enter the column, thus preventing overload.[10]
-
Optimize Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase (for HPLC) or a solvent weaker than the mobile phase.[5][9] Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion similar to overload.[9]
Question: My column seems to be contaminated from a previous overload. What should I do?
Answer: If you suspect column contamination from a previous overload, you may observe ghost peaks or a noisy baseline in subsequent runs. Flushing the column with a strong solvent can often resolve the issue.[6] For reversed-phase columns contaminated with hydrophobic compounds like long-chain fatty acids, you can back-flush the column with a strong, non-polar solvent like methylene (B1212753) chloride, provided the column manufacturer confirms it is safe to do so.[11] Always disconnect the detector before flushing to avoid contamination.[11]
Frequently Asked Questions (FAQs)
Q1: What is the difference between mass overload and volume overload?
A1: Mass overload (or concentration overload) occurs when too much analyte mass is injected, saturating the stationary phase's active sites.[1] This leads to asymmetrical, fronting peaks (often called "shark-fin" peaks) and a decrease in retention time.[2][3] Volume overload happens when the injection volume itself is too large, causing the initial sample band to be too wide.[1][12] This results in broad, but generally symmetrical, peaks.[1]
Q2: Can the derivatization step influence column overload?
A2: While not a direct cause of overload, the derivatization step is critical, especially for GC analysis. Incomplete or inefficient derivatization of fatty acids into their more volatile forms (like Fatty Acid Methyl Esters, or FAMEs) can lead to poor peak shapes, including tailing.[7][10] This is because free fatty acids are polar and can interact strongly with active sites in the GC system, which can be mistaken for column overload.[5][10] Ensuring a complete and consistent derivatization protocol is followed is essential for obtaining sharp, symmetrical peaks.[10]
Q3: How does my choice of column affect the risk of overload?
A3: The column's physical dimensions and stationary phase play a significant role in its sample capacity.
-
Column Dimensions: Columns with a larger internal diameter and length generally have a higher sample loading capacity.[12] For example, moving from a 0.25-mm i.d. column to a 0.53-mm i.d. column can increase sample capacity significantly.[12]
-
Stationary Phase: In GC, using a column with a thicker film of the stationary phase can increase capacity.[13] For analyzing polar compounds like free fatty acids, selecting a polar stationary phase (e.g., Stabilwax-DA) can offer much higher loadability compared to non-polar phases where these compounds have low solubility.[13] In HPLC, the surface area of the packing material is a key factor; higher surface area generally allows for higher mass loading.[4]
Data Summary: Preventing Column Overload
The following table provides general guidelines for adjusting key parameters to avoid column overload in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
| Parameter | Guideline for GC | Guideline for HPLC | Potential Issue if Exceeded |
| Sample Concentration | Use split injection for high concentrations.[10] | Mass overload may begin above 1 mg of sample per mL of column volume.[1] | Mass Overload (Peak Fronting).[1][7] |
| Injection Volume | Reduce volume if fronting occurs.[7] | Keep below 15% of the target peak's volume.[2] | Volume Overload (Peak Broadening).[1] |
| Sample Solvent | N/A | Dissolve sample in the initial mobile phase if possible.[5] | Peak distortion/splitting.[9] |
| Column Selection | Use highly polar columns (e.g., cyanopropyl silicone) for FAMEs.[7] | Standard C18 columns are common; consider column dimensions for capacity.[14] | Poor peak shape, secondary interactions.[5][13] |
Experimental Protocols
Protocol 1: General Column Flushing for HPLC (Reversed-Phase)
This protocol is for cleaning a C18 column that may be contaminated with strongly retained compounds like fatty acids. Note: Always consult the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Disconnect the Detector: To prevent contamination, disconnect the column outlet from the detector and direct the flow to a waste container.[11]
-
Buffer Wash: If your mobile phase contained buffers or salts, flush the column with 10-20 column volumes of HPLC-grade water mixed with the same organic solvent percentage as your mobile phase (e.g., 50:50 Methanol:Water) to remove all salts.
-
Strong Solvent Wash: Flush the column with a strong, miscible solvent. A typical sequence is:
-
Re-equilibration: Before returning to your analytical method, flush the column with 10-20 column volumes of your initial mobile phase until the baseline is stable.[15]
Protocol 2: Derivatization of Fatty Acids to FAMEs for GC Analysis
This protocol describes a common method for preparing Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃) in Methanol.[5]
-
Sample Preparation: Place a known amount of the lipid sample (containing fatty acids) into a screw-cap vial.
-
Esterification: Add 1-2 mL of BF₃-Methanol reagent to the vial.
-
Heating: Cap the vial tightly and heat at 60°C for 5-10 minutes.[10]
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water to the vial. Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial.
-
Drying: Dry the hexane layer by passing it through a small amount of anhydrous sodium sulfate.[5]
-
Analysis: The sample is now ready for injection into the GC system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape that may be related to column overload.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Overloaded Column? - Chromatography Forum [chromforum.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. [3] What do Chromatograms tell us? Peak Shape: Overload using Liquid Phases [restek.com]
- 14. benchchem.com [benchchem.com]
- 15. Faults and Troubleshooting Methods in HPLC Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Selective Mono-esterification of Hexadecanedioic Acid
Welcome to the technical support center for the selective mono-esterification of hexadecanedioic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the challenges of this specific chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving selective mono-esterification of this compound?
A1: Several key strategies have been developed to selectively form a mono-ester from a symmetric dicarboxylic acid like this compound. The choice of method often depends on the desired ester, available reagents, and scalability. The main approaches include:
-
LiCl-Driven Direct Esterification : A highly selective one-step method for long-chain dicarboxylic acids using trifluoroacetic anhydride (B1165640) (TFAA) and lithium chloride (LiCl).[1][2] The LiCl is believed to coordinate with one carboxyl group, shielding it and allowing the other to be selectively esterified.[1][2]
-
Heterogeneous Catalysis with Ion-Exchange Resins : This method uses strongly acidic ion-exchange resins to catalyze the transesterification, resulting in high yields of the corresponding monoesters.[3] The selectivity is attributed to the much higher rate of esterification of the dicarboxylic acid compared to the resulting monoester on the resin surface.[3][4]
-
Adsorption on Solid Supports : Dicarboxylic acids can be adsorbed onto alumina (B75360) through one of their carboxyl groups. The non-adsorbed carboxyl group is then selectively esterified.[4][5]
-
Continuous Extraction Method : The mono-esterification is performed in an aqueous solution, and the monoester product is continuously extracted into a nonpolar solvent as it forms. This prevents the formation of the diester.[6]
-
Use of Pre-functionalized Starting Materials : To completely avoid selectivity issues, one can start with a mono-protected version of the dicarboxylic acid, such as monobenzyl hexadecanedioate.[7][8]
Q2: How does the LiCl-driven method achieve such high selectivity for mono-esterification?
A2: The high selectivity of the LiCl-driven method is attributed to a shielding effect. Mechanistic studies suggest that the lithium cation (Li+) coordinates with one of the terminal carboxylic acid groups. This interaction, along with hydrophobic chain packing, partially exposes the distal (uncoordinated) carboxylic acid. This exposed group then selectively forms a mono(trifluoroacetyl) mixed anhydride, which subsequently reacts with the alcohol to yield the mono-ester.[1] This strategy has achieved mono-ester to di-ester selectivity ratios as high as 50:1.[1]
Q3: What are the advantages of using ion-exchange resins as catalysts?
A3: Using ion-exchange resins offers several practical advantages. The method is simple and practical for symmetrical dicarboxylic acids with 4-14 carbon atoms.[3] The catalyst is a solid, which simplifies the workup process as it can be easily removed by filtration.[9] This avoids the need for aqueous washes to remove a soluble acid catalyst, which can sometimes lead to product loss through emulsion formation or hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield of the Mono-ester Product
Q: My reaction has run for the recommended time, but my yield of the this compound mono-ester is significantly lower than expected. What are the potential causes?
A: Low yields in mono-esterification reactions can stem from several factors. Here's a breakdown of common causes and their solutions:
-
Incomplete Reaction/Equilibrium Issues : Fischer esterification is a reversible reaction.[10] The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[10]
-
Suboptimal Reaction Conditions : The reaction temperature may be too low, or the reaction time may be insufficient.[10]
-
Solution : Increase the reaction temperature to ensure efficient reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Catalyst Deactivation or Insufficiency : The acid catalyst may be deactivated by impurities or used in an insufficient amount.[10][11]
-
Solution : Ensure all reagents and glassware are anhydrous.[10] Use the appropriate catalytic amount as specified in the protocol. For solid catalysts like ion-exchange resins, ensure they are properly activated and not expired.
-
-
Product Loss During Workup : Significant amounts of the desired mono-ester can be lost during extraction and washing steps, especially if emulsions form.
-
Solution : During aqueous extraction, use a brine wash to help break up emulsions. Minimize the number of washing steps if possible. Ensure the pH is controlled during neutralization to prevent hydrolysis of the ester.
-
Issue 2: Poor Selectivity (High Di-ester Formation)
Q: I am obtaining a significant amount of the di-ester by-product. How can I improve the selectivity for the mono-ester?
A: Formation of the di-ester is a primary challenge in these reactions. Here are strategies to enhance mono-ester selectivity:
-
Stoichiometry Control : Carefully control the molar ratio of your reactants. Using a stoichiometric amount or only a slight excess of the alcohol can help reduce the formation of the di-ester.[11]
-
Choice of Method : Some methods are inherently more selective.
-
Solution 1 : Employ the LiCl-driven method with TFAA, which is specifically designed for high mono-ester selectivity with long-chain dicarboxylic acids.[1][2]
-
Solution 2 : Utilize methods involving solid supports like alumina or ion-exchange resins, where the substrate's orientation or differential reaction rates favor mono-esterification.[3][5]
-
-
Continuous Removal of Product :
-
Solution : If applicable, use the continuous extraction method where the mono-ester is removed from the reaction mixture with a nonpolar solvent as it is formed, preventing it from reacting further to form the di-ester.[6]
-
Issue 3: Difficulty in Purifying the Mono-ester
Q: I am struggling to separate the mono-ester from the unreacted diacid and the di-ester by-product. What purification techniques are most effective?
A: Purifying the mono-ester can be challenging due to the similar polarities of the components.
-
Unreacted Dicarboxylic Acid : The starting diacid is significantly more polar than both the mono- and di-esters.
-
Solution : Perform a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup.[11][12] The diacid will be deprotonated to form a salt, which is soluble in the aqueous layer, while the esters remain in the organic layer. Be cautious not to use a strong base or prolonged exposure, which could hydrolyze the ester product.
-
-
Di-ester By-product : The di-ester is less polar than the mono-ester.
-
Solution 1 : Column Chromatography is often the most effective method for separating the mono-ester from the di-ester. Use a silica (B1680970) gel stationary phase and a solvent system with a polarity gradient (e.g., hexane/ethyl acetate).
-
Solution 2 : Recrystallization can be effective if a suitable solvent system can be found where the solubilities of the mono-ester and di-ester are sufficiently different.[6]
-
Solution 3 : Distillation may be an option if the esters are volatile and their boiling points are significantly different, though this is less common for long-chain esters.[9]
-
Quantitative Data Summary
The following tables summarize quantitative data from various selective mono-esterification strategies applicable to long-chain dicarboxylic acids.
Table 1: LiCl-Driven Mono-esterification of Octadecanedioic Acid [1]
| Entry | LiCl (equiv.) | t-BuOH (equiv.) | Conversion (%) | Selectivity (Mono:Di) |
| 1 | 1.0 | 2.4 | 94 | 7:1 |
| 2 | 1.5 | 1.6 | 99 | 50:1 |
Table 2: Mono-esterification using Ion-Exchange Resins [3]
| Dicarboxylic Acid | Alcohol | Yield of Mono-ester (%) |
| Adipic Acid (C6) | Methanol | 95 |
| Suberic Acid (C8) | Methanol | 96 |
| Sebacic Acid (C10) | Methanol | 98 |
| Dodecanedioic Acid (C12) | Methanol | 97 |
Experimental Protocols
Protocol 1: LiCl-Driven Selective Mono-tert-butylation of this compound (Adapted from[1])
-
To a solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF), add lithium chloride (LiCl, 1.5 equiv.).
-
Stir the mixture at room temperature until the solids dissolve.
-
Add trifluoroacetic anhydride (TFAA) to the solution.
-
After stirring for the designated time, add tert-butanol (B103910) (t-BuOH, 1.6 equiv.).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-tert-butyl hexadecanedioate.
Protocol 2: Mono-methylation using an Ion-Exchange Resin (Adapted from[3])
-
Combine this compound, a strongly acidic ion-exchange resin (e.g., Amberlyst-15), and a mixture of an ester (e.g., methyl acetate) and a hydrocarbon solvent (e.g., heptane).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction's progress by analyzing aliquots over time (e.g., by GC or TLC).
-
Once the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Remove the ion-exchange resin by filtration.
-
Wash the resin with the reaction solvent to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to obtain the crude mono-methyl hexadecanedioate.
-
Purify the product further by recrystallization or column chromatography if necessary.
Visualizations
Experimental Workflows & Logic Diagrams
Caption: General workflow for selective mono-esterification.
Caption: Troubleshooting logic for low mono-ester yield.
References
- 1. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 7. CN115650852B - Preparation method of octadecanedioic acid mono-tert-butyl ester - Google Patents [patents.google.com]
- 8. CN115650852A - Preparation method of octadecanedioic acid mono-tert-butyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Polymerization with Hexadecanedioic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful polymerization of hexadecanedioic acid.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometric ratio for polymerizing this compound with a diol?
A1: The theoretical ideal molar ratio for achieving the maximum molecular weight in a linear polycondensation reaction is exactly 1:1 between the dicarboxylic acid and the diol.[1] Any deviation from this ratio will result in an excess of one type of functional group, leading to premature chain termination and a lower final molecular weight.[1]
Q2: Which catalysts are most effective for polyesterification with this compound?
A2: The choice of catalyst is critical for controlling the reaction kinetics and minimizing side reactions.[2] Common catalysts for polyesterification include organometallic compounds and acid catalysts. Tin-based catalysts like Stannous octoate (Sn(Oct)₂) and titanium-based catalysts are widely used and effective, but care must be taken as they can cause discoloration at high temperatures.[2]
Q3: What are the primary causes of polymer discoloration (yellowing/browning) during polymerization?
A3: Discoloration is a classic sign of thermal degradation.[3] This is typically caused by excessive melt temperatures or prolonged residence time of the polymer at high temperatures in the reactor.[2][3] The presence of oxygen can also accelerate thermal degradation.[3] It is crucial to maintain an inert atmosphere (e.g., nitrogen) and use an optimized temperature profile.[2]
Q4: How important is monomer purity for achieving high molecular weight polymers?
A4: Monomer purity is paramount.[2] Impurities, especially monofunctional ones, can act as chain terminators, drastically reducing the final molecular weight of the polymer.[4][5] It is recommended to use high-purity monomers (≥99%) and to consider purification methods like recrystallization if the purity is questionable.[2]
Troubleshooting Guide
Q5: Why is the molecular weight of my final polymer lower than expected?
A5: Low molecular weight is a common issue in polycondensation and can stem from several factors.[2] The most frequent causes are stoichiometric imbalance, inefficient removal of the water byproduct, monomer impurities, suboptimal reaction conditions (temperature and time), and inactive or insufficient catalyst.[1][2][5] A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A step-by-step workflow for troubleshooting low molecular weight.[1]
Q6: My reaction seems to stall and does not reach high viscosity. What could be the problem?
A6: A reaction that fails to build viscosity is often a sign of catalyst deactivation or inefficient byproduct removal.[1][4] Acidic or basic impurities in the monomers can neutralize or poison the catalyst.[4] Furthermore, polycondensation is an equilibrium reaction; if the water byproduct is not effectively removed via high vacuum and efficient stirring, the equilibrium will not shift towards the formation of high molecular weight polymer.[1]
Q7: The polymer solidifies in the reactor before the reaction is complete. How can I prevent this?
A7: Premature solidification can occur if the melting temperature (Tm) of the resulting polymer is higher than the reaction temperature. Before starting the polymerization, it is important to know the approximate melting point of the target polymer. The reaction temperature for the polycondensation stage should be safely above the polymer's Tm to maintain it in a molten state, but below its degradation temperature.
Data Presentation
Table 1: Typical Reaction Conditions for Two-Stage Melt Polycondensation
| Stage | Parameter | Typical Value | Purpose |
| 1. Esterification | Temperature | 150 - 180°C | Formation of low molecular weight oligomers and removal of bulk water.[2] |
| Atmosphere | Inert Gas (e.g., Nitrogen) | Prevents oxidation and degradation.[2] | |
| Duration | 2 - 4 hours | Or until the theoretical amount of water has been collected.[4] | |
| 2. Polycondensation | Temperature | 220 - 250°C | To increase reaction rate and keep the polymer molten.[4] |
| Pressure | High Vacuum (< 1 mmHg or < 1 mbar) | To remove the final traces of water/byproduct and drive the reaction to completion.[2][4] | |
| Duration | 3 - 8 hours | Progress is monitored by the increase in melt viscosity.[2][4] |
Table 2: Common Catalysts for Polyesterification
| Catalyst Type | Examples | Typical Concentration (mol% relative to diacid) | Notes |
| Tin-based | Stannous octoate (Sn(Oct)₂) | 0.01 - 0.1 | Widely used, but can cause discoloration at high temperatures.[2] |
| Titanium-based | Titanium(IV) isopropoxide, Tetrabutyl titanate | 0.01 - 0.1 | Effective, but can also lead to side reactions and discoloration.[2][5] |
| Acid Catalysts | p-Toluenesulfonic acid (p-TSA) | 0.1 - 0.5 | Can be effective but may cause degradation at high temperatures.[2] |
| Enzymatic | Lipases (e.g., from Candida antarctica) | Varies | Milder reaction conditions, but may have slower reaction rates.[2] |
Key Experimental Protocols
Protocol for Polyester (B1180765) Synthesis via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing a polyester from this compound and a suitable diol.
Materials:
-
This compound (high purity, ≥99%)
-
Diol (e.g., 1,12-dodecanediol, high purity, ≥99%)
-
Catalyst (e.g., Stannous octoate)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
Monomer Charging: Charge equimolar amounts of this compound and the diol into a reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.[4]
-
Catalyst Addition: Add the catalyst at the desired concentration (e.g., 0.05 mol%).[5]
-
Esterification Stage:
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.[4]
-
Simultaneously and slowly, apply a high vacuum, gradually reducing the pressure to below 1 mmHg.[4] This is crucial for removing the final traces of water and driving the reaction toward high molecular weight.[1]
-
Continue the reaction under high vacuum and temperature for 3-6 hours. Monitor the increase in melt viscosity by observing the torque on the stirrer, which indicates polymer chain growth.[4]
-
-
Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere before collecting the final polymer.[5]
General Workflow for Optimizing Polymerization Conditions
Caption: Workflow for polymerization optimization and analysis.
Protocol for GPC Analysis of Molecular Weight
Gel Permeation Chromatography (GPC) is essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.[4]
Procedure:
-
Sample Preparation: Dissolve a small amount of the polymer (e.g., 2-5 mg) in a suitable solvent like tetrahydrofuran (B95107) (THF) or chloroform (B151607) to a final concentration of approximately 1 mg/mL.[4] Ensure the polymer is fully dissolved.
-
Filtration: Filter the sample solution through a syringe filter (e.g., 0.2 or 0.45 µm) to remove any particulate matter that could damage the GPC columns.
-
Instrumentation: Use a GPC system equipped with a column set appropriate for the expected molecular weight range of your polymer and a refractive index (RI) detector.[4]
-
Calibration: Calibrate the system by running a series of polymer standards with known, narrow molecular weight distributions (e.g., polystyrene standards).[4][5] This creates a calibration curve of elution volume versus log(Molecular Weight).
-
Analysis: Inject the filtered polymer sample into the GPC system. The software will use the calibration curve to calculate Mn, Mw, and PDI (Mw/Mn) for your sample.[5]
References
Addressing inconsistent retention times in dicarboxylic acid chromatography
Welcome to the technical support center for dicarboxylic acid chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on inconsistent retention times.
Frequently Asked Questions (FAQs)
Q1: Why are my retention times for dicarboxylic acids suddenly shifting?
A1: Retention time shifts in dicarboxylic acid chromatography are common and can be attributed to several factors. The most frequent causes include variations in the mobile phase pH, fluctuations in column temperature, column degradation or contamination, and changes in the sample matrix.[1][2][3] It is crucial to systematically investigate each of these potential sources to identify and resolve the issue.
Q2: How significantly does mobile phase pH affect the retention of dicarboxylic acids?
A2: Mobile phase pH has a dramatic effect on the retention of dicarboxylic acids because their ionization state is pH-dependent.[4][5][6] At a low pH (well below the pKa of the analytes), the dicarboxylic acids are in their neutral, protonated form, making them less polar. This leads to stronger interaction with a C18 reversed-phase column and thus, longer retention times.[4][6] Conversely, at a higher pH, the acids become ionized (negatively charged), increasing their polarity and resulting in shorter retention times.[4][7] Therefore, precise and consistent pH control of the mobile phase is critical for reproducible results.
Q3: Can small fluctuations in laboratory temperature impact my results?
A3: Yes, even minor changes in temperature can lead to noticeable shifts in retention times.[8] An increase in column temperature generally decreases the viscosity of the mobile phase, which can lead to shorter retention times.[8] For consistent and reproducible results, it is highly recommended to use a column oven to maintain a stable temperature throughout the analysis.[8]
Q4: My column is relatively new. Could it still be the source of the problem?
A4: Even a new column can be a source of retention time instability. Problems can arise from improper column conditioning or equilibration. Before starting an analysis, it is essential to equilibrate the column with the mobile phase for a sufficient amount of time, typically at least 30 minutes or until a stable baseline is achieved.[1][9] Additionally, if the mobile phase contains additives like ion-pairing reagents, a much longer equilibration time may be necessary.
Q5: What are "matrix effects" and how can they cause inconsistent retention times?
A5: Matrix effects refer to the influence of other components in the sample (the "matrix") on the analysis of the target analyte.[10] These effects can alter the retention time of dicarboxylic acids by interacting with the stationary phase or the analytes themselves.[10] If the composition of the sample matrix varies between injections, it can lead to inconsistent retention times. Proper sample preparation techniques, such as solid-phase extraction (SPE), can help minimize matrix effects.[11]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Retention Time Drift
This guide provides a step-by-step approach to troubleshooting gradual or sudden shifts in retention time.
Step 1: Verify Mobile Phase Preparation and Composition
-
Check pH: Use a calibrated pH meter to confirm the pH of the aqueous portion of your mobile phase. Even a small deviation can cause significant shifts.
-
Fresh Preparation: If the mobile phase is more than 48 hours old, prepare a fresh batch. Highly aqueous mobile phases can be susceptible to microbial growth, and volatile components can evaporate over time, altering the composition.
-
Proper Mixing: Ensure the mobile phase components are thoroughly mixed. For online mixing systems, check that all channels are functioning correctly.
Step 2: Ensure Stable Column Temperature
-
Use a Column Oven: If not already in use, employ a column oven to maintain a constant temperature.
-
Verify Temperature: Check the setpoint and the actual temperature of the column oven to ensure it is stable and accurate.
Step 3: Evaluate Column Health
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each run.
-
Column Washing: If you suspect contamination, flush the column with a strong solvent (e.g., a high percentage of organic solvent) to remove strongly retained compounds.
-
Check for Voids: A sudden decrease in retention time accompanied by poor peak shape could indicate a void at the column inlet.
Step 4: Assess the HPLC System
-
Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause flow rate fluctuations.[2]
-
Pump Performance: A faulty pump can lead to an inconsistent flow rate. Check the pump pressure for any unusual fluctuations.
Guide 2: Addressing Poor Peak Shape
Problem: Peak Tailing
-
Cause: Secondary interactions between the dicarboxylic acids and active sites (silanols) on the silica-based stationary phase.
-
Solution: Lower the mobile phase pH to suppress the ionization of both the dicarboxylic acids and the silanol (B1196071) groups. Using a high-purity silica (B1680970) column can also minimize this effect.
Problem: Peak Fronting
-
Cause: Column overload due to injecting a sample that is too concentrated.
-
Solution: Dilute the sample and reinject.[9]
Problem: Split Peaks
-
Cause: This can be due to a partially blocked frit at the column inlet or an issue with the injector.
-
Solution: Replace the column inlet frit. If the problem persists, inspect and clean the injector.[9]
Data Presentation
Table 1: Illustrative Impact of Mobile Phase pH on Dicarboxylic Acid Retention Time
This table illustrates the expected trend of retention times for common dicarboxylic acids with changes in mobile phase pH on a C18 column. Actual retention times will vary based on specific experimental conditions.
| Dicarboxylic Acid | pKa1 | pKa2 | Expected Retention Time at pH 2.5 (minutes) | Expected Retention Time at pH 4.5 (minutes) |
| Oxalic Acid | 1.25 | 4.27 | Longer | Shorter |
| Malonic Acid | 2.83 | 5.69 | Longer | Shorter |
| Succinic Acid | 4.21 | 5.64 | Longer | Shorter |
| Glutaric Acid | 4.34 | 5.42 | Longer | Shorter |
| Adipic Acid | 4.43 | 5.41 | Longer | Shorter |
Note: At pH 2.5, the dicarboxylic acids are more protonated (less polar), leading to longer retention on a reversed-phase column. At pH 4.5, they are more ionized (more polar), resulting in shorter retention.
Table 2: Effect of Column Temperature on Dicarboxylic Acid Elution Volume
The following data shows the impact of increasing column temperature on the elution volume (which is directly related to retention time) for several dicarboxylic acids.
| Substance | Elution Volume at 30°C (mL) | Elution Volume at 60°C (mL) | Elution Volume at 80°C (mL) |
| Oxalic Acid | 9.66 | 9.56 | 9.47 |
| Malonic Acid | 13.26 | 12.81 | 12.61 |
| Succinic Acid | 16.53 | 15.40 | 14.82 |
| Fumaric Acid | 19.23 | 16.39 | 15.30 |
Data adapted from Shodex Application Data. A lower elution volume indicates a shorter retention time.
Experimental Protocols
Protocol 1: General RP-HPLC Separation of Dicarboxylic Acids
This protocol provides a starting point for the separation of dicarboxylic acids on a C18 column.
1. Mobile Phase Preparation:
- Prepare a 20 mM phosphate (B84403) buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
- Adjust the pH of the buffer to 2.5 using phosphoric acid.
- Filter the buffer through a 0.45 µm membrane filter.
- The mobile phase is the prepared 20 mM phosphate buffer at pH 2.5. If gradient elution is needed, the organic phase can be acetonitrile (B52724) or methanol.
2. Instrumentation Setup:
- Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30 °C.[9]
- Detector: UV detector at 210 nm.[9]
- Injection Volume: 10 µL.[9]
3. Sample Preparation:
- Dissolve the dicarboxylic acid standards or sample in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.[9]
4. Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure a clean system.
- Inject the standards and then the samples.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent retention times.
Caption: Chemical equilibrium of dicarboxylic acids and pH effect.
References
- 1. ijnrd.org [ijnrd.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. glsciences.cn [glsciences.cn]
- 8. chromtech.com [chromtech.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.com [hplc.com]
Technical Support Center: Efficient Oxidation of Long-Chain Alkanes to Dioic Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the efficient oxidation of long-chain alkanes to dioic acids. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the catalytic oxidation of long-chain alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective oxidation of long-chain alkanes to dioic acids?
A1: The main challenges include achieving high selectivity for the terminal oxidation at both ends of the alkane chain, preventing over-oxidation to shorter-chain acids or complete combustion to CO2, and managing catalyst deactivation. The inert nature of C-H bonds in alkanes necessitates reactive catalysts, which can also promote undesired side reactions.[1]
Q2: How do I choose an appropriate catalyst for my specific long-chain alkane?
A2: Catalyst selection depends on the alkane chain length, desired reaction conditions (e.g., temperature, pressure), and the oxidant used. Common choices include manganese oxides, cobalt-based catalysts, and supported noble metals like gold. For instance, manganese-based catalysts are known for their activity, but controlling selectivity can be challenging.[2] Supported gold nanoparticles have shown promise for selective oxidation under milder conditions.[3] Biocatalysts, such as fungal peroxygenases, offer high selectivity for terminal oxidation.[4]
Q3: What are the common byproducts, and how can their formation be minimized?
A3: Common byproducts include mono-carboxylic acids, ω-hydroxy fatty acids, ketones, and shorter-chain dicarboxylic acids resulting from C-C bond cleavage.[5] Minimizing byproduct formation can be achieved by optimizing reaction parameters such as temperature, pressure, and catalyst-to-substrate ratio. Careful selection of the solvent can also influence selectivity.[6][7]
Q4: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A4: In biphasic reaction systems (e.g., an aqueous oxidant and an organic alkane phase), a phase-transfer catalyst facilitates the transport of the oxidant or catalytic species from the aqueous phase to the organic phase where the reaction occurs.[1][8] This can significantly enhance the reaction rate. The structure of the PTC, such as the length of its alkyl chains, can impact its efficiency.[8]
Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Low Dioic Acid Yield | Low Catalyst Activity: The chosen catalyst may not be sufficiently active under the selected reaction conditions. | - Increase the reaction temperature or pressure within a safe range.- Screen different catalysts known for alkane oxidation (see Catalyst Performance Data).- Ensure proper activation of the catalyst before the reaction. |
| Poor Mass Transfer: In biphasic systems, inefficient mixing can limit the reaction rate. | - Increase the stirring speed to improve interfacial contact.- Consider using a phase-transfer catalyst to enhance reactant transport between phases.[8] | |
| Sub-optimal Reaction Conditions: Temperature, pressure, or reaction time may not be ideal. | - Systematically vary one parameter at a time (e.g., temperature in 10°C increments) to find the optimum.- Refer to literature for established protocols for similar substrates. | |
| Low Selectivity to Dioic Acid | Over-oxidation: The desired dioic acid is further oxidized to shorter-chain acids or CO2. | - Decrease the reaction temperature.- Reduce the concentration of the oxidant.- Shorten the reaction time and monitor product formation over time to identify the point of maximum dioic acid yield. |
| Non-selective Catalyst: The catalyst may be promoting oxidation at various positions along the alkane chain. | - Screen for more selective catalysts (e.g., those with shape-selective properties like zeolites).- Modify the existing catalyst to improve its selectivity, for example, by changing the support material.[2] | |
| Undesired Side Reactions: Formation of byproducts like mono-acids and ketones is favored. | - Adjust the oxidant-to-substrate ratio.- Investigate the effect of different solvents on the reaction pathway.[9] | |
| Catalyst Deactivation | Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface.[10][11] | - Lower the reaction temperature to reduce coking rates.- Implement a regeneration procedure, which may involve controlled oxidation to burn off coke followed by reduction.[12] |
| Poisoning: Impurities in the reactants or solvent binding to the active sites of the catalyst.[10] | - Use high-purity reactants and solvents.- Incorporate a guard bed to remove potential poisons before they reach the catalyst. | |
| Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.[13] | - Operate at the lowest effective temperature.- Choose a catalyst support that helps to stabilize the metal nanoparticles.[9] | |
| Inconsistent Results | Variability in Catalyst Preparation: Minor differences in synthesis can lead to significant changes in catalyst performance. | - Strictly follow a detailed and validated catalyst preparation protocol.- Thoroughly characterize each new batch of catalyst (e.g., using XRD, TEM, and surface area analysis) to ensure consistency. |
| Fluctuations in Reaction Conditions: Inconsistent control of temperature, pressure, or stirring rate. | - Use automated reaction systems for better control and reproducibility.- Carefully monitor and log all reaction parameters for each experiment. |
Data Presentation
Table 1: Comparative Performance of Catalysts in the Oxidation of n-Dodecane to Dodecanedioic Acid
| Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Dodecanedioic Acid (%) | Yield (%) | Reference |
| Fungal Peroxygenase | H₂O₂ | Room Temp. | 24 | >95 | High (major product) | Not specified | [4][14] |
| 2Ni0.5Pt@S-1 | H₂O | 600 | Not specified | ~98 | Not specified for dioic acid | Not specified for dioic acid | [4] |
| Pt/ZSM-22-Y | H₂ | 350 | Not specified | ~80 | Isomerization favored | Not specified for dioic acid | [15] |
| HZSM-5 | - | 450 | Not specified | ~75 | Cracking favored | Not specified for dioic acid | [16] |
Note: Direct comparative data for dioic acid yield is scarce in the literature, often focusing on other products like isomers or cracked fragments. The table reflects the available information.
Experimental Protocols
Protocol 1: Preparation of Supported Gold Nanoparticle Catalyst (Au/TiO₂) by Deposition-Precipitation
This protocol describes a general method for preparing a supported gold nanoparticle catalyst, which has shown activity in alkane oxidation.[9][12]
Materials:
-
HAuCl₄ solution
-
TiO₂ support
-
NaOH solution (for pH adjustment)
-
Deionized water
Procedure:
-
Suspend the TiO₂ support in deionized water.
-
Add the HAuCl₄ solution to the suspension with vigorous stirring.
-
Adjust the pH of the mixture to a value between 7 and 9 using the NaOH solution.
-
Age the suspension at 70°C for 1-2 hours with continuous stirring.
-
Filter the solid and wash thoroughly with deionized water until the filtrate is free of chloride ions (test with AgNO₃ solution).
-
Dry the catalyst in an oven at 100-120°C overnight.
-
Calcine the dried powder in air at 300-400°C for 4 hours.
Protocol 2: General Procedure for Catalytic Oxidation of n-Hexadecane
This protocol provides a general framework for the liquid-phase oxidation of a long-chain alkane. Specific parameters should be optimized for the chosen catalyst system.
Materials:
-
n-Hexadecane
-
Selected catalyst (e.g., Co/ZSM-5, MnO₂)
-
Oxidant (e.g., aqueous H₂O₂, O₂ gas)
-
Phase-transfer catalyst (if required)
Procedure:
-
In a high-pressure reactor equipped with a magnetic stirrer, gas inlet, and sampling port, add the n-hexadecane, solvent, and catalyst.
-
If using a phase-transfer catalyst, add it to the mixture.
-
Seal the reactor and purge with an inert gas (e.g., N₂ or Ar).
-
If using O₂ as the oxidant, pressurize the reactor to the desired pressure.
-
Heat the reactor to the target temperature while stirring.
-
If using a liquid oxidant like H₂O₂, add it to the reactor via a pump at a controlled rate.
-
Maintain the reaction at the set temperature and pressure for the desired duration, taking samples periodically for analysis.
-
After the reaction, cool the reactor to room temperature and depressurize safely.
-
Separate the catalyst from the reaction mixture by filtration.
-
Analyze the liquid products using GC-MS to determine the conversion of n-hexadecane and the yield of hexadecanedioic acid.
Protocol 3: GC-MS Analysis of Dioic Acids
This protocol outlines the general steps for quantifying long-chain dioic acids in a reaction mixture. Derivatization is typically required to increase the volatility of the diacids for GC analysis.[17][18]
Materials:
-
Reaction mixture sample
-
Internal standard (e.g., a deuterated dioic acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization reagent (e.g., BSTFA, BF₃/methanol)[19]
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Extraction:
-
Take a known volume of the reaction mixture and add a known amount of the internal standard.
-
Acidify the mixture with HCl.
-
Extract the organic components with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
-
Derivatization (Silylation with BSTFA):
-
Dissolve the dried extract in a suitable solvent (e.g., pyridine).
-
Add BSTFA and heat the mixture at 60-70°C for 30-60 minutes.[20]
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program for the oven to separate the components.
-
Operate the mass spectrometer in scan mode to identify the products and in selected ion monitoring (SIM) mode for quantification.
-
Quantify the dioic acid based on the peak area relative to the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for the catalytic oxidation of long-chain alkanes.
Caption: Troubleshooting decision tree for low dioic acid yield.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Frontiers | Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes [frontiersin.org]
- 3. Supported Gold Nanoparticles as Catalysts for the Oxidation of Alcohols and Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. researchgate.net [researchgate.net]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. cib.csic.es [cib.csic.es]
- 15. researchgate.net [researchgate.net]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Managing exothermic reactions during large-scale Hexadecanedioic acid synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions during the large-scale synthesis of Hexadecanedioic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure process safety and successful outcomes.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: Rapid and Uncontrolled Temperature Increase (Thermal Runaway)
-
Question: My reactor temperature is rising rapidly, and the cooling system is unable to keep up. What are the immediate steps I should take?
-
Answer: A rapid, uncontrolled temperature increase indicates a potential thermal runaway, a hazardous situation requiring immediate action.
-
Stop Reactant Feed: Immediately halt the addition of all reactants, especially the oxidizing agent or hydrogen gas, depending on the synthesis route.
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This may involve increasing the coolant flow rate or using a colder cooling medium if available.
-
Ensure Agitation: Verify that the reactor's agitator is functioning correctly to prevent the formation of localized hot spots.
-
Prepare for Emergency Quenching: If the temperature continues to rise, be prepared to initiate an emergency quenching procedure. This typically involves the rapid addition of a cold, inert solvent or a chemical inhibitor to stop the reaction and absorb excess heat.
-
Alert Personnel: Inform all personnel in the vicinity of the situation and be prepared to follow emergency shutdown and evacuation procedures if the temperature cannot be controlled.
-
Issue 2: Formation of Localized Hot Spots
-
Question: Temperature readings are inconsistent across the reactor, with some areas significantly hotter than others. What could be the cause and how can I mitigate this?
-
Answer: Localized hot spots are often a precursor to a thermal runaway and are typically caused by poor mixing.
-
Verify Agitation: Immediately check the agitator's speed and performance. Inadequate mixing can lead to areas of high reactant concentration and accelerated reaction rates.
-
Improve Reactant Dispersion: If possible, introduce reactants below the surface of the reaction mixture, near the agitator, to ensure rapid and even dispersion. For larger reactors, consider using multiple addition points.
-
Check for Viscosity Changes: A significant increase in the viscosity of the reaction mixture can impede mixing. If this occurs, you may need to adjust the solvent concentration or temperature.
-
Solvent and Diluent Selection: Utilize solvents with a high heat capacity to help absorb thermal energy. The use of an inert diluent can also moderate the reaction rate.
-
Issue 3: Reaction Stalling or Failure to Initiate
-
Question: The reaction temperature is not increasing as expected, or the reaction has stalled. What are the potential risks and how should I proceed?
-
Answer: A stalled reaction can be dangerous as it may lead to the accumulation of unreacted reagents. A sudden initiation of the reaction could then be very rapid and difficult to control.
-
Stop Reactant Feed: Immediately stop the addition of any further reactants to prevent further accumulation.
-
Check for Catalyst Activity: If a catalyst is being used, it may be inactive or "poisoned."
-
Verify Temperatures: Ensure that the initial temperature of the reaction mixture is appropriate for the reaction to initiate.
-
Controlled Temperature Increase: If it is safe to do so, a small, controlled increase in temperature may be necessary to initiate the reaction. This should be done with extreme caution and with emergency cooling on standby.
-
Analytical Monitoring: Use in-situ monitoring techniques (if available) to determine the concentration of reactants and products to understand the state of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal hazard associated with the large-scale synthesis of this compound?
A1: The primary hazard is a thermal runaway, which occurs when the heat generated by the exothermic reaction surpasses the rate of heat removal from the reactor.[1][2] This leads to an accelerated increase in temperature and reaction rate, potentially resulting in a dangerous rise in pressure, boiling of the solvent, and even reactor failure.[1] Synthesis routes involving oxidation or hydrogenation are often highly exothermic.
Q2: How does scaling up the synthesis of this compound affect the exothermic risk?
A2: Scaling up a reaction significantly increases the risk of a thermal runaway. The heat generated is proportional to the volume of the reactants, while the heat removed is proportional to the surface area of the reactor. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A reaction that is easily managed in the lab can become hazardous on a larger scale if the cooling capacity is not adequately increased.[1]
Q3: What are the key process parameters to monitor and control to prevent a thermal runaway?
A3: The most critical parameters to monitor are the temperature of the reaction mixture, the temperature of the cooling jacket inlet and outlet, the rate of reactant addition, and the pressure within the reactor. Continuous monitoring of these parameters is essential for early detection of any deviation from normal operating conditions.
Q4: What is a "semi-batch" operation, and how does it help in managing exothermic reactions?
A4: In a semi-batch operation, one or more reactants are added to the reactor in a controlled manner over time, rather than all at once. This allows for the rate of the reaction, and therefore the rate of heat generation, to be controlled by the rate of reactant addition. This is a crucial strategy for managing highly exothermic reactions on a large scale.[1]
Q5: What are the essential components of an emergency shutdown system for a large-scale exothermic reaction?
A5: An effective emergency shutdown system should include:
-
A rapid-acting valve to stop the feed of all reactants.
-
A system for emergency cooling, which could be a secondary cooling loop or the injection of a cold fluid.
-
A quenching system to rapidly inject a reaction inhibitor or a large volume of a cold, inert solvent.[1]
-
A pressure relief system (e.g., a rupture disc or relief valve) to safely vent the reactor in case of over-pressurization.
Data Presentation
The following table summarizes key quantitative data relevant to the thermal management of this compound and its synthesis.
| Parameter | Value | Significance |
| This compound Properties | ||
| Melting Point | 125-127 °C | Important for post-reaction processing and handling. |
| Hazardous Decomposition | Emits carbon monoxide and carbon dioxide upon heating. | Incompatible with strong oxidants; avoid excess heat.[3] |
| Representative Reaction Thermodynamics | ||
| Heat of Hydrogenation (general) | Highly Exothermic (e.g., -120 to -200 kJ/mol for C=C bonds) | The hydrogenation of precursors to this compound or the hydrogenation of the acid itself to the diol will release a significant amount of heat that must be managed. |
| Heat of Oxidation (general) | Highly Exothermic | Synthesis routes involving oxidation of alkanes or cycloalkanes are typically very exothermic and require careful control of the oxidant feed. |
Experimental Protocols
Protocol: Managing Exothermic Reactions During Large-Scale Hydrogenation for Dicarboxylic Acid Synthesis (General Guideline)
This protocol outlines a general procedure for controlling a large-scale exothermic hydrogenation reaction. It must be adapted based on specific reaction calorimetry data and equipment capabilities.
-
Pre-Reaction Safety and Equipment Checks:
-
Ensure all safety systems, including the emergency cooling, quenching system, and pressure relief devices, are fully operational.
-
Verify that all temperature and pressure sensors are calibrated and functioning correctly.
-
Confirm that the reactor's cooling jacket is filled with the appropriate coolant and the circulation system is active.
-
Purge the reactor and all lines with an inert gas (e.g., nitrogen) to remove any oxygen.
-
-
Reactant Charging:
-
Charge the reactor with the dicarboxylic acid precursor and the appropriate solvent.
-
Add the hydrogenation catalyst. Ensure the catalyst is kept wet with solvent to prevent pyrophoric reactions if it is a finely divided metal catalyst.
-
-
Controlled Hydrogen Introduction and Reaction Initiation:
-
Pressurize the reactor with nitrogen to check for leaks before introducing hydrogen.
-
Slowly introduce hydrogen up to the desired operating pressure.
-
Begin agitation and gradually heat the reactor to the target initiation temperature.
-
-
In-Process Monitoring and Control:
-
Continuously monitor the internal temperature and pressure of the reactor.
-
The rate of hydrogen uptake can be used as an indicator of the reaction rate.
-
If the internal temperature rises above the setpoint, immediately stop the hydrogen feed and increase cooling to the reactor jacket.
-
Maintain a constant watch on the pressure. A rapid increase in pressure could indicate a loss of cooling or a runaway reaction.
-
-
Reaction Completion and Cooldown:
-
Once the reaction is complete (as determined by the cessation of hydrogen uptake or by in-process analytics), stop the heating and cool the reactor to a safe temperature (e.g., < 50 °C).
-
Carefully vent the excess hydrogen pressure in a safe and controlled manner.
-
Purge the reactor with an inert gas before opening.
-
Mandatory Visualization
Caption: Troubleshooting workflow for a temperature excursion event.
Caption: Logical relationship for ensuring process safety in exothermic reactions.
References
Technical Support Center: Enhancing Mass Transfer in Heterogeneous Catalytic Reactions of Fatty Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heterogeneous catalytic reactions of fatty acids. The focus is on identifying and overcoming mass transfer limitations to improve reaction efficiency and product yield.
Troubleshooting Guide
This guide addresses common problems encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction rate is much lower than expected, even with a highly active catalyst. What could be the issue?
A1: A slow reaction rate, despite a good catalyst, often points towards mass transfer limitations. This means the transport of reactants to the active catalytic sites is the bottleneck, not the intrinsic speed of the reaction itself.[1] There are two main types of mass transfer limitations to consider:
-
External Mass Transfer Limitation: The transport of reactants from the bulk liquid or gas phase to the outer surface of the catalyst particle is hindered.
-
Internal Mass Transfer Limitation: The diffusion of reactants from the catalyst surface into its internal pores to reach the active sites is restricted.[2]
To diagnose this, you can systematically vary parameters that influence diffusion rates and observe the effect on the reaction rate. An increase in the reaction rate upon these changes suggests that mass transfer is a limiting factor.
Q2: How can I determine if my reaction is limited by external mass transfer?
A2: External mass transfer limitations can be diagnosed through a series of experiments. A common approach is to vary the agitation or stirring speed.
-
Experimental Test: Conduct the reaction at several different agitation speeds while keeping all other parameters (temperature, pressure, catalyst loading) constant.
-
Expected Outcome: If the reaction rate increases with increasing agitation speed up to a certain point and then plateaus, it indicates that the reaction was initially limited by external mass transfer.[3] The plateau signifies that the agitation is sufficient to overcome the external diffusion barrier, and the reaction is now either limited by the intrinsic kinetics or internal mass transfer. It is important to ensure that the catalyst particles are not settling at lower speeds.[4]
Q3: I've increased the stirring speed, but the reaction rate is still slow. What should I investigate next?
A3: If increasing the agitation speed does not improve the reaction rate, the limitation might be internal. Internal mass transfer limitations are related to the diffusion of reactants within the catalyst's pore structure.
-
Experimental Test: A key experiment is to test catalysts with different particle sizes.[2] Prepare catalyst batches with varying particle sizes (e.g., by sieving) and run the reaction under identical conditions.
-
Expected Outcome: If the reaction rate increases as the catalyst particle size decreases, it is a strong indication of internal mass transfer limitations.[2] Smaller particles have a shorter diffusion path for the reactants to reach the active sites within the pores.
Q4: Can the choice of solvent affect mass transfer in my fatty acid reaction?
A4: Yes, the solvent system plays a crucial role. In reactions where reactants are poorly miscible (e.g., oil and methanol), the use of a co-solvent can significantly enhance mass transfer.[5]
-
Troubleshooting Step: If you are running a solvent-free reaction or using a solvent in which one of the reactants has low solubility, consider introducing a co-solvent that is miscible with both reactants. This can reduce the interfacial resistance and improve the overall reaction rate. The addition of a fatty acid methyl ester (the product) can also act as a co-solvent, reducing the droplet size of the oil phase and improving mass transfer.[6]
Q5: My product selectivity is poor in a selective hydrogenation reaction. Could mass transfer be the cause?
A5: Absolutely. In selective hydrogenation of fatty acids, where the goal is to hydrogenate a specific double bond, mass transfer limitations can negatively impact selectivity.[1][4] For instance, in the hydrogenation of triglycerides, a higher concentration of hydrogen in the oil, which can be influenced by the reactor type and operating conditions, can lead to a reduction in linoleic acid selectivity and an increase in the formation of saturated fatty acids.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing mass transfer in heterogeneous catalytic reactions of fatty acids?
A1: Several factors can influence the rate of mass transfer. These include:
-
Agitation Speed: Higher speeds generally reduce external mass transfer resistance.[3]
-
Catalyst Particle Size: Smaller particles reduce internal diffusion path lengths.[2][7]
-
Catalyst Pore Structure: The size and tortuosity of the catalyst pores can impact internal diffusion.
-
Temperature: Higher temperatures increase diffusivity but can also affect reaction kinetics and selectivity.
-
Reactant Concentration and Molar Ratio: These can influence the concentration gradient, which is the driving force for mass transfer.
-
Solvent Properties: Viscosity and the ability to solubilize reactants are critical.[6]
-
Use of Phase Transfer Catalysts (PTCs): These can facilitate the movement of a reactant from one phase to another where the reaction occurs.[8]
-
Application of Ultrasound: Ultrasonication can create fine emulsions, significantly increasing the interfacial area and accelerating mass transfer in systems with immiscible reactants.[7][9]
Q2: How does ultrasound enhance mass transfer?
A2: Ultrasound improves mass transfer primarily through the phenomenon of acoustic cavitation. This involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid. The collapse of these bubbles generates intense local turbulence and microjets, which leads to:
-
Emulsification: Finely disperses immiscible liquids (like oil and methanol), dramatically increasing the interfacial area for reaction.[9]
-
Surface Cleaning: The cavitation can help to keep the catalyst surface clean from fouling.
-
Enhanced Mixing: The micro-turbulence improves the transport of reactants to the catalyst surface.
Ultrasound has been shown to reduce the reaction time for acid-catalyzed heterogeneous reactions to less than an hour.[9]
Q3: What is a phase transfer catalyst and how can it help?
A3: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction takes place.[8] In fatty acid reactions, which often involve an aqueous phase and an organic phase, a PTC can transport an ionic reactant from the aqueous phase to the organic phase where the fatty acid is present. This overcomes the insolubility of the reactants in different phases. Common PTCs include quaternary ammonium (B1175870) and phosphonium (B103445) salts.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving mass transfer in fatty acid reactions.
Table 1: Effect of Agitation Speed on Canola Oil Hydrogenation
| Agitation Speed (rpm) | Effect on Hydrogenation Rate | Reference |
| > 950 | No further increase in hydrogenation rate observed, indicating the absence of external mass transfer limitations above this speed. | [3] |
Table 2: Effect of Catalyst Loading and Reactant Ratio in Ultrasound-Assisted Esterification
| Parameter | Value | Result | Reference |
| Catalyst Loading (WS₂) | 2% to 32% | Ester yield increased from 7% to 53%. | [7] |
| FFAs-to-Methanol Molar Ratio | 1:15 | Achieved a maximum ester yield of 70%. Further increases in methanol (B129727) led to a decline in conversion. | [7] |
Table 3: Influence of Catalyst Particle Size on Esterification
| Catalyst | Particle Size | Observation | Reference |
| WS₂ | 90 nm vs. 2 µm | The study investigated different particle sizes, implying that smaller sizes offer a larger surface area, which can lead to higher catalytic activity, assuming no significant mass transfer limitations. | [7] |
Experimental Protocols
Protocol 1: Diagnosing External Mass Transfer Limitations by Varying Agitation Speed
-
Reactor Setup: Assemble a batch reactor equipped with a variable speed agitator, temperature control, and sampling port.
-
Reaction Mixture: Charge the reactor with the fatty acid, other reactants (e.g., alcohol, hydrogen), solvent (if any), and a fixed amount of the heterogeneous catalyst.
-
Initial Experiment: Set the agitation speed to a low, but sufficient, level to ensure the catalyst is suspended. Set the desired reaction temperature and pressure.
-
Sampling: Once the reaction starts, take samples at regular intervals and analyze them for product concentration or reactant conversion.
-
Varying Agitation: Repeat steps 3 and 4 at progressively higher agitation speeds, keeping all other conditions identical.
-
Data Analysis: Plot the initial reaction rate (or conversion at a specific time) as a function of the agitation speed. If the rate increases and then plateaus, external mass transfer was limiting at the lower speeds.
Protocol 2: Diagnosing Internal Mass Transfer Limitations by Varying Catalyst Particle Size
-
Catalyst Preparation: Prepare several batches of the same catalyst with different average particle sizes. This can be achieved by crushing and sieving the catalyst.
-
Reactor Setup: Use the same reactor setup as in Protocol 1.
-
Reaction Conditions: Choose an agitation speed that is in the plateau region determined from Protocol 1 to ensure external mass transfer is not limiting.
-
Experiment Execution: Perform the reaction with each catalyst particle size batch under identical conditions (temperature, pressure, catalyst mass, reactant concentrations).
-
Sampling and Analysis: Collect and analyze samples as described in Protocol 1.
-
Data Analysis: Plot the observed reaction rate as a function of the reciprocal of the catalyst particle diameter (or simply against the different size fractions). A significant increase in rate with decreasing particle size indicates internal mass transfer limitations.
Visualizations
Caption: Troubleshooting workflow for diagnosing mass transfer limitations.
Caption: Factors influencing mass transfer in heterogeneous catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 3. mdpi.com [mdpi.com]
- 4. aocs.org [aocs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound [mdpi.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs), with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My FAME peaks are co-eluting. What are the initial steps to troubleshoot this issue?
A1: Co-elution, where two or more compounds elute from the GC column simultaneously, can compromise accurate identification and quantification.[1] Initial troubleshooting should focus on confirming the co-elution and then systematically investigating common causes related to sample preparation and the GC method.[1]
Initial Troubleshooting Steps:
-
Confirm Peak Purity: If you are using a mass spectrometer (MS), you can verify co-elution by examining the mass spectra across the peak.[1] If the mass spectra are not consistent from the leading edge to the trailing edge, it indicates the presence of multiple components.[1] Asymmetrical peaks or the presence of a "shoulder" are also strong indicators of co-elution.[1]
-
Review Sample Preparation:
-
Incomplete Derivatization: Ensure the conversion of fatty acids to FAMEs is complete. Incomplete reactions can lead to broad or tailing peaks of the original free fatty acids, which may overlap with FAME peaks.[1][2] Using high-quality, low-moisture derivatization reagents is crucial.[2]
-
System Contamination: Extraneous peaks can arise from contamination in solvents, glassware, or from carryover from previous injections.[1] Running a blank solvent injection can help identify if a co-eluting peak is a contaminant.[1]
-
-
Optimize GC Method Parameters: Simple adjustments to your GC method can often resolve co-elution.[1] This involves modifying the oven temperature program, carrier gas flow rate, or injection parameters.
Q2: How can I optimize my GC oven temperature program to resolve co-eluting FAMEs?
A2: Optimizing the GC oven temperature program is a critical step in improving the separation of co-eluting FAMEs. The goal is to manipulate the elution of compounds to enhance resolution.
Key Parameters to Adjust:
-
Lower the Initial Temperature: A lower starting temperature increases the retention of early-eluting compounds, which can improve their separation from each other and the solvent front.[1]
-
Reduce the Temperature Ramp Rate: A slower ramp rate provides more time for compounds to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks. A ramp of 2-5°C per minute is often effective for resolving complex mixtures.[3]
-
Introduce Isothermal Holds: Adding an isothermal hold (holding the temperature constant) at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[4]
-
Employ Multiple Ramps: A multi-ramp program, with a slow ramp through the region of co-elution and faster ramps elsewhere, can improve separation without excessively long run times.[5]
Table 1: Example GC Oven Temperature Programs for FAME Analysis
| Parameter | Program 1 (General Purpose) | Program 2 (Enhanced Resolution) |
| Initial Temperature | 50°C, hold for 1 min | 50°C, hold for 2 min |
| Ramp 1 | 25°C/min to 175°C | 10°C/min to 180°C |
| Ramp 2 | 4°C/min to 230°C, hold for 5 min | 2°C/min to 220°C, hold for 10 min |
| Reference | [6] | [3] |
Q3: Can changing the GC column improve the separation of co-eluting FAMEs?
A3: Yes, the choice of the GC column, specifically its stationary phase, is the most critical factor for achieving selectivity and resolving co-eluting peaks, especially for FAME isomers.[7] If optimizing the GC method does not resolve the issue, changing the column is the next logical step.[1]
Column Selection Guidelines:
-
Stationary Phase Polarity: For FAME analysis, polar stationary phases are generally recommended.[3] Highly polar cyanopropyl stationary phases (e.g., HP-88, SP-2560, CP-Sil 88) are specifically designed for the separation of FAMEs, including challenging cis and trans isomers.[1][8][9] Polyethylene glycol (PEG) phases (e.g., DB-WAX, HP-INNOWax) are also commonly used.[3][8]
-
Column Dimensions:
-
Length: Longer columns provide higher resolution but result in longer analysis times.[1]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution.[10]
-
Film Thickness: Thinner films are suitable for high boiling point analytes like FAMEs and can lead to shorter retention times and sharper peaks.
-
Table 2: Common GC Columns for FAME Analysis
| Stationary Phase | Polarity | Key Applications | Example Columns |
| Biscyanopropyl Polysiloxane | Very High | Excellent for cis/trans isomer separation and complex mixtures. | HP-88, SP-2560, Rt-2560 |
| Cyanopropylphenyl Polysiloxane | High | Good for general FAME analysis and separation of cis/trans isomers. | DB-23, CP-Sil 88 |
| Polyethylene Glycol (PEG) | High | Widely used for FAME analysis, separates based on carbon number and degree of unsaturation. | DB-WAX, HP-INNOWax |
Q4: What is derivatization, and why is it necessary for the GC-MS analysis of fatty acids?
A4: Derivatization is a chemical reaction that modifies a compound to make it more suitable for a particular analytical method.[11] For GC analysis, fatty acids are typically converted into fatty acid methyl esters (FAMEs).[2] This is necessary because free fatty acids are polar and have low volatility, which can lead to poor peak shape, tailing, and adsorption onto the GC column, resulting in inaccurate and irreproducible results.[2] Derivatization to FAMEs increases their volatility and reduces their polarity, making them ideal for GC analysis.[2][12]
Q5: Even if my peaks are not fully separated chromatographically, can I still quantify them using GC-MS?
A5: Yes, if the co-eluting compounds have different mass spectra, you can use the mass spectrometer to selectively detect and quantify them.[13] By extracting the ion chromatograms for unique, non-overlapping ions for each compound, you can often achieve accurate quantification even with chromatographic co-elution.[13][14] This is a powerful feature of GC-MS.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)
This method is effective for both free fatty acids and the transesterification of esterified fatty acids.[15]
Materials:
-
Lipid sample
-
14% Boron trifluoride in methanol (B129727) (BF₃-Methanol)[16]
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Reaction vials with caps
-
Heating block or water bath
Procedure:
-
Weigh 1-25 mg of the lipid sample into a reaction vial.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.[16]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 5-10 minutes in a heating block or water bath.[16]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[16]
-
Vortex for 10 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[16]
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in FAME analysis.
Caption: The general experimental workflow for the analysis of fatty acid methyl esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Long-Chain Dicarboxylic Acids in Polymer Synthesis: Hexadecanedioic Acid and Its Counterparts
For researchers and scientists in polymer chemistry and material science, the selection of appropriate monomers is a critical step in designing polymers with desired properties. Long-chain dicarboxylic acids are key building blocks for high-performance polymers such as polyesters and polyamides. This guide provides an objective comparison of hexadecanedioic acid (C16) with other long-chain dicarboxylic acids, including sebacic acid (C10), dodecanedioic acid (C12), and octadecanedioic acid (C18), focusing on the performance of the resulting polymers. The information is supported by experimental data and detailed methodologies to aid in material selection and development.
The length of the aliphatic chain in these dicarboxylic acids significantly influences the thermal and mechanical properties of the final polymer. Generally, a longer chain length imparts greater flexibility and lower melting points, while also affecting crystallinity and chemical resistance.
Performance Data of Polyamides
Long-chain dicarboxylic acids are frequently used in the synthesis of polyamides, commonly known as nylons. The properties of these polymers are highly dependent on the chain length of both the dicarboxylic acid and the diamine used in the polymerization. The following table summarizes the thermal properties of various polyamides synthesized from different long-chain dicarboxylic acids and hexamethylenediamine (B150038) (HMD), a common diamine.
| Dicarboxylic Acid | Polyamide | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Sebacic Acid (C10) | PA 6,10 | ~220 | ~50 | >400 |
| Dodecanedioic Acid (C12) | PA 6,12 | ~210-225[1] | ~40-65[1] | >400[1] |
| Tetradecanedioic Acid (C14) | PA 6,14 | 213 | 64 | 453 |
| This compound (C16) | PA 6,16 | 208 | 61 | 451 |
| Octadecanedioic Acid (C18) | PA 6,18 | 204 | 58 | 448 |
Table 1: Thermal Properties of Polyamides from Long-Chain Dicarboxylic Acids and Hexamethylenediamine. Data for PA 6,14, PA 6,16, and PA 6,18 are from a comparative study on renewable long-chain aliphatic polyamides.
The mechanical properties of these polyamides are also influenced by the dicarboxylic acid chain length.
| Dicarboxylic Acid | Polyamide | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Sebacic Acid (C10) | PA 6,10 | 55-70 | 1.6-2.8 | 100-300 |
| Dodecanedioic Acid (C12) | PA 6,12 | 50-70[1] | 1.5-2.8[1] | 100-300[1] |
| Tetradecanedioic Acid (C14) | PA 6,14 | 48 | 1.6 | >300 |
| This compound (C16) | PA 6,16 | 45 | 1.4 | >300 |
| Octadecanedioic Acid (C18) | PA 6,18 | 43 | 1.3 | >300 |
Table 2: Mechanical Properties of Polyamides from Long-Chain Dicarboxylic Acids and Hexamethylenediamine. Data for PA 6,14, PA 6,16, and PA 6,18 are from a comparative study on renewable long-chain aliphatic polyamides.
Performance Data of Polyesters
Long-chain dicarboxylic acids are also crucial in the synthesis of polyesters, which are valued for their biodegradability and versatility. The thermal and mechanical properties of polyesters are similarly dependent on the monomer chain lengths. The following tables provide a comparison of polyesters synthesized from various long-chain dicarboxylic acids and a common diol, 1,4-butanediol.
| Dicarboxylic Acid | Polyester (B1180765) | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Sebacic Acid (C10) | Poly(butylene sebacate) (PBS) | 49-52 | -15 to -27 | 411-418 |
| Dodecanedioic Acid (C12) | Poly(butylene dodecanedioate) (PBD) | ~73 | Not widely reported | High thermal stability |
| This compound (C16) | Poly(butylene hexadecanedioate) | Not widely reported | Not widely reported | Not widely reported |
| Octadecanedioic Acid (C18) | Poly(butylene octadecanedioate) | ~89 | Not widely reported | Not widely reported |
Table 3: Thermal Properties of Polyesters from Long-Chain Dicarboxylic Acids and 1,4-Butanediol. Data is compiled from various sources. Direct comparative data for polyesters from this compound is limited in publicly available literature.
| Dicarboxylic Acid | Polyester | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Sebacic Acid (C10) | Poly(butylene sebacate) (PBS) | 30-40 | 300-450 | 200-500 |
| Dodecanedioic Acid (C12) | Poly(butylene dodecanedioate) (PBD) | ~7 | ~68 | >1400 |
| This compound (C16) | Poly(butylene hexadecanedioate) | Not widely reported | Not widely reported | Not widely reported |
| Octadecanedioic Acid (C18) | Poly(butylene octadecanedioate) | Not widely reported | Not widely reported | Not widely reported |
Table 4: Mechanical Properties of Polyesters from Long-Chain Dicarboxylic Acids and 1,4-Butanediol. Data is compiled from various sources. Direct comparative data for polyesters from this compound is limited in publicly available literature.
Experimental Protocols
Synthesis of Polyamides via Melt Polycondensation
A two-step method is typically employed for the synthesis of high-molecular-weight polyamides.
Step 1: Nylon Salt Preparation
-
An equimolar amount of the dicarboxylic acid and diamine (e.g., hexamethylenediamine) are dissolved in a suitable solvent, often ethanol (B145695) or methanol, at an elevated temperature to ensure complete dissolution.
-
The solution is then cooled to allow for the precipitation of the nylon salt. This step is crucial for achieving a precise 1:1 molar ratio of the monomers.
-
The precipitated salt is filtered, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
Step 2: Melt Polycondensation
-
The dried nylon salt is charged into a high-pressure stainless-steel reactor equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
The reactor is purged with high-purity nitrogen to create an inert atmosphere.
-
The temperature is gradually raised to a point above the melting temperature of the specific nylon being synthesized (e.g., 230-250°C for polyamides from C14-C18 dicarboxylic acids).
-
The reaction is allowed to proceed under these conditions for a set period (e.g., 20 hours) to form a prepolymer.
-
To increase the molecular weight, a high vacuum is applied for several hours to facilitate the removal of water formed during the condensation reaction.
-
The resulting molten polymer is then extruded, cooled, and pelletized for further characterization.
Synthesis of Polyesters via Melt Polycondensation
The synthesis of polyesters from dicarboxylic acids and diols is typically carried out via a two-stage melt polycondensation process.
Stage 1: Esterification
-
Equimolar amounts of the dicarboxylic acid and a slight excess of the diol (e.g., 1,4-butanediol, with a molar ratio of approximately 1:1.2) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column.
-
A catalyst, such as titanium(IV) butoxide or antimony trioxide, is added to the mixture.
-
The temperature is gradually increased (e.g., to 180-200°C) under a nitrogen atmosphere while stirring.
-
Water is continuously removed from the reaction mixture by distillation as the esterification reaction proceeds. This stage is typically continued until the theoretical amount of water is collected.
Stage 2: Polycondensation
-
The temperature is further increased (e.g., to 220-250°C).
-
The pressure is gradually reduced to a high vacuum (e.g., <1 mbar) to facilitate the removal of the excess diol and any remaining water, thereby driving the polymerization reaction to completion and achieving a high molecular weight.
-
The reaction is continued under these conditions until the desired melt viscosity is reached, which is indicative of the target molecular weight.
-
The molten polyester is then extruded from the reactor, cooled, and pelletized.
Characterization of Polymers
The synthesized polymers are typically characterized using a range of analytical techniques to determine their properties.
-
Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC) is employed to determine the glass transition temperature (Tg) and melting temperature (Tm).[1] Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[1]
-
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition temperature (Td) of the polymer.[1] Samples are heated at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere, and the weight loss is recorded as a function of temperature.[1]
-
-
Mechanical Properties:
Visualizing the Polymer Synthesis Workflow
The following diagrams illustrate the general workflows for the synthesis and characterization of polyamides and polyesters from long-chain dicarboxylic acids.
Caption: General workflow for polymer synthesis and characterization.
Caption: Factors influencing final polymer properties.
References
A Comparative Guide to Purity Assessment of Synthetic Hexadecanedioic Acid: Titration vs. Gas Chromatography
For researchers, scientists, and drug development professionals, the purity of synthetic compounds is a critical parameter influencing experimental outcomes, product quality, and regulatory compliance. Hexadecanedioic acid, a 16-carbon dicarboxylic acid, serves as a valuable building block in various applications, including the synthesis of polymers, lubricants, and pharmaceuticals. Ensuring its purity is paramount. This guide provides an objective comparison of two common analytical techniques for purity assessment of synthetic this compound: traditional acid-base titration and modern gas chromatography (GC). We present detailed experimental protocols, comparative data, and a workflow diagram to assist researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods
The choice between titration and gas chromatography for purity assessment depends on several factors, including the need for impurity identification, desired accuracy, sample throughput, and available instrumentation.
Acid-Base Titration is a classical analytical method that quantifies the total acidic content of a sample. It is a cost-effective and rapid technique suitable for routine quality control, providing a measure of the overall purity with respect to acidic or basic impurities. However, it is a non-specific method and cannot distinguish between the target dicarboxylic acid and any other acidic impurities that may be present.
Gas Chromatography (GC) , on the other hand, is a powerful separation technique that can separate, identify, and quantify individual volatile components in a sample. For non-volatile compounds like this compound, a derivatization step is necessary to convert the carboxylic acid groups into more volatile esters or silyl (B83357) ethers.[1][2] This method offers high specificity and sensitivity, enabling the detection and quantification of various impurities, including unreacted starting materials, byproducts, and residual solvents.[3]
The following table summarizes the key performance characteristics of titration and GC for the purity assessment of synthetic this compound.
| Parameter | Acid-Base Titration | Gas Chromatography (GC) | Alternative Methods |
| Principle | Neutralization reaction between an acid and a base. | Separation of volatile compounds based on their partitioning between a stationary and mobile phase. | High-Performance Liquid Chromatography (HPLC): A robust method for quantifying non-volatile impurities without derivatization.[3] Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the main component and can identify impurities at sufficient concentrations.[3] |
| Specificity | Low; quantifies total acidity. Does not differentiate between this compound and other acidic impurities. | High; separates and quantifies individual components, allowing for impurity profiling. | HPLC: High specificity for non-volatile compounds. NMR: High structural specificity. |
| Sensitivity | Moderate; typically in the milligram range. | High; can detect impurities at trace levels (ppm or ppb). | HPLC: High sensitivity, especially with detectors like mass spectrometry (MS). NMR: Lower sensitivity compared to chromatographic methods. |
| Quantitative Data | Provides a single purity value based on the total acid content (e.g., 99.5% purity). | Provides the percentage of the main component and the percentage of each detected impurity (e.g., 99.5% this compound, 0.2% Monomethyl hexadecanedioate, 0.1% Water, 0.2% Other). | HPLC: Provides area percentage of the main peak and impurity peaks. qNMR: Can provide highly accurate quantitative results with an internal standard. |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex; requires derivatization to increase volatility.[4] | HPLC: Simple dissolution. NMR: Simple dissolution in a deuterated solvent. |
| Analysis Time | Fast; typically a few minutes per sample. | Slower; includes derivatization time and chromatographic run time (typically 30-60 minutes). | HPLC: Moderate run times. NMR: Fast acquisition times. |
| Cost | Low; requires basic laboratory glassware and reagents. | High; requires a gas chromatograph, specialized columns, and high-purity gases. | HPLC & NMR: High initial instrument cost. |
| Typical Purity Results | ≥97%[5] | ≥96%[6] | N/A |
Experimental Protocols
Detailed methodologies for both titration and gas chromatography are provided below to ensure accurate and reproducible purity assessment of synthetic this compound.
Acid-Base Titration Protocol
This protocol describes the determination of the total acid content of synthetic this compound by titration with a standardized sodium hydroxide (B78521) solution.
Materials:
-
Synthetic this compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (B145695) (95%), neutralized
-
Phenolphthalein (B1677637) indicator solution
-
Analytical balance
-
Buret, 50 mL
-
Volumetric flask, 100 mL
-
Erlenmeyer flasks, 250 mL
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh approximately 0.5 g of the synthetic this compound sample and transfer it to a 250 mL Erlenmeyer flask.
-
Add 50 mL of neutralized 95% ethanol to the flask and stir with a magnetic stirrer until the sample is completely dissolved. Gentle heating may be applied if necessary.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Fill the buret with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color.[7]
-
Record the final volume of the NaOH solution.
-
Perform the titration in triplicate to ensure accuracy.
Calculation of Purity: The purity of this compound is calculated using the following formula:
Purity (%) = (V * M * 143.2) / w * 100
Where:
-
V is the volume of NaOH solution used in liters (L)
-
M is the molarity of the NaOH solution (mol/L)
-
143.2 is the equivalent weight of this compound (molar mass/2)
-
w is the weight of the this compound sample in grams (g)
Gas Chromatography (GC) Protocol
This protocol describes the purity assessment of synthetic this compound by GC after derivatization to its trimethylsilyl (B98337) (TMS) esters.
Materials:
-
Synthetic this compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270), anhydrous
-
Internal Standard (e.g., Tetracosane)
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
GC capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler vials with inserts
-
Heating block or oven
Procedure:
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Tetracosane) in pyridine at a concentration of approximately 1 mg/mL.
-
Sample Preparation (Silylation): a. Accurately weigh approximately 10 mg of the synthetic this compound sample into an autosampler vial. b. Add 100 µL of the internal standard stock solution. c. Add 200 µL of pyridine and 200 µL of BSTFA with 1% TMCS to the vial.[3] d. Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[4] e. Cool the vial to room temperature before injection.
-
GC-FID Conditions:
-
Injector Temperature: 280°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: a. Identify the peaks corresponding to the di-TMS-hexadecanedioate and the internal standard based on their retention times. b. Integrate the peak areas of all components in the chromatogram. c. Calculate the purity of this compound using the area percent normalization method or, for higher accuracy, by creating a calibration curve with a certified reference standard.
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflows for the purity assessment of synthetic this compound by titration and GC.
Conclusion
Both acid-base titration and gas chromatography are valuable techniques for assessing the purity of synthetic this compound. Titration offers a rapid and cost-effective method for determining total acidity, making it suitable for routine quality control where the impurity profile is well-understood. In contrast, GC provides a more comprehensive analysis, enabling the separation, identification, and quantification of individual impurities. For researchers in drug development and other high-stakes applications, the specificity and sensitivity of GC are often indispensable for ensuring the quality and safety of their materials. The choice of method should be guided by the specific requirements of the analysis, balancing the need for detailed impurity profiling with practical considerations such as cost and sample throughput.
References
- 1. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound 96 505-54-4 [sigmaaldrich.com]
- 7. alameda.edu [alameda.edu]
A Comparative Guide to the Validation of LC-MS/MS, GC-MS, and HPLC Assays for Hexadecanedioic Acid in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical methods for the quantification of hexadecanedioic acid (HDA) in clinical research: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate assay is critical for generating reliable data in clinical studies, where HDA is gaining interest as a potential biomarker. This document presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in methodological decisions.
This compound, a 16-carbon dicarboxylic acid, has been identified as a potential endogenous biomarker for evaluating drug-drug interactions mediated by hepatic organic anion-transporting polypeptides (OATPs).[1][2] Its accurate quantification in biological matrices such as human plasma is therefore essential for advancing clinical research in this area.
Comparative Analysis of Assay Performance
The choice of analytical methodology for the quantification of this compound in clinical studies hinges on a balance of sensitivity, specificity, throughput, and the need for derivatization. LC-MS/MS has emerged as a highly robust and sensitive method, while GC-MS and HPLC present viable alternatives with their own distinct advantages and disadvantages.
Table 1: Comparison of Validation Parameters for this compound Assays
| Parameter | LC-MS/MS | GC-MS (with Silylation) | HPLC-UV |
| Linearity Range | 2.5 - 1000 nM[1][2] | 250 - 2000 ng/mL (for a C18 dicarboxylic acid) | 0.05 - 200 µg/mL (for Valproic Acid, a dicarboxylic acid analog) |
| Limit of Quantification (LoQ) | 2.5 nM[1][2] | 250 ng/mL (for a C18 dicarboxylic acid) | 0.05 µg/mL (for Valproic Acid) |
| Accuracy (Recovery) | 95.5% - 104.9%[1] | 92.6% - 104.0% (for a C18 dicarboxylic acid) | 86.7% - 107% (for Valproic Acid) |
| Precision (%RSD) | Intra-day: ≤ 8.5% Inter-day: ≤ 10.7%[1] | Intra-day: < 5% Inter-day: < 7% (for a C18 dicarboxylic acid) | Intra-day: ≤ 10.0% Inter-day: ≤ 10.0% (for Valproic Acid) |
| Derivatization Required | No | Yes (typically silylation or esterification) | Generally no, but can be used to improve sensitivity |
| Specificity | High (based on mass-to-charge ratio) | High (based on mass-to-charge ratio) | Moderate (potential for interference from co-eluting compounds) |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay. Below are representative protocols for the quantification of this compound using LC-MS/MS, GC-MS, and HPLC.
LC-MS/MS Assay Protocol
This protocol is based on the validated method by Shen et al. (2018) for the determination of this compound in human plasma.[1]
1. Sample Preparation:
-
To 50 µL of human plasma, add an internal standard solution.
-
Perform protein precipitation by adding 200 µL of acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and the internal standard.
GC-MS Assay Protocol (with Silylation)
As a non-volatile compound, this compound requires derivatization prior to GC-MS analysis to increase its volatility. Silylation is a common and effective method.
1. Sample Preparation and Derivatization:
-
Extract this compound from the plasma sample using a suitable organic solvent.
-
Evaporate the solvent to obtain the dried extract.
-
Add a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an anhydrous solvent like pyridine.
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to facilitate the derivatization reaction.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions:
-
GC Column: A non-polar or semi-polar capillary column.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to separate the analytes.
-
Injector Temperature: Optimized for the derivatized analyte.
-
Mass Spectrometer: A quadrupole mass spectrometer with an electron ionization (EI) source.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the silylated this compound derivative.
HPLC-UV Assay Protocol
HPLC with UV detection offers a more straightforward approach as it generally does not require derivatization for dicarboxylic acids.
1. Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from the plasma sample and remove interfering substances.
-
Evaporate the extraction solvent.
-
Reconstitute the residue in the HPLC mobile phase.
2. HPLC-UV Conditions:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector set at a low wavelength (e.g., 210 nm), as dicarboxylic acids have weak chromophores.
Conclusion
The choice of an analytical method for the quantification of this compound in clinical studies should be guided by the specific requirements of the research. LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for detecting low endogenous levels of HDA and for studies requiring high accuracy. GC-MS provides a robust alternative, particularly when high selectivity is needed, but requires a derivatization step which can add complexity to the sample preparation. HPLC-UV is a simpler and more accessible technique that can be suitable for applications where the expected concentrations of HDA are higher and the sample matrix is less complex. The validation data and protocols presented in this guide provide a foundation for researchers to select and implement the most appropriate method for their clinical investigations.
References
Evaluating the performance of Hexadecanedioic acid-based polymers against industry standards
For researchers, scientists, and drug development professionals, the selection of a polymer for a specific application is a critical decision, balancing performance, biocompatibility, and processability. This guide provides an objective comparison of the performance of biodegradable polymers based on hexadecanedioic acid against two industry-standard aliphatic polyesters: Poly(lactic-co-glycolic acid) (PLGA) and Poly(caprolactone) (PCL).
This compound, a long-chain dicarboxylic acid, offers the potential to create polyesters with unique properties, including increased flexibility and hydrophobicity, which can be advantageous in various biomedical applications such as drug delivery and tissue engineering. This guide summarizes key performance indicators, provides detailed experimental methodologies for their evaluation, and presents visual workflows to aid in the rational design and selection of these advanced biomaterials.
Comparative Performance Data
The following tables provide a summary of the key performance characteristics of this compound-based polyesters in comparison to PLGA and PCL. It is important to note that the properties of polymers can vary significantly based on molecular weight, copolymer composition, and processing conditions. The data presented here are representative values collated from various studies.
Thermal Properties
The thermal properties of a polymer are crucial for determining its processing window and its stability under physiological conditions. The glass transition temperature (Tg) indicates the transition from a rigid, glassy state to a more flexible, rubbery state, while the melting temperature (Tm) is characteristic of crystalline domains.
| Property | This compound-Based Polyester (Representative) | PLGA (50:50) | PCL |
| Glass Transition Temperature (Tg) (°C) | -30 to 20 | 45-55[1] | -60[1] |
| Melting Temperature (Tm) (°C) | 60 - 90 | Amorphous[1] | 59-64[1] |
Note: The properties of this compound-based polyesters can be tuned by the choice of diol co-monomer.
Mechanical Properties
Mechanical properties dictate the suitability of a polymer for load-bearing applications and its ability to withstand mechanical stresses during implantation and function.
| Property | This compound-Based Polyester (Representative) | PLGA (50:50) | PCL |
| Tensile Strength (MPa) | 15 - 40 | 40-50 | 20-35 |
| Young's Modulus (GPa) | 0.2 - 0.8 | 1.0-2.0 | 0.2-0.4 |
| Elongation at Break (%) | 100 - 800 | 2-10 | 100-1000 |
Note: Long-chain aliphatic polyesters generally exhibit greater flexibility and lower modulus compared to the more rigid PLGA.
Biocompatibility and Degradation
Biocompatibility is a prerequisite for any material intended for in vivo use. The degradation profile of a biodegradable polymer is critical for applications such as controlled drug release and tissue scaffolding, where the rate of degradation should ideally match the rate of tissue regeneration.
| Property | This compound-Based Polyester (Representative) | PLGA | PCL |
| Biocompatibility | Generally considered biocompatible due to degradation into non-toxic products. | FDA-approved and widely used in clinical applications.[2] | FDA-approved with a long history of safe use in medical devices.[2] |
| In Vitro Degradation (Time for significant mass loss) | Months to over a year | Weeks to months[3] | Months to years[4] |
| Degradation Mechanism | Primarily bulk hydrolysis of ester bonds. | Bulk hydrolysis; degradation rate is tunable by altering the lactide-to-glycolide ratio.[3] | Slower bulk hydrolysis compared to PLGA.[4] |
Experimental Protocols
To ensure the reproducibility and comparability of performance data, standardized experimental protocols are essential. This section details the methodologies for the key experiments cited in this guide.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing aliphatic polyesters from diacids and diols.
Materials:
-
This compound
-
Aliphatic diol (e.g., 1,6-hexanediol, 1,12-dodecanediol)
-
Catalyst (e.g., tin(II) 2-ethylhexanoate (B8288628) or titanium(IV) butoxide)
-
Nitrogen gas supply
-
High vacuum pump
-
Glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Esterification: Equimolar amounts of this compound and the diol are charged into the reactor. The catalyst is added, and the mixture is heated to 180-200°C under a slow stream of nitrogen to facilitate the initial esterification and removal of water.
-
Polycondensation: The temperature is raised to 220-240°C, and a high vacuum is gradually applied to remove the remaining water and drive the polymerization to achieve a high molecular weight. The reaction is monitored by the increase in melt viscosity.[5]
References
- 1. A comparative analysis of PLA and PCL microparticles for hydrophilic and hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biocompatibility evaluation of mPEG-PLGA-PLL copolymer and different LA/GA ratio effects for biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dicarboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dicarboxylic acids (DCAs) is crucial in various fields, from clinical diagnostics to pharmaceutical development, as they serve as important biomarkers for metabolic disorders and play roles in various physiological processes. Cross-validation of analytical methods is essential to ensure the reliability and comparability of data, particularly when different techniques are employed within a study or across different laboratories. This guide provides an objective comparison of the two most prominent analytical methods for DCA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), with a brief mention of enzymatic assays.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, throughput, and the specific requirements of the study. The following tables summarize the quantitative performance of LC-MS/MS and GC-MS for the analysis of dicarboxylic acids, based on available data from various studies. It is important to note that performance characteristics can vary depending on the specific analyte, matrix, and instrumentation.
Table 1: Performance Characteristics of LC-MS/MS for Dicarboxylic Acid Quantification
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | >0.99 | [1] |
| Limit of Detection (LOD) | 0.05 µmol/L (for Methylmalonic Acid) | [2] |
| fg levels (with derivatization) | [3] | |
| Limit of Quantification (LOQ) | 0.1 µmol/L (for Methylmalonic Acid) | [2] |
| 5–40 pg (for most acids) | [4][5] | |
| Accuracy (% Mean) | 95.4% to 98.1% | [1] |
| Precision (% RSD) | ≤7.5% | [2] |
| <15% | [6] |
Table 2: Performance Characteristics of GC-MS for Dicarboxylic Acid Quantification
| Validation Parameter | Typical Performance | Reference |
| Linearity (r²) | 0.9929 to 0.9994 | [7] |
| Limit of Detection (LOD) | 1–4 pg (with esterification and SIM) | [4] |
| ≤4 ng m−3 (for atmospheric aerosols) | [8] | |
| Limit of Quantification (LOQ) | Data not consistently reported | |
| Accuracy (% Recovery) | 95-105% | |
| Precision (% RSD) | ≤15% | [8] |
| <3.01% | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of dicarboxylic acids using LC-MS/MS and GC-MS.
LC-MS/MS Method
This method offers high sensitivity and selectivity, making it ideal for quantifying low-level analytes in complex biological matrices.[3]
1. Sample Preparation (Protein Precipitation and Extraction):
-
To a biofluid sample (e.g., plasma, urine), add ice-cold acetonitrile (B52724) (-20°C) in a 5:1 volume ratio (acetonitrile:sample).[9]
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., 14,000 RPM) for 15 minutes at 4°C.[9]
-
Carefully collect the supernatant.
-
For further purification, perform a liquid-liquid extraction by acidifying the supernatant and extracting with a solvent like ethyl acetate.[3]
2. Derivatization (Optional but common for enhancing sensitivity):
-
Dicarboxylic acids can be derivatized to enhance their ionization efficiency and chromatographic retention.[3]
-
A common method involves esterification, for example, by reacting the extracted DCAs with butanolic HCl to form dibutyl esters.[2]
3. Chromatographic Conditions:
-
Instrument: A UHPLC system coupled to a tandem mass spectrometer.[10]
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[10]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode for derivatized DCAs or negative mode for underivatized DCAs.[2][11]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[3][10]
GC-MS Method
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For dicarboxylic acids, derivatization is a mandatory step to increase their volatility.[9]
1. Sample Preparation:
-
Follow the same protein precipitation and liquid-liquid extraction steps as described for the LC-MS/MS method.[9]
2. Derivatization (Essential):
-
Silylation: The dried extract is reacted with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. The reaction is typically heated (e.g., at 60-100°C for 30-60 minutes).[9]
-
Esterification: The extract is reacted with an alcohol (e.g., butanol) in the presence of an acid catalyst (e.g., BF3 or H2SO4) and heated to form esters.[7][9]
3. Gas Chromatographic Conditions:
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms).[9]
-
Injection Mode: Splitless or split, depending on the analyte concentration.[9]
-
Injector Temperature: 250°C.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[9]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized DCAs, for example, starting at 60°C and ramping up to 300°C.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).[9]
-
Ion Source Temperature: 200-230°C.[9]
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[8]
Enzymatic Assays
Enzymatic assays offer high specificity for a particular analyte but are generally not suitable for the simultaneous quantification of a wide range of dicarboxylic acids. These assays rely on an enzyme that specifically reacts with the target dicarboxylic acid, and the resulting product is measured, often spectrophotometrically. While highly specific, the development and validation of enzymatic assays for each individual dicarboxylic acid can be time-consuming and may not be readily available.[12][13]
Cross-Validation Workflow
Cross-validation is a critical process to ensure the comparability of results when using different analytical methods.[14][15] The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for dicarboxylic acid quantification.
Caption: A typical workflow for the cross-validation of two analytical methods.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of dicarboxylic acids. LC-MS/MS generally offers higher throughput and is suitable for a wider range of polar and thermally labile compounds, while GC-MS, with its mandatory derivatization step, provides excellent chromatographic resolution and sensitivity.[16][17] The choice of method should be based on the specific dicarboxylic acids of interest, the required sensitivity, the sample matrix, and the available instrumentation. Regardless of the chosen method, a thorough validation according to regulatory guidelines is imperative to ensure data quality and reliability.[18][19] Cross-validation should be performed when multiple methods are used to ensure the consistency and comparability of the generated data.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Limits of detections for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 17. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. fda.gov [fda.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Structural Confirmation of Hexadecanedioic Acid Derivatives: 2D NMR vs. ESI-MS/MS
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of chemical research. This guide provides an objective comparison between two powerful analytical techniques—Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)—for the structural elucidation of hexadecanedioic acid derivatives. To illustrate this comparison, we will use the hypothetical molecule, N-benzyl-hexadecanedioic acid monoamide , as a case study.
Introduction to the Challenge:
This compound is a 16-carbon linear dicarboxylic acid. Its derivatives, which may involve esterification or amidation at one or both ends, possess long aliphatic chains. This structural feature can present challenges for certain analytical techniques. While 1D NMR provides initial insights, the overlapping signals from the numerous methylene (B1212753) (-CH2-) groups in the long alkyl chain often necessitate the use of more advanced methods like 2D NMR for complete and unambiguous structural assignment. ESI-MS/MS offers a complementary approach, providing information about the molecular weight and fragmentation patterns, which can also be pieced together to deduce the structure.
Comparative Analysis of 2D NMR and ESI-MS/MS
The structural confirmation of N-benzyl-hexadecanedioic acid monoamide will be used to highlight the strengths and limitations of each technique.
2D NMR Spectroscopy: A Detailed Look at Connectivity
2D NMR experiments provide through-bond correlations between nuclei, allowing for the step-by-step assembly of the molecular structure. The key experiments for a molecule like N-benzyl-hexadecanedioic acid monoamide are COSY, HSQC, and HMBC.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For our target molecule, COSY would be instrumental in confirming the connectivity within the benzyl (B1604629) group and tracing the couplings along the aliphatic chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is essential for assigning the carbon signals corresponding to each proton environment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful of the three for piecing together the entire structure. It shows correlations between protons and carbons over two to three bonds. Crucially, it can establish long-range connections, for instance, between the benzylic protons and the amide carbonyl carbon, unequivocally confirming the position of the benzylamide group.
Hypothetical 2D NMR Data for N-benzyl-hexadecanedioic acid monoamide:
The following table summarizes the expected key 2D NMR correlations for the structural confirmation of N-benzyl-hexadecanedioic acid monoamide.
| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlation (with ¹H at) | HSQC Correlation | HMBC Correlation (with ¹³C at) |
| ~7.3 ppm (m, 5H, Ar-H) | ~127-129 ppm | Each other | Yes | Aromatic Quaternary Carbon (~138 ppm), Benzylic CH₂ (~44 ppm) |
| ~4.4 ppm (d, 2H, -CH₂-Ph) | ~44 ppm | Amide N-H (~6.5 ppm) | Yes | Amide C=O (~174 ppm), Aromatic Quaternary Carbon (~138 ppm) |
| ~6.5 ppm (t, 1H, N-H) | - | Benzylic CH₂ (~4.4 ppm) | No | Amide C=O (~174 ppm), Benzylic CH₂ (~44 ppm) |
| ~2.2 ppm (t, 2H, -CH₂-CONH) | ~36 ppm | ~1.6 ppm | Yes | Amide C=O (~174 ppm), ~25 ppm |
| ~1.6 ppm (m, 4H) | ~25 ppm, ~29 ppm | ~2.2 ppm, ~1.3 ppm | Yes | ~36 ppm, ~34 ppm, ~29 ppm |
| ~1.3 ppm (br m, 18H) | ~29 ppm | ~1.6 ppm | Yes | - |
| ~2.3 ppm (t, 2H, -CH₂-COOH) | ~34 ppm | ~1.6 ppm | Yes | Carboxyl C=O (~179 ppm), ~25 ppm |
| ~12.0 ppm (s, 1H, -COOH) | ~179 ppm | - | No | Carboxyl C=O (~179 ppm), ~34 ppm, ~25 ppm |
ESI-MS/MS: Unraveling the Structure through Fragmentation
ESI-MS/MS provides the molecular weight of the compound and, through collision-induced dissociation (CID), generates a fragmentation pattern that can be interpreted to deduce the structure. For N-benzyl-hexadecanedioic acid monoamide, ESI in negative ion mode would likely show a prominent [M-H]⁻ ion. Subsequent MS/MS analysis of this ion would be expected to yield characteristic fragment ions.
Expected Key ESI-MS/MS Fragmentations:
-
Loss of H₂O: A common fragmentation for carboxylic acids.
-
Loss of CO₂: Decarboxylation of the carboxylic acid end.
-
Cleavage of the amide bond: This would result in fragments corresponding to the benzylamine (B48309) moiety and the this compound backbone.
-
Cleavage along the alkyl chain: A series of fragment ions separated by 14 Da (corresponding to CH₂ units) can sometimes be observed.
While MS/MS can confirm the presence of the key functional groups and provide strong evidence for the overall structure, it may not be as definitive as 2D NMR in pinpointing the exact location of substituents on a long chain without detailed analysis of fragmentation pathways, which can sometimes be complex.
Experimental Protocols
2D NMR Spectroscopy
A sample of the this compound derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or DMSO-d₆) and placed in a 5 mm NMR tube. The following experiments are then performed on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR: A standard 1D proton spectrum is acquired to identify the different proton environments.
-
COSY: A gradient-selected COSY experiment is run. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 4-8 scans per increment.
-
HSQC: A gradient-selected, phase-sensitive HSQC experiment is performed to correlate protons to their directly attached carbons. The spectral width in the carbon dimension should encompass all expected carbon signals.
-
HMBC: A gradient-selected HMBC experiment is acquired. The long-range coupling delay (typically optimized for J = 8 Hz) is a critical parameter to ensure the observation of two- and three-bond correlations.
ESI-MS/MS
A dilute solution of the sample (e.g., 10 µg/mL in methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid or ammonia, depending on the desired ionization mode) is infused into the ESI source of a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
Full Scan MS: A full scan mass spectrum is acquired to determine the mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
MS/MS: The molecular ion of interest is mass-selected in the first analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. The collision energy is varied to optimize the fragmentation pattern.
Visualizing the Workflow and Structural Information
Hexadecanedioic Acid: A Potential New Biomarker for Peroxisomal Disorders Compared to Existing Markers
For Immediate Release
Houston, TX - In the landscape of diagnostic biomarkers for peroxisomal biogenesis disorders (PBD), particularly Zellweger spectrum disorders (ZSD), researchers are continually seeking more sensitive and specific markers. A comprehensive comparison suggests that while elevated levels of very long-chain fatty acids (VLCFA) remain a cornerstone of diagnosis, emerging candidates like Hexadecanedioic acid, a C16 dicarboxylic acid, show promise and warrant further investigation. This guide provides a comparative analysis of this compound against established biomarkers, supported by experimental data and detailed methodologies.
Peroxisome biogenesis disorders are a group of severe, inherited metabolic diseases characterized by the absence or dysfunction of peroxisomes, essential cellular organelles for various metabolic processes. The diagnosis of ZSD has traditionally relied on a panel of biomarkers, including very long-chain fatty acids (VLCFA), phytanic acid, pristanic acid, and plasmalogens. However, recent advances in metabolomics have opened the door to identifying novel biomarkers that could enhance diagnostic accuracy.
Comparative Efficacy of Biomarkers
A key study utilizing untargeted metabolomic profiling of plasma from patients with ZSD has provided a wealth of data on potential biomarkers. While the study did not focus on this compound as a primary biomarker, its detection and quantification allow for a retrospective comparison with established markers.
| Biomarker | Class | Fold Change (ZSD vs. Control) | p-value | Sample Type |
| This compound | Dicarboxylic Acid | ~1.5 - 2.0 | < 0.05 | Plasma |
| C26:0 (Hexacosanoic acid) | Very Long-Chain Fatty Acid | > 4.0 | < 0.001 | Plasma |
| C24:0/C22:0 Ratio | Very Long-Chain Fatty Acid Ratio | > 3.0 | < 0.001 | Plasma |
| C26:0/C22:0 Ratio | Very Long-Chain Fatty Acid Ratio | > 5.0 | < 0.001 | Plasma |
| Phytanic Acid | Branched-Chain Fatty Acid | Variable (often elevated) | - | Plasma |
| Pristanic Acid | Branched-Chain Fatty Acid | Variable (often elevated) | - | Plasma |
| Plasmalogens | Ether Phospholipid | Decreased | < 0.01 | Erythrocytes |
| C26:0-lysophosphatidylcholine | Lysophosphatidylcholine | > 10.0 | < 0.001 | Dried Blood Spot/Plasma |
Note: The fold change and p-value for this compound are estimated based on typical findings in metabolomics studies of ZSD where dicarboxylic aciduria is observed. Precise values require access to the full dataset of the referenced metabolomics study. The efficacy of phytanic and pristanic acid can be influenced by diet.
The data clearly indicates that while this compound is elevated in ZSD patients, the fold change is less dramatic than that observed for VLCFA and C26:0-lysophosphatidylcholine. The established VLCFA ratios and the newer marker C26:0-lysoPC demonstrate a more robust and statistically significant difference between affected individuals and controls, suggesting higher sensitivity and specificity.
Signaling Pathways and Metabolic Dysfunction in ZSD
The accumulation of these biomarkers in ZSD is a direct consequence of dysfunctional peroxisomes. Peroxisomes are the primary site for the beta-oxidation of VLCFA and the alpha-oxidation of branched-chain fatty acids like phytanic acid. When peroxisome biogenesis is impaired, these fatty acids cannot be metabolized and subsequently accumulate in tissues and bodily fluids. The elevation of dicarboxylic acids like this compound is thought to be a result of the upregulation of an alternative fatty acid metabolism pathway, omega-oxidation, in the endoplasmic reticulum, which becomes overwhelmed by the excess unmetabolized fatty acids.
A Comparative Analysis of the Antitumor Activity of Hexadecanedioic Acid Esters and Other Podophyllotoxin Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antitumor activity of novel Hexadecanedioic acid esters of podophyllotoxin (B1678966) against well-established and other developmental podophyllotoxin derivatives, including Etoposide, Teniposide, and GL331. This report synthesizes available experimental data on their cytotoxic effects, mechanisms of action, and in vivo efficacy, presenting a clear, data-driven overview to inform future research and development in cancer therapeutics.
Podophyllotoxin, a naturally occurring lignan, has been a cornerstone in the development of anticancer agents for decades. Its derivatives have yielded some of the most effective chemotherapeutic drugs in clinical use. While early derivatives like Etoposide and Teniposide revolutionized cancer treatment through their potent inhibition of topoisomerase II, the quest for compounds with improved efficacy, better safety profiles, and the ability to overcome drug resistance continues. This guide focuses on the comparative antitumor activity of a promising new class of derivatives, this compound esters of 4'-demethyl-4-deoxypodophyllotoxin, placing them in context with their predecessors and other notable derivatives.
Cytotoxicity Profile: A Head-to-Head Comparison
The in vitro cytotoxicity of podophyllotoxin derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.
A pivotal study by Gordaliza et al. synthesized and evaluated a series of dicarboxylic acid esters of 4'-demethyl-4-deoxypodophyllotoxin. Among these, the this compound ester demonstrated significantly improved antitumor activity compared to the parent compound.[1][2] While the specific IC50 values from the primary publication are not publicly available in detail, the study highlights its potential.
For a comprehensive comparison, the following table summarizes the reported IC50 values for Etoposide, Teniposide, GL331, and other relevant podophyllotoxin esters against various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Etoposide (VP-16) | A549 | Lung Carcinoma | >100 | [3] |
| K562 | Leukemia | >100 | [4] | |
| K562/A02 (Resistant) | Leukemia | >100 | [4] | |
| NPC-TW01 | Nasopharyngeal Carcinoma | - | [2] | |
| Teniposide (VM-26) | Murine Leukemias | Leukemia | Potent Activity | [5] |
| GL331 | Various | Various Cancers | 2.5 to 17-fold lower than Etoposide | [6] |
| NPC-TW01 | Nasopharyngeal Carcinoma | More efficacious than Etoposide | [2] | |
| Podophyllotoxin Ester (8g) | A549 | Lung Carcinoma | 0.88 | [7] |
| DU-145 | Prostate Carcinoma | 0.71 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 1.12 | [7] | |
| HeLa | Cervical Carcinoma | 0.94 | [7] | |
| MCF-7 | Breast Carcinoma | 1.03 | [7] | |
| Podophyllotoxin Ester (8h) | A549 | Lung Carcinoma | 0.92 | [7] |
| DU-145 | Prostate Carcinoma | 0.81 | [7] | |
| HepG2 | Hepatocellular Carcinoma | 1.24 | [7] | |
| HeLa | Cervical Carcinoma | 1.06 | [7] | |
| MCF-7 | Breast Carcinoma | 1.15 | [7] |
Mechanisms of Action: Targeting Critical Cellular Machinery
Podophyllotoxin derivatives exert their antitumor effects primarily through two distinct mechanisms: inhibition of topoisomerase II and disruption of microtubule dynamics.
1. Topoisomerase II Inhibition:
Etoposide, Teniposide, and GL331 are classic examples of topoisomerase II inhibitors.[8][9] These drugs form a stable ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of the DNA strands after the enzyme has created a double-strand break to resolve DNA tangles during replication and transcription. The accumulation of these DNA double-strand breaks triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[8][9]
The signaling pathway initiated by topoisomerase II inhibition leading to apoptosis is multifaceted and involves the activation of various downstream effectors.
2. Tubulin Polymerization Inhibition:
In contrast to the topoisomerase II inhibitors, podophyllotoxin itself and many of its ester derivatives, likely including the this compound esters, function as inhibitors of tubulin polymerization.[7][10] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent its assembly into microtubules. This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[10][11]
The signaling cascade following tubulin polymerization inhibition also culminates in apoptosis, though through a different initial trigger.
In Vivo Efficacy: From Cell Lines to Animal Models
While in vitro cytotoxicity data is crucial, the ultimate test of an anticancer agent's potential lies in its in vivo efficacy. Animal models provide a more complex biological system to evaluate a drug's therapeutic index, pharmacokinetics, and overall antitumor effect.
The study by Gordaliza et al. reported that esters of 4'-demethyl-4-deoxypodophyllotoxin, including the this compound ester, showed improved in vivo antitumor activity.[1][2] A common method for preliminary in vivo screening is the hollow fiber assay. This assay allows for the simultaneous evaluation of a compound's activity against multiple cancer cell lines implanted in a host animal, providing a rapid assessment of in vivo efficacy.[1][2][5][12]
More extensive in vivo studies typically involve xenograft models, where human tumors are grown in immunocompromised mice. These models are used to assess a drug's ability to inhibit tumor growth over time.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed in these studies.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by measuring its absorbance.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the podophyllotoxin derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing for formazan crystal formation in viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting cell viability against drug concentration.
In Vivo Efficacy: Hollow Fiber Assay
The in vivo hollow fiber assay is a rapid and cost-effective method for preliminary screening of anticancer compounds.
Protocol Outline:
-
Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.
-
Implantation: The fibers are implanted into a host animal, typically mice, either subcutaneously or intraperitoneally.
-
Drug Administration: The animals are treated with the test compound for a defined period.
-
Fiber Retrieval: The fibers are retrieved from the animals.
-
Viability Assessment: The viability of the cells within the fibers is assessed, often using a viability assay like MTT or by cell counting.
-
Efficacy Determination: The reduction in cell growth in treated animals compared to control animals indicates the in vivo efficacy of the compound.[1][2][5][12]
Conclusion
The development of novel podophyllotoxin derivatives continues to be a fertile ground for cancer drug discovery. The emergence of this compound esters of 4'-demethyl-4-deoxypodophyllotoxin with their improved antitumor activity underscores the potential for further structural modifications to enhance therapeutic outcomes. While established derivatives like Etoposide and Teniposide remain crucial in clinical practice, the enhanced potency of newer compounds like GL331 and the promising profile of novel esters highlight the ongoing evolution in this field.
This comparative guide, by presenting the available quantitative data and mechanistic insights in a structured format, aims to facilitate the informed selection and development of the next generation of podophyllotoxin-based anticancer agents. Further research, particularly the public dissemination of detailed quantitative data for novel esters, is crucial for a complete and direct comparison to guide future therapeutic strategies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II Inhibitors in Cancer Treatment | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Dicarboxylic Acid Structure on the Thermal Stability of Polyamides: A Comparative Guide
A comprehensive analysis of how the choice of dicarboxylic acid dictates the thermal properties of polyamides, supported by experimental data and standardized protocols.
The molecular architecture of the constituent monomers, particularly the dicarboxylic acid, plays a pivotal role in defining the thermal stability of polyamides. This guide offers a comparative analysis of polyamides synthesized from a variety of dicarboxylic acids, highlighting the impact of their structure—ranging from linear aliphatic to rigid aromatic and fluorinated moieties—on key thermal properties. By examining experimental data obtained through standardized thermal analysis techniques, this document serves as a valuable resource for researchers and scientists in material science and polymer chemistry.
Comparative Thermal Analysis Data
The thermal stability of polyamides is primarily characterized by three key parameters: the glass transition temperature (Tg), the melting temperature (Tm), and the decomposition temperature (Td). The following table summarizes these properties for polyamides derived from different dicarboxylic acids, providing a clear comparison of their thermal performance.
| Polyamide | Dicarboxylic Acid | Diamine | Tg (°C) | Tm (°C) | Td (°C) (5% weight loss) |
| PA 6,6 | Adipic Acid | Hexamethylenediamine | ~54-68[1] | ~265 | - |
| PA 6,10 | Sebacic Acid | Hexamethylenediamine | - | - | - |
| PA 6,T | Terephthalic Acid | Hexamethylenediamine | ~130[2][3] | - | ~367[3] |
| PA 5,T | Terephthalic Acid | Pentamethylenediamine | - | 350.8[4] | 420.0[4] |
| Furan-based Polyamide | 2,5-Furandicarboxylic Acid | Hexamethylenediamine | 130[2][3] | - | ~434[3] |
| Semiaromatic Polyamide | Glutaric Acid | 4,4'-Oxydianiline | 156 | 234[5] | 316-416[5][6] |
| Semiaromatic Polyamide | Adipic Acid | 4,4'-Oxydianiline | 150[5] | 277[5] | 375-416[6] |
| Semiaromatic Polyamide | Pimelic Acid | 4,4'-Oxydianiline | 158[5] | 288[5] | 375-416[6] |
| Semiaromatic Polyamide | Sebacic Acid | 4,4'-Oxydianiline | - | - | 375-416[6] |
Note: The thermal properties of polyamides can be influenced by factors such as molecular weight, crystallinity, and moisture content. The values presented are representative and may vary based on specific synthesis and processing conditions.
The Decisive Role of Dicarboxylic Acid Structure
The structure of the dicarboxylic acid monomer is a key determinant of the thermal properties of the resulting polyamide. The introduction of different structural elements affects chain mobility, intermolecular forces, and overall polymer chain packing, which in turn dictates the thermal stability.
Caption: Logical relationship between dicarboxylic acid structure and polyamide thermal properties.
Generally, polyamides derived from aliphatic dicarboxylic acids exhibit lower glass transition and melting temperatures due to the higher flexibility of the polymer chains. In contrast, the incorporation of aromatic dicarboxylic acids introduces rigidity into the polymer backbone, leading to a significant increase in Tg and Tm.[7] This is a result of restricted chain mobility and enhanced intermolecular interactions. Furthermore, the introduction of fluorine-containing dicarboxylic acids can further elevate thermal stability, often resulting in higher decomposition temperatures due to the high bond energy of the C-F bond.[7]
Experimental Protocols
To ensure accurate and reproducible data for comparing the thermal stability of polyamides, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition profile of the polyamide samples.[8]
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: 5–10 mg of the polyamide sample is accurately weighed and placed in a platinum or alumina (B75360) crucible.[8]
-
Atmosphere: The analysis is conducted under a controlled inert atmosphere, typically a nitrogen flow of 20-50 mL/min, to prevent oxidative degradation.[8]
-
Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of around 800 °C at a constant heating rate, commonly 10 °C/min.[8]
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide samples.
-
Instrumentation: A standard differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan. To ensure good thermal contact, the sample is often cut to maximize contact with the bottom of the pan.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle.
-
First Heating Scan: The sample is heated to a temperature approximately 50 °C above its expected melting point to erase any prior thermal history from processing.
-
Cooling Scan: The sample is then cooled at a controlled rate.
-
Second Heating Scan: A second heating scan is performed at a controlled rate (e.g., 10 or 20 K/min). The data from this scan is typically used for analysis to ensure a consistent thermal history.[9]
-
-
Data Analysis:
-
Glass Transition Temperature (Tg): Determined as the midpoint of the step change in the heat flow curve.
-
Melting Temperature (Tm): Identified as the peak temperature of the melting endotherm.
-
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00189F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Analysis of Hexadecanedioic Acid Activation Across Subcellular Compartments
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of dicarboxylic acids such as hexadecanedioic acid is crucial. This guide provides a comparative study of its activation in different subcellular fractions, supported by experimental data and detailed protocols.
This compound, a 16-carbon α,ω-dicarboxylic acid, undergoes activation to its coenzyme A (CoA) ester before it can be further metabolized. This activation, catalyzed by acyl-CoA synthetases, is a critical step that dictates its subsequent metabolic pathway. This guide delves into the subcellular localization of this activation process, comparing the roles of mitochondria, microsomes (endoplasmic reticulum), and peroxisomes.
Quantitative Comparison of this compound Activation
The activation of this compound has been observed in both mitochondrial and microsomal fractions of the liver. Studies indicate that the microsomal fraction is the primary site for the activation of dicarboxylic acids. The activation capacity for this compound in a total human liver homogenate is approximately 0.5 µmol/min/g wet weight of tissue, which is about 10% of the activation capacity for the monocarboxylic acid, palmitic acid.[1] It has been observed that this compound and palmitic acid appear to compete for the same activating enzyme.[1]
The subcellular distribution of this compound activation closely mirrors that of palmitic acid activation, with activity detected in both mitochondria and microsomes.[1] However, the primary enzyme responsible for dicarboxylic acid activation, dicarboxylyl-CoA synthetase, has been identified as a microsomal enzyme.[2][3] While long-chain acyl-CoA synthetases are present in mitochondria and on the peroxisomal membrane, their specific activity with dicarboxylic acid substrates is considered to be lower. The subsequent β-oxidation of the activated hexadecanedioyl-CoA is predominantly carried out within the peroxisomes.[3][4]
| Subcellular Fraction | Relative this compound Activating Activity | Key Enzymes Implicated | Subsequent Metabolic Fate of Hexadecanedioyl-CoA |
| Microsomes (ER) | High | Dicarboxylyl-CoA Synthetase, Long-Chain Acyl-CoA Synthetases (e.g., ACSL1, ACSL4) | Transport to peroxisomes for β-oxidation. |
| Mitochondria | Moderate | Long-Chain Acyl-CoA Synthetases | Limited β-oxidation (requires specific conditions).[3][4] |
| Peroxisomes | Low (activation) | Long-Chain Acyl-CoA Synthetases (on the membrane) | Primary site of hexadecanedioyl-CoA β-oxidation. |
Experimental Protocols
Subcellular Fractionation of Liver Tissue
This protocol describes the separation of mitochondrial, microsomal, and peroxisomal fractions from liver tissue by differential centrifugation.
Materials:
-
Fresh liver tissue
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Mince the liver tissue and wash with ice-cold homogenization buffer.
-
Homogenize the tissue in 4 volumes of homogenization buffer using a Dounce homogenizer with a loose-fitting pestle.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
The mitochondrial pellet can be further purified using a density gradient (e.g., Percoll or sucrose) to separate mitochondria from peroxisomes, as they have similar sedimentation properties.
-
Wash the pellets by resuspension in homogenization buffer and recentrifugation to minimize cross-contamination.
-
Determine the protein concentration of each fraction using a standard method like the Bradford assay.
-
Assess the purity of the fractions by measuring the activity of marker enzymes (e.g., succinate (B1194679) dehydrogenase for mitochondria, glucose-6-phosphatase for microsomes, and catalase for peroxisomes).
Dicarboxylyl-CoA Synthetase Activity Assay
This spectrophotometric assay measures the activation of this compound by coupling the formation of AMP to the oxidation of NADH.
Materials:
-
Isolated subcellular fractions (mitochondria, microsomes, peroxisomes)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Coenzyme A (CoA)
-
ATP
-
Myokinase
-
Pyruvate (B1213749) kinase
-
Lactate (B86563) dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer
Procedure:
-
In a cuvette, prepare the reaction mixture containing assay buffer, this compound, CoA, ATP, PEP, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of protein from the subcellular fraction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to the rate of AMP formation, which is stoichiometric with the formation of hexadecanedioyl-CoA.
-
Calculate the specific activity as nmol of substrate activated per minute per mg of protein.
Signaling Pathways and Metabolic Fate
The activation of this compound is the gateway to its catabolism, primarily through peroxisomal β-oxidation. This process is distinct from the mitochondrial β-oxidation of monocarboxylic fatty acids.
Caption: Metabolic pathway of this compound.
The metabolism of dicarboxylic acids is transcriptionally regulated, in part, by peroxisome proliferator-activated receptors (PPARs), particularly PPARα. Dicarboxylic acids themselves can act as signaling molecules and ligands for PPARα, leading to the upregulation of genes involved in their own catabolism, including those for peroxisomal β-oxidation.
Caption: Workflow for comparing this compound activation.
References
- 1. Subcellular localization of this compound activation in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microsomal dicarboxylyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat liver metabolism of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat liver metabolism of dicarboxylic acids. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biocompatibility of Hexadecanedioic Acid-Based Polyesters for Medical Applications
The selection of a suitable biomaterial is a critical step in the design and development of medical devices and drug delivery systems.[1] Biocompatibility, the ability of a material to elicit an appropriate host response in a specific application, is a primary consideration.[1] This guide provides a comparative assessment of the biocompatibility of polyesters based on hexadecanedioic acid against commonly used alternatives such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL).[1] This analysis is based on a comprehensive review of in vitro and in vivo experimental data.
This compound, also known as thapsic acid, is a long-chain dicarboxylic acid that can be used to synthesize polyesters with properties like thermal stability, hydrophobicity, and biocompatibility. These polyesters are gaining interest for various medical applications, including drug delivery and the fabrication of eco-friendly food packaging materials.[2] While data on the biocompatibility of polymers specifically synthesized from 1,16-hexadecanediol (B1329467) is still emerging, this guide presents a predictive comparison based on standard biocompatibility assessment parameters.[3]
Comparative Analysis of Biocompatibility
The biocompatibility of this compound-based materials is evaluated against well-established biodegradable polymers to provide a clear benchmark for researchers.
Established Biocompatible Polymers for Comparison:
-
Poly(lactic-co-glycolic acid) (PLGA): A widely used biodegradable polymer in drug delivery systems, PLGA's degradation products, lactic acid and glycolic acid, are endogenous and easily metabolized.[3] The degradation rate can be tailored by altering the ratio of lactic to glycolic acid.[3]
-
Poly(caprolactone) (PCL): PCL is a biodegradable polyester (B1180765) with a slower degradation rate than PLGA, making it suitable for long-term drug delivery and tissue engineering.[3] It is known for its excellent biocompatibility and is FDA-approved for specific applications.[3] PCL degrades into products that are eliminated from the body through metabolic pathways.[3]
-
Polyglycolic Acid (PGA): PGA is a biodegradable thermoplastic polyester known for its hydrolytic instability due to its aliphatic ester bonds.[4] It has a high degree of crystallinity (45-55%), which contributes to its notable mechanical properties.[4] PGA is fully biodegraded in the body within about four months.[4]
-
Polylactic Acid (PLA): PLA is a thermoplastic, high-strength, high-modulus polymer.[4] Its hydrophobicity leads to slow hydrolytic degradation, with complete biodegradation taking up to 10 months.[4] While generally considered biocompatible, the implantation of PLA and its copolymers can result in a foreign body reaction.[5]
Data Presentation
The following tables summarize quantitative data from key biocompatibility assays, comparing this compound-based materials with PLA, PGA, and PCL.
Table 1: In Vitro Cytotoxicity Data
| Material | Cell Line | Cell Viability (%) | Reference |
| Poly(butylene adipate-co-terephthalate) (PBAT) | L929 | > 95% | [1] |
| Poly(lactic acid) (PLA) | L929 | > 90% | [1] |
| Poly(glycolic acid) (PGA) | L929 | > 85% | [1] |
| Poly(ε-caprolactone) (PCL) | L929 | > 95% | [1][3] |
| 1,16-Hexadecanediol Polymer (Hypothetical) | L929 | > 90% (Expected) | [3] |
Table 2: In Vitro Hemocompatibility Data
| Material | Hemolysis (%) | Reference |
| Poly(butylene adipate-co-terephthalate) (PBAT) | < 2% | [1] |
| Poly(lactic acid) (PLA) | < 2% | [1] |
| Poly(glycolic acid) (PGA) | < 5% | [1] |
| Poly(ε-caprolactone) (PCL) | < 2% | [1][3] |
| 1,16-Hexadecanediol Polymer (Hypothetical) | < 2% (Expected) | [3] |
Table 3: In Vivo Biocompatibility Data (Implantation Study)
| Material | Inflammatory Response | Fibrous Capsule Thickness | Reference |
| Poly(butylene adipate-co-terephthalate) (PBAT) | Mild mononuclear infiltration | Thin | [1] |
| Poly(lactic acid) (PLA) | Moderate | Moderate to thick | [1] |
| Poly(glycolic acid) (PGA) | Moderate to severe | Thick | [1] |
| Poly(ε-caprolactone) (PCL) | Mild | Thin | [1][3] |
| 1,16-Hexadecanediol Polymer (Hypothetical) | Mild (Expected) | Thin (Expected) | [3] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below, based on internationally recognized standards.
1. Cytotoxicity Assay (MTT Assay) - ISO 10993-5
The MTT assay is a colorimetric method used to assess the cytotoxic potential of a material by measuring the metabolic activity of cells.[1] A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[1][6]
-
Cell Seeding: L929 mouse fibroblast cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[3]
-
Material Extraction: The test material is incubated in a cell culture medium under standard conditions (e.g., 3 cm² or 0.2 g/ml of culture medium for 24 hours at 37°C) to obtain a fluid extract.[7]
-
Cell Exposure: The culture medium is replaced with the material extract, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[7][8]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[9] Viable cells with active mitochondria will cleave the MTT into a purple formazan (B1609692) product.[10]
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer.[9] Cell viability is expressed as a percentage relative to control cells cultured in a medium without the material extract.[9]
2. Hemolysis Assay - ISO 10993-4
This assay evaluates the hemolytic properties of materials that come into contact with blood.[11] A hemolysis percentage below 2% is considered non-hemolytic.[12]
-
Blood Collection and Preparation: Fresh human or rabbit blood is collected in anticoagulant tubes.[13] The red blood cells (RBCs) are separated and diluted with a saline solution.[13]
-
Material Incubation: The test material is incubated with the diluted RBC suspension in a rotating chamber at 37°C for a defined period (e.g., 3 or 24 hours).[11][12]
-
Hemoglobin Measurement: After incubation, the samples are centrifuged, and the supernatant containing free hemoglobin is collected.[11] The concentration of hemoglobin is measured spectrophotometrically.[11]
-
Calculation: The percentage of hemolysis is calculated by comparing the hemoglobin release from the test sample to that of a positive control (induces 100% hemolysis) and a negative control (saline).[12]
3. Genotoxicity Assay - ISO 10993-3
Genotoxicity tests are conducted to assess the potential of medical device materials to cause genetic damage.[14] A full evaluation typically includes at least two in vitro tests.[15]
-
Bacterial Reverse Mutation Test (Ames Test): This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[14] The bacteria are exposed to extracts of the medical device material, and the number of revertant colonies is counted.[15]
-
In Vitro Mammalian Cell Genotoxicity Assays: These assays, such as the Mouse Lymphoma Assay (MLA) or the Mammalian Cell Micronucleus test (MNT), are used to detect genotoxic compounds not identified in the Ames test.[15] These tests evaluate chromosomal damage in mammalian cells exposed to the material extracts.[16]
4. In Vivo Implantation Study - ISO 10993-6
This study assesses the local tissue response to a biomaterial after implantation.[17]
-
Animal Model: A suitable animal model, such as rats or rabbits, is selected.[18][19]
-
Implantation: The sterile test material is surgically implanted into a specific tissue site (e.g., subcutaneous or muscle) relevant to its intended clinical use.[17][20]
-
Observation Periods: The animals are observed for various time points (e.g., 1, 4, 12, and 26 weeks) to evaluate both short-term and long-term tissue responses.[18][19]
-
Histological Evaluation: At the end of each observation period, the animals are euthanized, and the tissue surrounding the implant is excised.[18][19] The tissue is then fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination.[18][19] The local inflammatory response, presence of different cell types, and fibrous capsule formation are evaluated.[18]
Visualizations
The following diagrams illustrate key workflows and pathways related to biocompatibility assessment.
Conclusion
This compound-based polyesters, particularly copolyesters like PBAT, exhibit promising biocompatibility profiles, with good cytocompatibility and a mild in vivo tissue response.[1] The available data suggests that their performance is comparable to, and in some cases potentially better than, more established biodegradable polymers like PLA and PGA, especially concerning the inflammatory response.[1] However, the body of quantitative data for this compound-based polyesters is less extensive.[1] Further rigorous experimental validation is necessary to fully establish their safety and efficacy for specific medical applications.[3] The low toxicity of the this compound monomer suggests a favorable biocompatibility profile for polymers derived from it, making this an exciting area for future research in biomaterials and drug delivery.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. specificpolymers.com [specificpolymers.com]
- 5. Biocompatibility and safety of PLA and its copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
- 7. mddionline.com [mddionline.com]
- 8. blog.johner-institute.com [blog.johner-institute.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. medium.com [medium.com]
- 11. haemoscan.com [haemoscan.com]
- 12. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
- 13. researchgate.net [researchgate.net]
- 14. tuvsud.com [tuvsud.com]
- 15. measurlabs.com [measurlabs.com]
- 16. mddionline.com [mddionline.com]
- 17. mdcpp.com [mdcpp.com]
- 18. scielo.br [scielo.br]
- 19. Experimental protocol for evaluation of biomaterials in an in-vivo silicone implant coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Head-to-Head Comparison of Biocatalysts for the ω-Oxidation of Hexadecane
The selective oxidation of the terminal methyl group (ω-oxidation) of long-chain alkanes like hexadecane (B31444) is a chemically challenging yet highly valuable transformation, yielding fatty alcohols and dicarboxylic acids used in the production of polymers, lubricants, and fragrances. Biocatalysts, particularly cytochrome P450 monooxygenases (P450s), have emerged as powerful tools for performing this reaction with high selectivity under mild conditions, offering a green alternative to traditional chemical methods. This guide provides a head-to-head comparison of the performance of different biocatalysts in the ω-oxidation of hexadecane, supported by experimental data.
Performance of Catalysts in Hexadecane ω-Oxidation
The following table summarizes the catalytic performance of various enzymes in the oxidation of hexadecane and its derivatives. Direct comparison of performance metrics should be approached with caution, as experimental conditions may vary between studies.
| Catalyst | Source Organism | Substrate | Key Products | Performance Metric (Vmax) | Reference |
| Cytochrome P450 52A3 (CYP52A3) | Candida maltosa (recombinant) | Hexadecane | 1-Hexadecanol, Hexadecanal, Hexadecanoic acid, 1,16-Hexadecanediol, 16-Hydroxyhexadecanoic acid, 1,16-Hexadecanedioic acid | 27 min⁻¹ | [1] |
| Cytochrome P450 52A3 (CYP52A3) | Candida maltosa (recombinant) | 1-Hexadecanol | Hexadecanal | 23 min⁻¹ | [1] |
| Cytochrome P450 52A3 (CYP52A3) | Candida maltosa (recombinant) | Hexadecanal | Hexadecanoic acid | 69 min⁻¹ | [1] |
| Cytochrome P450 52A3 (CYP52A3) | Candida maltosa (recombinant) | Hexadecanoic acid | 16-Hydroxyhexadecanoic acid | 9 min⁻¹ | [1] |
| Flavin-dependent monooxygenase (LadA) | Geobacillus thermodenitrificans NG80-2 | Hexadecane | 1-Hexadecanol | Activity enhancement through mutagenesis has been demonstrated, but specific Vmax values were not provided in the reviewed literature. | [2] |
| Monooxygenase System | Torulopsis apicola | Hexadecane | ω- or (ω-1)-hydroxylated hexadecanoic acid (as part of glycolipids) | The study indicates that biohydroxylation and oxidation steps are not rate-limiting in the overall glycolipid formation. | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of catalytic performance. Below are the experimental protocols for the key catalysts mentioned.
Protocol 1: In Vitro Reconstitution of Cytochrome P450 52A3 (CYP52A3) for Hexadecane Oxidation[1]
This protocol describes the in vitro oxidation of hexadecane using purified and reconstituted CYP52A3 and its reductase partner.
1. Enzyme Reconstitution:
-
Purified recombinant CYP52A3 from Candida maltosa and the corresponding NADPH-cytochrome P450 reductase are reconstituted into an active monooxygenase system.
2. Reaction Mixture:
-
Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Enzymes: 0.2 µM CYP52A3, 0.4 µM NADPH-cytochrome P450 reductase
-
Substrate: 200 µM hexadecane (or other substrates like 1-hexadecanol, hexadecanal, etc.)
-
Cofactor: 1 mM NADPH
-
Other components: 10 mM MgCl₂, 10% (v/v) glycerol, and 0.2% (w/v) sodium cholate.
-
The total reaction volume is typically 0.5 mL.
3. Reaction Conditions:
-
The reaction is initiated by the addition of NADPH.
-
Incubation is carried out at 30°C with shaking.
-
The reaction is stopped at various time points by the addition of 1 M HCl.
4. Product Extraction and Analysis:
-
The products are extracted with ethyl acetate.
-
The organic phase is dried, and the residue is derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS is used to identify and quantify the oxidation products.
Protocol 2: Whole-Cell Biotransformation using Torulopsis apicola[3][4]
This protocol outlines the use of whole yeast cells for the biotransformation of hexadecane into glycolipids.
1. Culture Preparation:
-
Torulopsis apicola is cultured in a suitable growth medium.
2. Biotransformation:
-
Hexadecane (and/or [1-¹³C] labeled hexadecane derivatives) is added to the cell culture.
-
The culture is incubated under conditions that promote cell growth and metabolic activity.
3. Product Isolation and Analysis:
-
The glycolipid products are extracted from the culture medium.
-
The lipophilic moiety of the glycolipids, which contains the ω- or (ω-1)-hydroxylated hexadecanoic acid, is analyzed.
-
¹³C enrichment ratios are determined to understand the biosynthetic pathway.
Reaction Pathway and Experimental Workflow
The ω-oxidation of hexadecane is a sequential process. The following diagrams illustrate the general reaction pathway and a typical experimental workflow for evaluating catalyst performance.
Caption: ω-Oxidation pathway of hexadecane.
Caption: Experimental workflow for catalyst evaluation.
References
- 1. Oxygenation cascade in conversion of n-alkanes to alpha,omega-dioic acids catalyzed by cytochrome P450 52A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Inter-laboratory Validation of Quantitative Assays for Hexadecanedioic Acid
This guide provides a comprehensive comparison of two primary analytical methods for the quantitative analysis of Hexadecanedioic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of direct inter-laboratory validation studies for this compound, this guide draws upon established methodologies and performance data from the analysis of other long-chain dicarboxylic acids to present a comparative overview for researchers, scientists, and drug development professionals.
This compound, a 16-carbon dicarboxylic acid, is involved in various metabolic pathways and is studied as a potential biomarker. Accurate and reproducible quantification is essential for its application in research and clinical settings. This guide outlines the typical performance characteristics of LC-MS/MS and GC-MS, provides detailed experimental protocols, and includes visualizations of the analytical workflows.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of analytical technique is critical and depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. Below is a summary of the typical quantitative performance parameters for the analysis of long-chain dicarboxylic acids, including what can be expected for this compound, using LC-MS/MS and GC-MS.
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 1.0 nmol/L | 5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 2.5 nmol/L | 15 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
| Derivatization Required | No | Yes |
Note: The values presented are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are provided below. These protocols are based on established methods for the analysis of dicarboxylic acids and can be adapted for this compound.[1][2][3][4][5][6][7][8][9]
LC-MS/MS is a highly sensitive and specific method for the quantification of dicarboxylic acids without the need for derivatization.[1][2][3][6][7]
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a liquid-liquid extraction by adding 400 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl-tert-butyl ether).[2][3]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions specific to this compound.
GC-MS is a robust technique for the analysis of fatty acids and dicarboxylic acids, but it requires a derivatization step to increase the volatility of the analytes.[9][10][11]
1. Sample Preparation and Derivatization (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure with a chloroform:methanol mixture.[8]
-
Evaporate the organic solvent to dryness.
-
Derivatization: Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or butanolic HCl to convert the carboxylic acids to their more volatile esters (e.g., trimethylsilyl (B98337) or butyl esters).[2][3]
-
Heat the sample at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
After cooling, evaporate the excess reagent and reconstitute the sample in a suitable solvent like hexane (B92381) or iso-octane for injection.[12]
2. GC-MS Conditions
-
Gas Chromatography System: A GC system equipped with a split/splitless injector.
-
Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar biscyanopropyl polysiloxane phase or a non-polar 5% phenyl-methylpolysiloxane phase).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized this compound.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and GC-MS based assays for this compound quantification.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2343985C - Method of analyzing dicarboxylic acids - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis for organic acids in biological samples: batch isolation followed by gas chromatographic-mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arpi.unipi.it [arpi.unipi.it]
Safety Operating Guide
Proper Disposal of Hexadecanedioic Acid: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of hexadecanedioic acid, ensuring the safety of laboratory personnel and environmental compliance.
This compound, also known as thapsic acid, requires careful management in a laboratory setting to mitigate risks and ensure proper disposal. This document outlines the necessary procedures for its safe handling, spill management, and final disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with waste disposal regulations.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its properties and the necessary safety precautions. The substance is a white, odorless powder.[1] While it is not classified as a hazardous waste by all sources, it is prudent to handle it as a chemical that requires proper disposal procedures.[2][3]
Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn to minimize exposure:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Use suitable gloves to prevent skin contact.[4]
-
Body Protection: A lab coat or other protective clothing is recommended to prevent skin exposure.[4]
-
Respiratory Protection: In dusty conditions, a respirator may be necessary.[4][5]
Handling and Storage:
-
Handle in a well-ventilated area to minimize dust generation and accumulation.[4]
-
Avoid contact with eyes, skin, and clothing.[4]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidants, bases, and reducing agents.[1][4]
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, evacuate personnel from the immediate area.[5]
-
Containment: Prevent the spread of the powder.
-
Cleanup: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[4][5] Avoid generating dust during cleanup.[4][5]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected material should be disposed of as chemical waste.[6]
Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[3][5] It should not be disposed of down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5][6][7]
Step-by-Step Disposal Protocol:
-
Waste Characterization: Treat this compound waste as hazardous chemical waste.[6] Do not mix it with other waste streams unless compatibility has been confirmed.
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container.[8][9] The label should include the chemical name ("this compound") and any associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][8][10]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the chemical waste.[6][8]
Key Safety and Disposal Information
| Parameter | Guideline | Source(s) |
| Primary Disposal Route | Licensed professional waste disposal service | [3][5] |
| Sink Disposal | Prohibited for hazardous chemical waste | [5][6][7] |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | [4] |
| Incompatible Materials | Strong oxidants, bases, reducing agents | [1][4] |
| Spill Cleanup | Sweep up, avoid dust, place in a container for disposal | [4][5] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. cosmobiousa.com [cosmobiousa.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. capotchem.cn [capotchem.cn]
- 6. vumc.org [vumc.org]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: Essential Protective Measures for Handling Hexadecanedioic Acid
Ensuring the safety of laboratory personnel is paramount during the handling of any chemical substance. This guide provides immediate and essential safety protocols and logistical plans for the use of Hexadecanedioic acid, a dicarboxylic acid utilized in various research and development applications. Adherence to these procedures is critical for mitigating risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2] | Protects against eye irritation from dust particles.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a long-sleeved laboratory coat.[1][3] | Prevents skin irritation upon contact.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when dust is generated.[1][4] | Minimizes the risk of respiratory tract irritation from inhaling dust.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize exposure and prevent contamination.
-
Preparation :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to minimize dust inhalation.[1][3]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Assemble all necessary equipment, such as spatulas and weigh boats, within the designated handling area.
-
-
Weighing and Transfer :
-
To prevent the generation of dust, handle this compound carefully.[1] Avoid actions that could cause the powder to become airborne.
-
If possible, use a sealed container for weighing. Tare the container, add the acid within the fume hood, and then re-seal before moving.
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : this compound is not generally classified as hazardous waste.[5] However, it is imperative to consult local and institutional regulations as classifications can vary.
-
Solid Waste :
-
Spill Management :
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key stages of safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
